(S)-BAY-293
Description
Propriétés
IUPAC Name |
6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-15(24-10-18(14-32-24)19-9-7-6-8-17(19)13-26-3)27-25-20-11-22(30-4)23(31-5)12-21(20)28-16(2)29-25/h6-12,14-15,26H,13H2,1-5H3,(H,27,28,29)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGLOYDTDILXDA-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@@H](C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-BAY-293 Mechanism of Action in Pancreatic Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a five-year survival rate in the single digits. A hallmark of PDAC is the high frequency of mutations in the KRAS oncogene, occurring in over 90% of cases. These mutations lock the KRAS protein in a constitutively active, GTP-bound state, driving uncontrolled cell proliferation, survival, and tumor growth. (S)-BAY-293, the active R-enantiomer of BAY-293, has emerged as a potent and selective preclinical tool compound for investigating a novel therapeutic strategy against KRAS-driven cancers. This document provides a detailed overview of the mechanism of action of this compound in pancreatic cancer, summarizing key preclinical findings, experimental methodologies, and the broader context of targeting the KRAS signaling pathway.
Core Mechanism of Action: Inhibition of the SOS1-KRAS Interaction
This compound is a potent inhibitor of the protein-protein interaction between the Son of Sevenless 1 (SOS1) and KRAS.[1][2] SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in activating KRAS by catalyzing the exchange of GDP for GTP.[3] By binding to SOS1, this compound prevents the loading of GTP onto both wild-type and mutant KRAS, thereby reducing the pool of active, GTP-bound KRAS.[4] This pan-KRAS inhibitory activity makes it a valuable tool for studying the effects of KRAS inhibition in pancreatic cancer, which is characterized by a variety of KRAS mutations beyond the more readily targetable G12C mutation.[5][6]
The inhibition of the KRAS-SOS1 interaction by this compound leads to the downregulation of downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation.[1][2] Studies have shown that treatment of pancreatic cancer cells with BAY-293 results in a significant reduction in the phosphorylation of ERK (pERK), a key downstream effector of the MAPK pathway.[7]
Signaling Pathway Diagram:
References
- 1. ClinConnect | A Phase I Study of BAY3498264 Given Together With [clinconnect.io]
- 2. Pardon Our Interruption [boehringer-ingelheim.com]
- 3. Bayer starts Phase I study with SOS1 inhibitor in patients with advanced KRAS-mutated tumors [bayer.com]
- 4. Global Phosphoproteomics Reveal CDK Suppression as a Vulnerability to KRas Addiction in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bayer's Phase I Trial: BAY3498264 for KRAS-Mutated Advanced Tumors [clival.com]
- 6. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
(S)-BAY-293 Mechanism of Action in Pancreatic Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a five-year survival rate in the single digits. A hallmark of PDAC is the high frequency of mutations in the KRAS oncogene, occurring in over 90% of cases. These mutations lock the KRAS protein in a constitutively active, GTP-bound state, driving uncontrolled cell proliferation, survival, and tumor growth. (S)-BAY-293, the active R-enantiomer of BAY-293, has emerged as a potent and selective preclinical tool compound for investigating a novel therapeutic strategy against KRAS-driven cancers. This document provides a detailed overview of the mechanism of action of this compound in pancreatic cancer, summarizing key preclinical findings, experimental methodologies, and the broader context of targeting the KRAS signaling pathway.
Core Mechanism of Action: Inhibition of the SOS1-KRAS Interaction
This compound is a potent inhibitor of the protein-protein interaction between the Son of Sevenless 1 (SOS1) and KRAS.[1][2] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating KRAS by catalyzing the exchange of GDP for GTP.[3] By binding to SOS1, this compound prevents the loading of GTP onto both wild-type and mutant KRAS, thereby reducing the pool of active, GTP-bound KRAS.[4] This pan-KRAS inhibitory activity makes it a valuable tool for studying the effects of KRAS inhibition in pancreatic cancer, which is characterized by a variety of KRAS mutations beyond the more readily targetable G12C mutation.[5][6]
The inhibition of the KRAS-SOS1 interaction by this compound leads to the downregulation of downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation.[1][2] Studies have shown that treatment of pancreatic cancer cells with BAY-293 results in a significant reduction in the phosphorylation of ERK (pERK), a key downstream effector of the MAPK pathway.[7]
Signaling Pathway Diagram:
References
- 1. ClinConnect | A Phase I Study of BAY3498264 Given Together With [clinconnect.io]
- 2. Pardon Our Interruption [boehringer-ingelheim.com]
- 3. Bayer starts Phase I study with SOS1 inhibitor in patients with advanced KRAS-mutated tumors [bayer.com]
- 4. Global Phosphoproteomics Reveal CDK Suppression as a Vulnerability to KRas Addiction in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bayer's Phase I Trial: BAY3498264 for KRAS-Mutated Advanced Tumors [clival.com]
- 6. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
The Discovery and Development of (S)-BAY-293: A Technical Overview of a Potent SOS1-KRAS Interaction Inhibitor
A Note on Stereochemistry: Initial inquiries for "(S)-BAY-293" have led to the comprehensive study of its parent compound, BAY-293. It is crucial to clarify that the biologically active enantiomer of this potent Son of Sevenless homolog 1 (SOS1) inhibitor is, in fact, the (R)-enantiomer, hereafter referred to as (R)-BAY-293. This document will focus on the discovery and development of this active compound.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a driver in numerous human cancers. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets. A promising therapeutic strategy has emerged by targeting the interaction between KRAS and SOS1, a guanine (B1146940) nucleotide exchange factor (GEF) responsible for activating KRAS by promoting the exchange of GDP for GTP. (R)-BAY-293 was discovered as a potent, cell-active small molecule that disrupts this critical protein-protein interaction, offering a novel approach to inhibiting RAS pathway signaling.
Discovery History
The journey to identify (R)-BAY-293 was initiated by Bayer AG through a dual-pronged screening approach combining high-throughput screening (HTS) and fragment-based screening. This comprehensive strategy aimed to identify small molecules that could inhibit the SOS1-mediated nucleotide exchange on KRAS.
A high-throughput screening of over 3 million compounds led to the identification of a quinazoline-based hit with an IC50 of 320 nM in an enzymatic HTRF (Homogeneous Time-Resolved Fluorescence) SOS1 nucleotide exchange assay. Biophysical studies confirmed that this hit compound bound directly to SOS1.
Lead Optimization and Structure-Activity Relationship (SAR)
Following the identification of the initial quinazoline (B50416) hit, a systematic lead optimization campaign was undertaken to enhance potency and selectivity. This effort was guided by X-ray crystallography, which provided detailed insights into the binding mode of the inhibitors within a well-defined pocket on the catalytic domain of SOS1.
Key structural modifications and their impact on activity are summarized below. While a comprehensive SAR table from the primary literature is not publicly available, the key chemical moieties contributing to the high affinity of (R)-BAY-293 have been elucidated through structural studies. The optimization process focused on modifications to the quinazoline core, the solvent-exposed regions, and groups interacting with specific residues within the SOS1 binding pocket. This ultimately led to the discovery of (R)-BAY-293, which demonstrated a significant improvement in potency.
Quantitative Data Summary
The biological activity of (R)-BAY-293 has been characterized in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data.
| Assay Description | Target/Cell Line | IC50 (nM) | Reference |
| KRAS-SOS1 Interaction Assay (HTRF) | Purified Proteins | 21 | [1][2] |
| RAS Activation in HeLa cells | HeLa | 410 | [3][4] |
| pERK Levels in K-562 cells | K-562 | 180 | [2] |
Table 1: Biochemical and Cellular Activity of (R)-BAY-293
| Cell Line | KRAS Status | IC50 (nM) | Reference |
| K-562 | Wild-Type | 1090 ± 170 | [3][4] |
| MOLM-13 | Wild-Type | 995 ± 400 | [3][4] |
| NCI-H358 | G12C Mutant | 3480 ± 100 | [3][4] |
| Calu-1 | G12C Mutant | 3190 ± 50 | [3][4] |
| BxPC3 | Wild-Type | 2070 ± 620 | [5] |
| MIA PaCa-2 | G12C Mutant | 2900 ± 760 | [5] |
| AsPC-1 | G12D Mutant | 3160 ± 780 | [5] |
Table 2: Antiproliferative Activity of (R)-BAY-293 in Cancer Cell Lines
Experimental Protocols
KRAS-SOS1 Interaction Assay (HTRF)
This assay quantifies the ability of a compound to disrupt the interaction between KRAS and the catalytic domain of SOS1.[1][6][7][8]
Materials:
-
Tag1-labeled KRAS G12C protein
-
Tag2-labeled SOS1 catalytic domain (SOS1cat)
-
GTP
-
Anti-Tag1 antibody labeled with a FRET donor (e.g., Terbium cryptate)
-
Anti-Tag2 antibody labeled with a FRET acceptor (e.g., XL665)
-
Assay buffer
-
384-well low volume white plates
Protocol:
-
Dispense test compounds or standards into the assay plate.
-
Prepare a mix of GTP and Tag1-KRAS G12C protein.
-
Add the GTP-KRAS mix and the Tag2-SOS1cat protein to the wells.
-
Prepare a mix of the HTRF detection reagents (donor and acceptor antibodies).
-
Add the detection reagent mix to the wells.
-
Incubate the plate for a specified time (e.g., 2 hours) at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
The HTRF signal is proportional to the amount of KRAS-SOS1 interaction. A decrease in signal indicates inhibition.
pERK Western Blot Analysis
This method is used to determine the effect of (R)-BAY-293 on the downstream signaling of the RAS pathway by measuring the phosphorylation of ERK.[3][4]
Materials:
-
Cancer cell lines (e.g., K-562)
-
(R)-BAY-293
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of (R)-BAY-293 for a specified time (e.g., 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against pERK overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
Signaling Pathways and Experimental Workflows
RAS-RAF-MEK-ERK Signaling Pathway and Inhibition by (R)-BAY-293
Caption: RAS signaling pathway and the inhibitory action of (R)-BAY-293 on SOS1.
High-Throughput Screening Workflow for SOS1 Inhibitors
Caption: High-throughput screening workflow for the discovery of SOS1 inhibitors.
Preclinical and Clinical Development
(R)-BAY-293 has been characterized as a valuable chemical probe for investigating the biology of the RAS-SOS1 interaction in vitro. It has demonstrated synergistic antiproliferative effects when combined with covalent KRAS G12C inhibitors, highlighting the potential of dual-targeting strategies.
Information regarding the in vivo pharmacokinetics and efficacy of (R)-BAY-293 in preclinical models is not extensively available in the public domain. While it has been used in in vitro and in vivo models to study antitumor effects, it has been noted that the compound was not optimized for clinical use.
To date, there are no known clinical trials specifically for this compound or (R)-BAY-293. However, the discovery of potent SOS1 inhibitors like (R)-BAY-293 has paved the way for the clinical development of other molecules targeting this interaction. Several other SOS1 inhibitors are currently in early-phase clinical trials for the treatment of KRAS-mutated solid tumors, both as monotherapy and in combination with other targeted agents. The insights gained from the development of (R)-BAY-293 have undoubtedly contributed to the advancement of this therapeutic class.
References
- 1. revvity.com [revvity.com]
- 2. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. revvity.com [revvity.com]
- 6. revvity.com [revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. blossombio.com [blossombio.com]
The Discovery and Development of (S)-BAY-293: A Technical Overview of a Potent SOS1-KRAS Interaction Inhibitor
A Note on Stereochemistry: Initial inquiries for "(S)-BAY-293" have led to the comprehensive study of its parent compound, BAY-293. It is crucial to clarify that the biologically active enantiomer of this potent Son of Sevenless homolog 1 (SOS1) inhibitor is, in fact, the (R)-enantiomer, hereafter referred to as (R)-BAY-293. This document will focus on the discovery and development of this active compound.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a driver in numerous human cancers. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets. A promising therapeutic strategy has emerged by targeting the interaction between KRAS and SOS1, a guanine nucleotide exchange factor (GEF) responsible for activating KRAS by promoting the exchange of GDP for GTP. (R)-BAY-293 was discovered as a potent, cell-active small molecule that disrupts this critical protein-protein interaction, offering a novel approach to inhibiting RAS pathway signaling.
Discovery History
The journey to identify (R)-BAY-293 was initiated by Bayer AG through a dual-pronged screening approach combining high-throughput screening (HTS) and fragment-based screening. This comprehensive strategy aimed to identify small molecules that could inhibit the SOS1-mediated nucleotide exchange on KRAS.
A high-throughput screening of over 3 million compounds led to the identification of a quinazoline-based hit with an IC50 of 320 nM in an enzymatic HTRF (Homogeneous Time-Resolved Fluorescence) SOS1 nucleotide exchange assay. Biophysical studies confirmed that this hit compound bound directly to SOS1.
Lead Optimization and Structure-Activity Relationship (SAR)
Following the identification of the initial quinazoline hit, a systematic lead optimization campaign was undertaken to enhance potency and selectivity. This effort was guided by X-ray crystallography, which provided detailed insights into the binding mode of the inhibitors within a well-defined pocket on the catalytic domain of SOS1.
Key structural modifications and their impact on activity are summarized below. While a comprehensive SAR table from the primary literature is not publicly available, the key chemical moieties contributing to the high affinity of (R)-BAY-293 have been elucidated through structural studies. The optimization process focused on modifications to the quinazoline core, the solvent-exposed regions, and groups interacting with specific residues within the SOS1 binding pocket. This ultimately led to the discovery of (R)-BAY-293, which demonstrated a significant improvement in potency.
Quantitative Data Summary
The biological activity of (R)-BAY-293 has been characterized in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data.
| Assay Description | Target/Cell Line | IC50 (nM) | Reference |
| KRAS-SOS1 Interaction Assay (HTRF) | Purified Proteins | 21 | [1][2] |
| RAS Activation in HeLa cells | HeLa | 410 | [3][4] |
| pERK Levels in K-562 cells | K-562 | 180 | [2] |
Table 1: Biochemical and Cellular Activity of (R)-BAY-293
| Cell Line | KRAS Status | IC50 (nM) | Reference |
| K-562 | Wild-Type | 1090 ± 170 | [3][4] |
| MOLM-13 | Wild-Type | 995 ± 400 | [3][4] |
| NCI-H358 | G12C Mutant | 3480 ± 100 | [3][4] |
| Calu-1 | G12C Mutant | 3190 ± 50 | [3][4] |
| BxPC3 | Wild-Type | 2070 ± 620 | [5] |
| MIA PaCa-2 | G12C Mutant | 2900 ± 760 | [5] |
| AsPC-1 | G12D Mutant | 3160 ± 780 | [5] |
Table 2: Antiproliferative Activity of (R)-BAY-293 in Cancer Cell Lines
Experimental Protocols
KRAS-SOS1 Interaction Assay (HTRF)
This assay quantifies the ability of a compound to disrupt the interaction between KRAS and the catalytic domain of SOS1.[1][6][7][8]
Materials:
-
Tag1-labeled KRAS G12C protein
-
Tag2-labeled SOS1 catalytic domain (SOS1cat)
-
GTP
-
Anti-Tag1 antibody labeled with a FRET donor (e.g., Terbium cryptate)
-
Anti-Tag2 antibody labeled with a FRET acceptor (e.g., XL665)
-
Assay buffer
-
384-well low volume white plates
Protocol:
-
Dispense test compounds or standards into the assay plate.
-
Prepare a mix of GTP and Tag1-KRAS G12C protein.
-
Add the GTP-KRAS mix and the Tag2-SOS1cat protein to the wells.
-
Prepare a mix of the HTRF detection reagents (donor and acceptor antibodies).
-
Add the detection reagent mix to the wells.
-
Incubate the plate for a specified time (e.g., 2 hours) at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
The HTRF signal is proportional to the amount of KRAS-SOS1 interaction. A decrease in signal indicates inhibition.
pERK Western Blot Analysis
This method is used to determine the effect of (R)-BAY-293 on the downstream signaling of the RAS pathway by measuring the phosphorylation of ERK.[3][4]
Materials:
-
Cancer cell lines (e.g., K-562)
-
(R)-BAY-293
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of (R)-BAY-293 for a specified time (e.g., 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against pERK overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
Signaling Pathways and Experimental Workflows
RAS-RAF-MEK-ERK Signaling Pathway and Inhibition by (R)-BAY-293
Caption: RAS signaling pathway and the inhibitory action of (R)-BAY-293 on SOS1.
High-Throughput Screening Workflow for SOS1 Inhibitors
Caption: High-throughput screening workflow for the discovery of SOS1 inhibitors.
Preclinical and Clinical Development
(R)-BAY-293 has been characterized as a valuable chemical probe for investigating the biology of the RAS-SOS1 interaction in vitro. It has demonstrated synergistic antiproliferative effects when combined with covalent KRAS G12C inhibitors, highlighting the potential of dual-targeting strategies.
Information regarding the in vivo pharmacokinetics and efficacy of (R)-BAY-293 in preclinical models is not extensively available in the public domain. While it has been used in in vitro and in vivo models to study antitumor effects, it has been noted that the compound was not optimized for clinical use.
To date, there are no known clinical trials specifically for this compound or (R)-BAY-293. However, the discovery of potent SOS1 inhibitors like (R)-BAY-293 has paved the way for the clinical development of other molecules targeting this interaction. Several other SOS1 inhibitors are currently in early-phase clinical trials for the treatment of KRAS-mutated solid tumors, both as monotherapy and in combination with other targeted agents. The insights gained from the development of (R)-BAY-293 have undoubtedly contributed to the advancement of this therapeutic class.
References
- 1. revvity.com [revvity.com]
- 2. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. revvity.com [revvity.com]
- 6. revvity.com [revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. blossombio.com [blossombio.com]
(S)-BAY-293: A Potent Inhibitor of the RAS-RAF-MEK-ERK Pathway via Disruption of the KRAS-SOS1 Interaction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation, frequently driven by mutations in RAS genes, is a hallmark of many human cancers. (S)-BAY-293, the active R-enantiomer of BAY-293, has emerged as a potent and selective small-molecule inhibitor that indirectly targets this pathway. Unlike direct inhibitors of the kinase cascade, this compound functions by disrupting the protein-protein interaction between K-Ras and Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) essential for RAS activation. This guide provides a comprehensive overview of the mechanism of action of this compound, presents key quantitative data on its inhibitory activity, details the experimental protocols used for its characterization, and visualizes the underlying biological and experimental frameworks.
Introduction
Mutations in the RAS family of small GTPases (KRAS, NRAS, and HRAS) are among the most common oncogenic drivers, yet RAS proteins have remained challenging to target directly.[1] One promising therapeutic strategy is to inhibit the machinery responsible for their activation. RAS proteins cycle between an inactive GDP-bound state and an active GTP-bound state. This activation is catalyzed by GEFs, with SOS1 being a key GEF for RAS.[1] By preventing the formation of the KRAS-SOS1 complex, the reloading of RAS with GTP is blocked, leading to a reduction in the levels of active, GTP-bound RAS and subsequent downregulation of downstream oncogenic signaling, including the RAF-MEK-ERK cascade.[1][2]
This compound has been identified as a potent, cell-active inhibitor of the KRAS-SOS1 interaction.[2] This document serves as a technical resource for professionals engaged in research and drug development, offering detailed insights into the role of this compound in modulating the RAS-RAF-MEK-ERK pathway.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the RAS-RAF-MEK-ERK pathway by targeting the initial activation step of RAS. It binds to a pocket on the SOS1 protein, thereby preventing its interaction with KRAS.[3] This disruption blocks the SOS1-mediated exchange of GDP for GTP on RAS, effectively trapping RAS in its inactive state.[1] The reduction in active GTP-bound RAS leads to decreased activation of its downstream effectors, including RAF, MEK, and ERK.[1] In cells with wild-type KRAS, this can lead to complete inhibition of the pathway. In KRAS-mutant cells, this compound can still reduce the overall level of RAS-GTP, leading to a significant reduction in phospho-ERK (pERK) levels by approximately 50%.[1]
Signaling Pathway Diagram
Quantitative Data
The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.
Table 1: Biochemical Inhibition of KRAS-SOS1 Interaction
| Compound | Assay | IC50 (nM) | Reference |
| This compound | KRAS-SOS1 Interaction | 21 | [2] |
Table 2: Inhibition of RAS Activation in Cells
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | HeLa | RAS Activation | Submicromolar | [1] |
Table 3: Antiproliferative Activity of this compound
| Cell Line | KRAS Status | IC50 (nM) | Reference |
| K-562 | Wild-type | 1,090 | MedChemExpress |
| MOLM-13 | Wild-type | 995 | MedChemExpress |
| NCI-H358 | G12C mutant | 3,480 | MedChemExpress |
| Calu-1 | G12C mutant | 3,190 | MedChemExpress |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for the key experiments used to characterize the activity of this compound.
KRAS-SOS1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is designed to measure the direct binding between KRAS and SOS1 and to quantify the inhibitory effect of compounds like this compound.
Principle: The assay utilizes tagged recombinant KRAS and SOS1 proteins.[4] An anti-tag antibody labeled with a donor fluorophore (e.g., Terbium cryptate) binds to one protein, and another anti-tag antibody labeled with an acceptor fluorophore (e.g., XL665) binds to the other.[4] When the proteins interact, the donor and acceptor are brought into close proximity, resulting in Förster Resonance Energy Transfer (FRET).[5] The HTRF signal is proportional to the extent of the interaction.[5] Inhibitors disrupt this interaction, leading to a decrease in the HTRF signal.[4]
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Dilute tagged human recombinant KRAS (e.g., Tag1-KRAS) and SOS1 (e.g., Tag2-SOS1) proteins to the desired concentration in the assay buffer.
-
Dilute HTRF detection antibodies (e.g., anti-Tag1-Terbium and anti-Tag2-XL665) in the detection buffer provided by the manufacturer.
-
-
Assay Procedure (384-well plate format):
-
Dispense 2 µL of this compound at various concentrations (in DMSO, then diluted in assay buffer) or vehicle control into the assay plate wells.
-
Add 4 µL of the Tag1-KRAS protein solution to each well.
-
Add 4 µL of the Tag2-SOS1 protein solution to each well.
-
Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for protein-protein interaction and inhibitor binding.
-
Add 10 µL of the pre-mixed HTRF detection antibodies to each well.
-
Incubate for a further period (e.g., 60 minutes to overnight) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission).
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow: HTRF KRAS-SOS1 Inhibition Assay
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan (B1609692) product.[6] The amount of formazan produced is proportional to the number of viable cells. The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically.
Protocol:
-
Cell Seeding:
-
Harvest and count cells from culture.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[7]
-
Incubate the plate overnight at 37°C in the incubator to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a well containing medium only.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration and fit the data to determine the IC50 value.
-
Western Blotting for Phospho-ERK (pERK) and Total ERK
This technique is used to detect and quantify the levels of phosphorylated (active) ERK and total ERK protein in cell lysates, providing a direct measure of pathway inhibition.
Principle: Proteins from cell lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is probed with primary antibodies specific for pERK and total ERK. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is then added. Finally, a chemiluminescent substrate is applied, and the light emitted is captured, allowing for the visualization and quantification of the target proteins.
Protocol:
-
Cell Lysis:
-
Plate cells and treat with this compound at various concentrations for a specified time (e.g., 60 minutes).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Incubate the membrane with a primary antibody specific for pERK (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane several times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody for total ERK.
-
Quantify the band intensities using densitometry software. The pERK signal is typically normalized to the total ERK signal.
-
Conclusion
This compound is a valuable chemical probe for investigating the role of the KRAS-SOS1 interaction in cellular signaling and disease. Its mechanism of action, which involves the allosteric inhibition of RAS activation, provides a distinct approach to downregulating the RAS-RAF-MEK-ERK pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to target RAS-driven cancers. The synergistic potential of this compound with other targeted therapies, such as direct KRAS G12C inhibitors, highlights the promise of combination strategies in overcoming resistance and improving therapeutic outcomes.[1] Further investigation into the clinical applicability of SOS1 inhibitors is warranted.
References
- 1. pnas.org [pnas.org]
- 2. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. blossombio.com [blossombio.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
(S)-BAY-293: A Potent Inhibitor of the RAS-RAF-MEK-ERK Pathway via Disruption of the KRAS-SOS1 Interaction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation, frequently driven by mutations in RAS genes, is a hallmark of many human cancers. (S)-BAY-293, the active R-enantiomer of BAY-293, has emerged as a potent and selective small-molecule inhibitor that indirectly targets this pathway. Unlike direct inhibitors of the kinase cascade, this compound functions by disrupting the protein-protein interaction between K-Ras and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) essential for RAS activation. This guide provides a comprehensive overview of the mechanism of action of this compound, presents key quantitative data on its inhibitory activity, details the experimental protocols used for its characterization, and visualizes the underlying biological and experimental frameworks.
Introduction
Mutations in the RAS family of small GTPases (KRAS, NRAS, and HRAS) are among the most common oncogenic drivers, yet RAS proteins have remained challenging to target directly.[1] One promising therapeutic strategy is to inhibit the machinery responsible for their activation. RAS proteins cycle between an inactive GDP-bound state and an active GTP-bound state. This activation is catalyzed by GEFs, with SOS1 being a key GEF for RAS.[1] By preventing the formation of the KRAS-SOS1 complex, the reloading of RAS with GTP is blocked, leading to a reduction in the levels of active, GTP-bound RAS and subsequent downregulation of downstream oncogenic signaling, including the RAF-MEK-ERK cascade.[1][2]
This compound has been identified as a potent, cell-active inhibitor of the KRAS-SOS1 interaction.[2] This document serves as a technical resource for professionals engaged in research and drug development, offering detailed insights into the role of this compound in modulating the RAS-RAF-MEK-ERK pathway.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the RAS-RAF-MEK-ERK pathway by targeting the initial activation step of RAS. It binds to a pocket on the SOS1 protein, thereby preventing its interaction with KRAS.[3] This disruption blocks the SOS1-mediated exchange of GDP for GTP on RAS, effectively trapping RAS in its inactive state.[1] The reduction in active GTP-bound RAS leads to decreased activation of its downstream effectors, including RAF, MEK, and ERK.[1] In cells with wild-type KRAS, this can lead to complete inhibition of the pathway. In KRAS-mutant cells, this compound can still reduce the overall level of RAS-GTP, leading to a significant reduction in phospho-ERK (pERK) levels by approximately 50%.[1]
Signaling Pathway Diagram
Quantitative Data
The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.
Table 1: Biochemical Inhibition of KRAS-SOS1 Interaction
| Compound | Assay | IC50 (nM) | Reference |
| This compound | KRAS-SOS1 Interaction | 21 | [2] |
Table 2: Inhibition of RAS Activation in Cells
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | HeLa | RAS Activation | Submicromolar | [1] |
Table 3: Antiproliferative Activity of this compound
| Cell Line | KRAS Status | IC50 (nM) | Reference |
| K-562 | Wild-type | 1,090 | MedChemExpress |
| MOLM-13 | Wild-type | 995 | MedChemExpress |
| NCI-H358 | G12C mutant | 3,480 | MedChemExpress |
| Calu-1 | G12C mutant | 3,190 | MedChemExpress |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for the key experiments used to characterize the activity of this compound.
KRAS-SOS1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is designed to measure the direct binding between KRAS and SOS1 and to quantify the inhibitory effect of compounds like this compound.
Principle: The assay utilizes tagged recombinant KRAS and SOS1 proteins.[4] An anti-tag antibody labeled with a donor fluorophore (e.g., Terbium cryptate) binds to one protein, and another anti-tag antibody labeled with an acceptor fluorophore (e.g., XL665) binds to the other.[4] When the proteins interact, the donor and acceptor are brought into close proximity, resulting in Förster Resonance Energy Transfer (FRET).[5] The HTRF signal is proportional to the extent of the interaction.[5] Inhibitors disrupt this interaction, leading to a decrease in the HTRF signal.[4]
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Dilute tagged human recombinant KRAS (e.g., Tag1-KRAS) and SOS1 (e.g., Tag2-SOS1) proteins to the desired concentration in the assay buffer.
-
Dilute HTRF detection antibodies (e.g., anti-Tag1-Terbium and anti-Tag2-XL665) in the detection buffer provided by the manufacturer.
-
-
Assay Procedure (384-well plate format):
-
Dispense 2 µL of this compound at various concentrations (in DMSO, then diluted in assay buffer) or vehicle control into the assay plate wells.
-
Add 4 µL of the Tag1-KRAS protein solution to each well.
-
Add 4 µL of the Tag2-SOS1 protein solution to each well.
-
Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for protein-protein interaction and inhibitor binding.
-
Add 10 µL of the pre-mixed HTRF detection antibodies to each well.
-
Incubate for a further period (e.g., 60 minutes to overnight) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission).
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow: HTRF KRAS-SOS1 Inhibition Assay
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[6] The amount of formazan produced is proportional to the number of viable cells. The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically.
Protocol:
-
Cell Seeding:
-
Harvest and count cells from culture.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[7]
-
Incubate the plate overnight at 37°C in the incubator to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a well containing medium only.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration and fit the data to determine the IC50 value.
-
Western Blotting for Phospho-ERK (pERK) and Total ERK
This technique is used to detect and quantify the levels of phosphorylated (active) ERK and total ERK protein in cell lysates, providing a direct measure of pathway inhibition.
Principle: Proteins from cell lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is probed with primary antibodies specific for pERK and total ERK. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is then added. Finally, a chemiluminescent substrate is applied, and the light emitted is captured, allowing for the visualization and quantification of the target proteins.
Protocol:
-
Cell Lysis:
-
Plate cells and treat with this compound at various concentrations for a specified time (e.g., 60 minutes).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Incubate the membrane with a primary antibody specific for pERK (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane several times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody for total ERK.
-
Quantify the band intensities using densitometry software. The pERK signal is typically normalized to the total ERK signal.
-
Conclusion
This compound is a valuable chemical probe for investigating the role of the KRAS-SOS1 interaction in cellular signaling and disease. Its mechanism of action, which involves the allosteric inhibition of RAS activation, provides a distinct approach to downregulating the RAS-RAF-MEK-ERK pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to target RAS-driven cancers. The synergistic potential of this compound with other targeted therapies, such as direct KRAS G12C inhibitors, highlights the promise of combination strategies in overcoming resistance and improving therapeutic outcomes.[1] Further investigation into the clinical applicability of SOS1 inhibitors is warranted.
References
- 1. pnas.org [pnas.org]
- 2. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. blossombio.com [blossombio.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
(S)-BAY-293: A Chemical Probe for Selective SOS1 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BAY-293 is a potent and selective small-molecule inhibitor of Son of Sevenless homolog 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins. By disrupting the protein-protein interaction between SOS1 and KRAS, this compound effectively blocks the exchange of GDP for GTP, thereby preventing RAS activation and downstream signaling through pathways such as the MAPK/ERK cascade. This makes this compound a valuable chemical probe for studying the biological functions of SOS1 and for validating it as a therapeutic target in RAS-driven cancers. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, selectivity, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions by binding to a pocket on SOS1, which prevents its interaction with KRAS. This disruption inhibits the SOS1-mediated nucleotide exchange on KRAS, leading to a decrease in the levels of active, GTP-bound KRAS. Consequently, downstream signaling pathways that are dependent on KRAS activation, most notably the RAF-MEK-ERK pathway, are suppressed. In cells with wild-type KRAS, this compound can achieve complete inhibition of the RAS-RAF-MEK-ERK pathway. In KRAS-mutant cell lines, it can reduce phospho-ERK (pERK) levels by approximately 50%. The co-crystal structure of this compound in complex with SOS1 has been resolved, providing detailed insights into its binding mode (PDB ID: 5OVI).
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its biochemical activity, cellular potency, and selectivity.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay | Reference |
| IC50 (KRAS-SOS1 Interaction) | 21 nM | HTRF-based interaction assay |
Table 2: Cellular Activity of this compound
| Cell Line | KRAS Status | Assay | IC50 | Reference |
| K-562 | Wild-type | Cell Proliferation | 1,090 ± 170 nM | |
| MOLM-13 | Wild-type | Cell Proliferation | 995 ± 400 nM | |
| NCI-H358 | G12C | Cell Proliferation | 3,480 ± 100 nM | |
| Calu-1 | G12C | Cell Proliferation | 3,190 ± 50 nM | |
| HeLa | Wild-type | RAS Activation | Sub-micromolar | |
| BxPC3 | Wild-type | Cytotoxicity (MTT) | 2.07 ± 0.62 µM | |
| MIA PaCa-2 | G12C | Cytotoxicity (MTT) | 2.90 ± 0.76 µM | |
| AsPC-1 | G12D | Cytotoxicity (MTT) | 3.16 ± 0.78 µM |
Table 3: Selectivity Profile of this compound
| Target | IC50 / Ki | Comments | Reference |
| SOS2 | > 20,000 nM | Highly selective over SOS2 | |
| MCF2L (DBS) | > 20,000 nM | Highly selective over this GEF | |
| HTR2A | Ki = 133.44 nM | Off-target activity | |
| ADRA2C | Ki = 130.87 nM | Off-target activity | |
| HRH2 | Ki = 139.82 nM | Off-target activity | |
| HTR1D | Ki = 181.12 nM | Off-target activity | |
| TMEM97 | Ki = 179.81 nM | Off-target activity | |
| CHRM1 | Ki = 237.75 nM | Off-target activity | |
| ADRA1D | Ki = 337.65 nM | Off-target activity |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
SOS1-KRAS Interaction Assay (HTRF)
This assay quantifies the ability of this compound to disrupt the interaction between SOS1 and KRAS.
Materials:
-
Tagged human recombinant SOS1 and KRAS proteins (e.g., His-tagged SOS1 and GST-tagged KRAS)
-
Anti-tag antibodies labeled with HTRF donor (e.g., Terbium cryptate) and acceptor (e.g., XL665) fluorophores
-
GTP
-
Assay buffer (consult manufacturer's recommendation, e.g., from a commercial kit)
-
This compound and control compounds
-
Low-volume 384-well white plates
Procedure:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Add the compound dilutions to the wells of the 384-well plate.
-
Prepare a mixture of the tagged SOS1 and KRAS proteins in the assay buffer containing GTP.
-
Add the protein mixture to the wells.
-
Prepare a mixture of the HTRF donor and acceptor anti-tag antibodies in the detection buffer.
-
Add the detection reagent mixture to the wells.
-
Incubate the plate at room temperature for the recommended time (e.g., 2 hours to overnight), protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio (acceptor signal / donor signal * 10,000) and plot the results against the compound concentration to determine the IC50 value.
Guanine Nucleotide Exchange Assay
This assay measures the SOS1-mediated exchange of GDP for a fluorescently labeled GTP analog on KRAS.
Materials:
-
Recombinant KRAS protein
-
Recombinant SOS1 protein (catalytic domain)
-
Fluorescently labeled non-hydrolyzable GTP analog (e.g., BODIPY-GTP) or fluorescently labeled GDP (e.g., MANT-GDP)
-
Unlabeled GTP
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)
-
This compound and control compounds
-
Black microplates (96- or 384-well)
Procedure (using fluorescent GDP displacement):
-
Pre-load KRAS with a fluorescent GDP analog (e.g., MANT-GDP).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In the wells of a microplate, combine the MANT-GDP-loaded KRAS, SOS1, and the compound dilutions.
-
Initiate the exchange reaction by adding an excess of unlabeled GTP.
-
Monitor the decrease in fluorescence over time using a fluorescence plate reader. The displacement of the fluorescent GDP by the unlabeled GTP results in a decrease in the fluorescence signal.
-
Calculate the initial rate of nucleotide exchange for each compound concentration.
-
Plot the rates against the compound concentration to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Western Blotting for pERK Levels
This method is used to determine the effect of this compound on the phosphorylation of ERK, a key downstream effector of the RAS-MAPK pathway.
Materials:
-
Cancer cell lines
-
This compound and vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against pERK1/2 and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells and treat with this compound or vehicle for the desired time (e.g., 1 to 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities to determine the relative levels of pERK.
Mandatory Visualizations
The following diagrams illustrate key concepts related to this compound and its mechanism of action.
Caption: The SOS1-KRAS signaling pathway and the mechanism of inhibition by this compound.
Caption: A typical experimental workflow for the characterization of this compound as a chemical probe.
Caption: The logical progression from the problem of RAS-driven cancers to the use of this compound as a chemical probe.
(S)-BAY-293: A Chemical Probe for Selective SOS1 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BAY-293 is a potent and selective small-molecule inhibitor of Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins. By disrupting the protein-protein interaction between SOS1 and KRAS, this compound effectively blocks the exchange of GDP for GTP, thereby preventing RAS activation and downstream signaling through pathways such as the MAPK/ERK cascade. This makes this compound a valuable chemical probe for studying the biological functions of SOS1 and for validating it as a therapeutic target in RAS-driven cancers. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, selectivity, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions by binding to a pocket on SOS1, which prevents its interaction with KRAS. This disruption inhibits the SOS1-mediated nucleotide exchange on KRAS, leading to a decrease in the levels of active, GTP-bound KRAS. Consequently, downstream signaling pathways that are dependent on KRAS activation, most notably the RAF-MEK-ERK pathway, are suppressed. In cells with wild-type KRAS, this compound can achieve complete inhibition of the RAS-RAF-MEK-ERK pathway. In KRAS-mutant cell lines, it can reduce phospho-ERK (pERK) levels by approximately 50%. The co-crystal structure of this compound in complex with SOS1 has been resolved, providing detailed insights into its binding mode (PDB ID: 5OVI).
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its biochemical activity, cellular potency, and selectivity.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay | Reference |
| IC50 (KRAS-SOS1 Interaction) | 21 nM | HTRF-based interaction assay |
Table 2: Cellular Activity of this compound
| Cell Line | KRAS Status | Assay | IC50 | Reference |
| K-562 | Wild-type | Cell Proliferation | 1,090 ± 170 nM | |
| MOLM-13 | Wild-type | Cell Proliferation | 995 ± 400 nM | |
| NCI-H358 | G12C | Cell Proliferation | 3,480 ± 100 nM | |
| Calu-1 | G12C | Cell Proliferation | 3,190 ± 50 nM | |
| HeLa | Wild-type | RAS Activation | Sub-micromolar | |
| BxPC3 | Wild-type | Cytotoxicity (MTT) | 2.07 ± 0.62 µM | |
| MIA PaCa-2 | G12C | Cytotoxicity (MTT) | 2.90 ± 0.76 µM | |
| AsPC-1 | G12D | Cytotoxicity (MTT) | 3.16 ± 0.78 µM |
Table 3: Selectivity Profile of this compound
| Target | IC50 / Ki | Comments | Reference |
| SOS2 | > 20,000 nM | Highly selective over SOS2 | |
| MCF2L (DBS) | > 20,000 nM | Highly selective over this GEF | |
| HTR2A | Ki = 133.44 nM | Off-target activity | |
| ADRA2C | Ki = 130.87 nM | Off-target activity | |
| HRH2 | Ki = 139.82 nM | Off-target activity | |
| HTR1D | Ki = 181.12 nM | Off-target activity | |
| TMEM97 | Ki = 179.81 nM | Off-target activity | |
| CHRM1 | Ki = 237.75 nM | Off-target activity | |
| ADRA1D | Ki = 337.65 nM | Off-target activity |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
SOS1-KRAS Interaction Assay (HTRF)
This assay quantifies the ability of this compound to disrupt the interaction between SOS1 and KRAS.
Materials:
-
Tagged human recombinant SOS1 and KRAS proteins (e.g., His-tagged SOS1 and GST-tagged KRAS)
-
Anti-tag antibodies labeled with HTRF donor (e.g., Terbium cryptate) and acceptor (e.g., XL665) fluorophores
-
GTP
-
Assay buffer (consult manufacturer's recommendation, e.g., from a commercial kit)
-
This compound and control compounds
-
Low-volume 384-well white plates
Procedure:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Add the compound dilutions to the wells of the 384-well plate.
-
Prepare a mixture of the tagged SOS1 and KRAS proteins in the assay buffer containing GTP.
-
Add the protein mixture to the wells.
-
Prepare a mixture of the HTRF donor and acceptor anti-tag antibodies in the detection buffer.
-
Add the detection reagent mixture to the wells.
-
Incubate the plate at room temperature for the recommended time (e.g., 2 hours to overnight), protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio (acceptor signal / donor signal * 10,000) and plot the results against the compound concentration to determine the IC50 value.
Guanine Nucleotide Exchange Assay
This assay measures the SOS1-mediated exchange of GDP for a fluorescently labeled GTP analog on KRAS.
Materials:
-
Recombinant KRAS protein
-
Recombinant SOS1 protein (catalytic domain)
-
Fluorescently labeled non-hydrolyzable GTP analog (e.g., BODIPY-GTP) or fluorescently labeled GDP (e.g., MANT-GDP)
-
Unlabeled GTP
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)
-
This compound and control compounds
-
Black microplates (96- or 384-well)
Procedure (using fluorescent GDP displacement):
-
Pre-load KRAS with a fluorescent GDP analog (e.g., MANT-GDP).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In the wells of a microplate, combine the MANT-GDP-loaded KRAS, SOS1, and the compound dilutions.
-
Initiate the exchange reaction by adding an excess of unlabeled GTP.
-
Monitor the decrease in fluorescence over time using a fluorescence plate reader. The displacement of the fluorescent GDP by the unlabeled GTP results in a decrease in the fluorescence signal.
-
Calculate the initial rate of nucleotide exchange for each compound concentration.
-
Plot the rates against the compound concentration to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Western Blotting for pERK Levels
This method is used to determine the effect of this compound on the phosphorylation of ERK, a key downstream effector of the RAS-MAPK pathway.
Materials:
-
Cancer cell lines
-
This compound and vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against pERK1/2 and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells and treat with this compound or vehicle for the desired time (e.g., 1 to 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities to determine the relative levels of pERK.
Mandatory Visualizations
The following diagrams illustrate key concepts related to this compound and its mechanism of action.
Caption: The SOS1-KRAS signaling pathway and the mechanism of inhibition by this compound.
Caption: A typical experimental workflow for the characterization of this compound as a chemical probe.
Caption: The logical progression from the problem of RAS-driven cancers to the use of this compound as a chemical probe.
Investigating the KRAS-SOS1 Protein-Protein Interaction with (S)-BAY-293: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigation of the protein-protein interaction (PPI) between KRAS and its guanine (B1146940) nucleotide exchange factor, Son of Sevenless 1 (SOS1), using the selective inhibitor (S)-BAY-293. This document details the mechanism of action of this compound, presents quantitative data from various biochemical and cellular assays, outlines detailed experimental protocols, and provides visualizations of key signaling pathways and experimental workflows.
Introduction to KRAS-SOS1 Interaction and this compound
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a small GTPase that functions as a molecular switch in cellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are prevalent in many human cancers, leading to constitutively active KRAS and uncontrolled cell proliferation.[2] The activation of KRAS is mediated by Guanine Nucleotide Exchange Factors (GEFs), with SOS1 being a key GEF in this process.[2] Therefore, inhibiting the interaction between KRAS and SOS1 presents a promising therapeutic strategy for treating KRAS-driven cancers.[3]
This compound is a potent and selective small molecule inhibitor that disrupts the KRAS-SOS1 interaction.[3][4] By binding to SOS1, this compound prevents the formation of the KRAS-SOS1 complex, thereby inhibiting the reloading of KRAS with GTP and consequently blocking downstream oncogenic signaling.[3][5]
Quantitative Data for this compound
The following tables summarize the quantitative data for this compound from various biochemical and cellular assays.
Table 1: Biochemical Assay Data for this compound
| Assay Type | Target | Parameter | Value | Reference(s) |
| HTRF | KRAS-SOS1 Interaction | IC50 | 21 nM | [2][4][6][7] |
| Isothermal Titration Calorimetry (ITC) | SOS1 | KD | 36 nM | [3] |
| Isothermal Titration Calorimetry (ITC) | SOS1 | ΔH | -14.1 kcal/mol | [3] |
Table 2: Cellular Assay Data for this compound
| Assay Type | Cell Line | KRAS Status | Parameter | Value | Reference(s) |
| Antiproliferative Activity (MTT Assay) | K-562 | Wild-Type | IC50 | 1,090 ± 170 nM | [2][6] |
| Antiproliferative Activity (MTT Assay) | MOLM-13 | Wild-Type | IC50 | 995 ± 400 nM | [2][6] |
| Antiproliferative Activity (MTT Assay) | NCI-H358 | G12C Mutant | IC50 | 3,480 ± 100 nM | [2][6] |
| Antiproliferative Activity (MTT Assay) | Calu-1 | G12C Mutant | IC50 | 3,190 ± 50 nM | [2][6] |
| RAS Activation (HeLa) | Wild-Type | IC50 | Sub-micromolar | [1][2] | |
| pERK Inhibition (K-562) | Wild-Type | - | Efficient Inhibition | [2][6] |
Signaling Pathway
The KRAS signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Upon activation by SOS1, KRAS-GTP initiates a cascade of downstream signaling events, most notably through the RAF-MEK-ERK (MAPK) pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the KRAS-SOS1 complex.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is used to measure the disruption of the KRAS-SOS1 interaction in a high-throughput format.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Dilute tagged KRAS (e.g., His-tagged) and tagged SOS1 (e.g., GST-tagged) to the desired concentration in assay buffer.
-
Prepare a stock solution of GTP.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of this compound dilution or vehicle control to each well.
-
Add 4 µL of a pre-mixed solution of tagged KRAS and GTP.
-
Add 4 µL of tagged SOS1 solution.
-
Incubate the plate at room temperature for 60 minutes to allow for protein-protein interaction.
-
Add 10 µL of HTRF detection reagents (e.g., anti-His-Europium cryptate and anti-GST-d2) diluted in detection buffer.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320-340 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Similar to HTRF, AlphaLISA is a bead-based proximity assay used to quantify the KRAS-SOS1 interaction.
References
- 1. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
Investigating the KRAS-SOS1 Protein-Protein Interaction with (S)-BAY-293: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigation of the protein-protein interaction (PPI) between KRAS and its guanine nucleotide exchange factor, Son of Sevenless 1 (SOS1), using the selective inhibitor (S)-BAY-293. This document details the mechanism of action of this compound, presents quantitative data from various biochemical and cellular assays, outlines detailed experimental protocols, and provides visualizations of key signaling pathways and experimental workflows.
Introduction to KRAS-SOS1 Interaction and this compound
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a small GTPase that functions as a molecular switch in cellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are prevalent in many human cancers, leading to constitutively active KRAS and uncontrolled cell proliferation.[2] The activation of KRAS is mediated by Guanine Nucleotide Exchange Factors (GEFs), with SOS1 being a key GEF in this process.[2] Therefore, inhibiting the interaction between KRAS and SOS1 presents a promising therapeutic strategy for treating KRAS-driven cancers.[3]
This compound is a potent and selective small molecule inhibitor that disrupts the KRAS-SOS1 interaction.[3][4] By binding to SOS1, this compound prevents the formation of the KRAS-SOS1 complex, thereby inhibiting the reloading of KRAS with GTP and consequently blocking downstream oncogenic signaling.[3][5]
Quantitative Data for this compound
The following tables summarize the quantitative data for this compound from various biochemical and cellular assays.
Table 1: Biochemical Assay Data for this compound
| Assay Type | Target | Parameter | Value | Reference(s) |
| HTRF | KRAS-SOS1 Interaction | IC50 | 21 nM | [2][4][6][7] |
| Isothermal Titration Calorimetry (ITC) | SOS1 | KD | 36 nM | [3] |
| Isothermal Titration Calorimetry (ITC) | SOS1 | ΔH | -14.1 kcal/mol | [3] |
Table 2: Cellular Assay Data for this compound
| Assay Type | Cell Line | KRAS Status | Parameter | Value | Reference(s) |
| Antiproliferative Activity (MTT Assay) | K-562 | Wild-Type | IC50 | 1,090 ± 170 nM | [2][6] |
| Antiproliferative Activity (MTT Assay) | MOLM-13 | Wild-Type | IC50 | 995 ± 400 nM | [2][6] |
| Antiproliferative Activity (MTT Assay) | NCI-H358 | G12C Mutant | IC50 | 3,480 ± 100 nM | [2][6] |
| Antiproliferative Activity (MTT Assay) | Calu-1 | G12C Mutant | IC50 | 3,190 ± 50 nM | [2][6] |
| RAS Activation (HeLa) | Wild-Type | IC50 | Sub-micromolar | [1][2] | |
| pERK Inhibition (K-562) | Wild-Type | - | Efficient Inhibition | [2][6] |
Signaling Pathway
The KRAS signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Upon activation by SOS1, KRAS-GTP initiates a cascade of downstream signaling events, most notably through the RAF-MEK-ERK (MAPK) pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the KRAS-SOS1 complex.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is used to measure the disruption of the KRAS-SOS1 interaction in a high-throughput format.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Dilute tagged KRAS (e.g., His-tagged) and tagged SOS1 (e.g., GST-tagged) to the desired concentration in assay buffer.
-
Prepare a stock solution of GTP.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of this compound dilution or vehicle control to each well.
-
Add 4 µL of a pre-mixed solution of tagged KRAS and GTP.
-
Add 4 µL of tagged SOS1 solution.
-
Incubate the plate at room temperature for 60 minutes to allow for protein-protein interaction.
-
Add 10 µL of HTRF detection reagents (e.g., anti-His-Europium cryptate and anti-GST-d2) diluted in detection buffer.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320-340 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Similar to HTRF, AlphaLISA is a bead-based proximity assay used to quantify the KRAS-SOS1 interaction.
References
- 1. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
Unraveling the Structural Basis of (S)-BAY-293's Potent Inhibition of SOS1
A Technical Guide for Researchers and Drug Development Professionals
The Son of Sevenless 1 (SOS1) protein, a crucial guanine (B1146940) nucleotide exchange factor (GEF), plays a pivotal role in the activation of RAS proteins, central hubs in cellular signaling pathways that govern cell proliferation, differentiation, and survival. Dysregulation of the RAS-SOS1 interaction is a hallmark of many cancers, making SOS1 an attractive therapeutic target. This technical guide provides an in-depth analysis of the structural basis for the binding of (S)-BAY-293, a potent and selective small-molecule inhibitor, to SOS1.
Core Findings: A High-Affinity Interaction Disrupting RAS Activation
This compound effectively inhibits the catalytic activity of SOS1 by directly binding to the protein and preventing its interaction with KRAS.[1][2][3][4][5] This disruption blocks the exchange of GDP for GTP on KRAS, thereby inhibiting the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK cascade.[1][6] The high potency of this compound is reflected in its low nanomolar inhibitory concentration.
Quantitative Analysis of this compound Binding to SOS1
The following table summarizes the key quantitative data characterizing the interaction between this compound and SOS1.
| Parameter | Value | Method | Reference |
| IC50 (KRAS-SOS1 Interaction) | 21 nM | Biochemical Assay | [1][2][3][4][5] |
| IC50 (RAS Activation in HeLa cells) | Submicromolar | Cell-based Assay | [2][6] |
| Antiproliferative IC50 (K-562, MOLM-13) | 1,090 nM, 995 nM | Cell Viability Assay | [6] |
| Antiproliferative IC50 (NCI-H358, Calu-1) | 3,480 nM, 3,190 nM | Cell Viability Assay | [6] |
The Structural Blueprint: Insights from X-ray Crystallography
The co-crystal structure of SOS1 in complex with this compound (PDB ID: 5OVI) provides a detailed atomic-level understanding of the binding mechanism.[4] The X-ray diffraction data for this structure was collected at a resolution of 2.20 Å.[4]
This compound binds to a pocket on SOS1 that is adjacent to the RAS binding site.[7] This binding mode sterically hinders the formation of the SOS1-KRAS complex. The inhibitor is stabilized within this pocket through a network of specific interactions with key amino acid residues. Notably, the binding of BAY-293 has been shown to involve interactions with residues such as Asn879, Tyr884, Asp887, Phe890, Glu902, and His905 of SOS1.[8]
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the canonical RAS/MAPK signaling pathway and the point of intervention by this compound.
Caption: The SOS1 Signaling Pathway and Inhibition by this compound.
Experimental Methodologies
The characterization of the this compound and SOS1 interaction has relied on a combination of biophysical and biochemical techniques.
X-ray Crystallography
-
Objective: To determine the three-dimensional structure of the SOS1-(S)-BAY-293 complex at atomic resolution.[9][10]
-
Protein and Ligand Preparation: The catalytic domain of human SOS1 (residues 564-1049) is expressed and purified. This compound is synthesized and dissolved in a suitable solvent.
-
Crystallization: The purified SOS1 protein is mixed with a molar excess of this compound. This complex is then subjected to crystallization screening using various conditions (e.g., different precipitants, pH, and temperature).[11][12][13] For the 14-3-3ζ/SOS1pSer1161 peptide complex, crystals were grown in 0.1 M phosphate (B84403) citrate (B86180) pH 4.2 and 36% (v/v) PEG 300.[11][12][13]
-
Data Collection and Structure Determination: Diffraction-quality crystals are flash-cooled in liquid nitrogen and exposed to a high-intensity X-ray beam.[13] The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.[10][12]
Surface Plasmon Resonance (SPR)
-
Objective: To measure the real-time binding kinetics and affinity of this compound to SOS1.[9]
-
Immobilization: The SOS1 protein is typically immobilized on a sensor chip surface.[14][15] For example, avi-tagged SOS1 catalytic domain can be immobilized on a streptavidin-coated sensor chip.[16]
-
Binding Analysis: A solution containing this compound at various concentrations is flowed over the sensor surface. The binding of the inhibitor to the immobilized SOS1 causes a change in the refractive index at the surface, which is detected in real-time as a response signal.[14][15][17]
-
Data Analysis: The association and dissociation rates are determined from the sensorgram, and these values are used to calculate the equilibrium dissociation constant (Kd), which is a measure of binding affinity.
Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the thermodynamic parameters of the binding interaction between this compound and SOS1, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[9][18][19]
-
Experiment: A solution of this compound is titrated into a sample cell containing a solution of the SOS1 protein.[20][21] The heat released or absorbed during the binding event is measured by the instrument.[18][21][22]
-
Data Analysis: The heat changes after each injection are plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.[20]
Experimental Workflow
The following diagram outlines a typical workflow for elucidating the structural and functional basis of a small molecule inhibitor binding to its protein target.
Caption: A generalized experimental workflow for inhibitor characterization.
This comprehensive guide provides a detailed overview of the structural basis for this compound's interaction with SOS1, supported by quantitative data and a description of the key experimental methodologies employed. This information is intended to be a valuable resource for researchers in the fields of oncology, signal transduction, and drug discovery.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. library.plu.edu [library.plu.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. upcommons.upc.edu [upcommons.upc.edu]
- 9. longdom.org [longdom.org]
- 10. drughunter.com [drughunter.com]
- 11. Protein X-ray crystallography of the 14-3-3ζ/SOS1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. Assay in Summary_ki [bindingdb.org]
- 17. path.ox.ac.uk [path.ox.ac.uk]
- 18. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 19. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structural Basis of (S)-BAY-293's Potent Inhibition of SOS1
A Technical Guide for Researchers and Drug Development Professionals
The Son of Sevenless 1 (SOS1) protein, a crucial guanine nucleotide exchange factor (GEF), plays a pivotal role in the activation of RAS proteins, central hubs in cellular signaling pathways that govern cell proliferation, differentiation, and survival. Dysregulation of the RAS-SOS1 interaction is a hallmark of many cancers, making SOS1 an attractive therapeutic target. This technical guide provides an in-depth analysis of the structural basis for the binding of (S)-BAY-293, a potent and selective small-molecule inhibitor, to SOS1.
Core Findings: A High-Affinity Interaction Disrupting RAS Activation
This compound effectively inhibits the catalytic activity of SOS1 by directly binding to the protein and preventing its interaction with KRAS.[1][2][3][4][5] This disruption blocks the exchange of GDP for GTP on KRAS, thereby inhibiting the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK cascade.[1][6] The high potency of this compound is reflected in its low nanomolar inhibitory concentration.
Quantitative Analysis of this compound Binding to SOS1
The following table summarizes the key quantitative data characterizing the interaction between this compound and SOS1.
| Parameter | Value | Method | Reference |
| IC50 (KRAS-SOS1 Interaction) | 21 nM | Biochemical Assay | [1][2][3][4][5] |
| IC50 (RAS Activation in HeLa cells) | Submicromolar | Cell-based Assay | [2][6] |
| Antiproliferative IC50 (K-562, MOLM-13) | 1,090 nM, 995 nM | Cell Viability Assay | [6] |
| Antiproliferative IC50 (NCI-H358, Calu-1) | 3,480 nM, 3,190 nM | Cell Viability Assay | [6] |
The Structural Blueprint: Insights from X-ray Crystallography
The co-crystal structure of SOS1 in complex with this compound (PDB ID: 5OVI) provides a detailed atomic-level understanding of the binding mechanism.[4] The X-ray diffraction data for this structure was collected at a resolution of 2.20 Å.[4]
This compound binds to a pocket on SOS1 that is adjacent to the RAS binding site.[7] This binding mode sterically hinders the formation of the SOS1-KRAS complex. The inhibitor is stabilized within this pocket through a network of specific interactions with key amino acid residues. Notably, the binding of BAY-293 has been shown to involve interactions with residues such as Asn879, Tyr884, Asp887, Phe890, Glu902, and His905 of SOS1.[8]
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the canonical RAS/MAPK signaling pathway and the point of intervention by this compound.
Caption: The SOS1 Signaling Pathway and Inhibition by this compound.
Experimental Methodologies
The characterization of the this compound and SOS1 interaction has relied on a combination of biophysical and biochemical techniques.
X-ray Crystallography
-
Objective: To determine the three-dimensional structure of the SOS1-(S)-BAY-293 complex at atomic resolution.[9][10]
-
Protein and Ligand Preparation: The catalytic domain of human SOS1 (residues 564-1049) is expressed and purified. This compound is synthesized and dissolved in a suitable solvent.
-
Crystallization: The purified SOS1 protein is mixed with a molar excess of this compound. This complex is then subjected to crystallization screening using various conditions (e.g., different precipitants, pH, and temperature).[11][12][13] For the 14-3-3ζ/SOS1pSer1161 peptide complex, crystals were grown in 0.1 M phosphate citrate pH 4.2 and 36% (v/v) PEG 300.[11][12][13]
-
Data Collection and Structure Determination: Diffraction-quality crystals are flash-cooled in liquid nitrogen and exposed to a high-intensity X-ray beam.[13] The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.[10][12]
Surface Plasmon Resonance (SPR)
-
Objective: To measure the real-time binding kinetics and affinity of this compound to SOS1.[9]
-
Immobilization: The SOS1 protein is typically immobilized on a sensor chip surface.[14][15] For example, avi-tagged SOS1 catalytic domain can be immobilized on a streptavidin-coated sensor chip.[16]
-
Binding Analysis: A solution containing this compound at various concentrations is flowed over the sensor surface. The binding of the inhibitor to the immobilized SOS1 causes a change in the refractive index at the surface, which is detected in real-time as a response signal.[14][15][17]
-
Data Analysis: The association and dissociation rates are determined from the sensorgram, and these values are used to calculate the equilibrium dissociation constant (Kd), which is a measure of binding affinity.
Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the thermodynamic parameters of the binding interaction between this compound and SOS1, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[9][18][19]
-
Experiment: A solution of this compound is titrated into a sample cell containing a solution of the SOS1 protein.[20][21] The heat released or absorbed during the binding event is measured by the instrument.[18][21][22]
-
Data Analysis: The heat changes after each injection are plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.[20]
Experimental Workflow
The following diagram outlines a typical workflow for elucidating the structural and functional basis of a small molecule inhibitor binding to its protein target.
Caption: A generalized experimental workflow for inhibitor characterization.
This comprehensive guide provides a detailed overview of the structural basis for this compound's interaction with SOS1, supported by quantitative data and a description of the key experimental methodologies employed. This information is intended to be a valuable resource for researchers in the fields of oncology, signal transduction, and drug discovery.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. library.plu.edu [library.plu.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. upcommons.upc.edu [upcommons.upc.edu]
- 9. longdom.org [longdom.org]
- 10. drughunter.com [drughunter.com]
- 11. Protein X-ray crystallography of the 14-3-3ζ/SOS1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. Assay in Summary_ki [bindingdb.org]
- 17. path.ox.ac.uk [path.ox.ac.uk]
- 18. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 19. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pan-KRAS Inhibitory Effects of (S)-BAY-293: A Technical Guide
(S)-BAY-293 is a potent and selective small molecule inhibitor that targets the interaction between K-Ras and Son of Sevenless 1 (SOS1), a crucial guanine (B1146940) nucleotide exchange factor (GEF). By disrupting this interaction, this compound effectively blocks the activation of KRAS, a central node in signaling pathways that drive cell proliferation and survival. This technical guide provides an in-depth overview of the mechanism of action, experimental validation, and downstream signaling effects of this compound, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound functions as a pan-KRAS inhibitor by preventing the SOS1-mediated exchange of GDP for GTP on KRAS.[1][2] This action maintains KRAS in its inactive, GDP-bound state, thereby inhibiting the activation of downstream effector pathways.[3] The inhibitory effect of this compound is not dependent on the mutational status of KRAS, making it a promising tool for studying and potentially targeting a wide range of KRAS-driven cancers.
Quantitative Analysis of In Vitro Efficacy
The potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory and anti-proliferative activities of this compound.
| Assay | Target | IC50 (nM) | Reference |
| KRAS-SOS1 Interaction | KRAS-SOS1 Protein-Protein Interaction | 21 | [1][2][4] |
Table 1: Biochemical Inhibitory Activity of this compound. This table details the half-maximal inhibitory concentration (IC50) of this compound in a biochemical assay measuring the disruption of the KRAS-SOS1 interaction.
| Cell Line | KRAS Status | IC50 (nM) | Reference |
| K-562 | Wild-Type | 1,090 | [1] |
| MOLM-13 | Wild-Type | 995 | [1] |
| NCI-H358 | G12C Mutant | 3,480 | [1] |
| Calu-1 | G12C Mutant | 3,190 | [1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values for the anti-proliferative effects of this compound on various cancer cell lines with different KRAS mutational statuses.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KRAS-SOS1 Interaction
This assay is used to quantify the inhibitory effect of this compound on the protein-protein interaction between KRAS and SOS1.
Materials:
-
Tagged human recombinant KRAS and SOS1 proteins (e.g., Tag1-KRAS and Tag2-SOS1)
-
Anti-tag antibodies labeled with HTRF donor (e.g., Terbium cryptate) and acceptor (e.g., XL665) fluorophores
-
GTP
-
Assay buffer
-
384-well low volume white plates
-
This compound compound dilutions
Protocol:
-
Dispense 2 µL of this compound compound dilutions or vehicle control into the wells of a 384-well plate.
-
Prepare a mix of Tag1-KRAS and GTP in assay buffer.
-
Add 4 µL of the Tag1-KRAS/GTP mix to each well.
-
Add 4 µL of Tag2-SOS1 in assay buffer to each well.
-
Prepare a detection mix containing anti-Tag1-Terbium and anti-Tag2-XL665 antibodies in detection buffer.
-
Add 10 µL of the detection mix to each well.
-
Seal the plate and incubate for 2 hours at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value of this compound by plotting the HTRF ratio against the compound concentration.[5]
References
The Pan-KRAS Inhibitory Effects of (S)-BAY-293: A Technical Guide
(S)-BAY-293 is a potent and selective small molecule inhibitor that targets the interaction between K-Ras and Son of Sevenless 1 (SOS1), a crucial guanine nucleotide exchange factor (GEF). By disrupting this interaction, this compound effectively blocks the activation of KRAS, a central node in signaling pathways that drive cell proliferation and survival. This technical guide provides an in-depth overview of the mechanism of action, experimental validation, and downstream signaling effects of this compound, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound functions as a pan-KRAS inhibitor by preventing the SOS1-mediated exchange of GDP for GTP on KRAS.[1][2] This action maintains KRAS in its inactive, GDP-bound state, thereby inhibiting the activation of downstream effector pathways.[3] The inhibitory effect of this compound is not dependent on the mutational status of KRAS, making it a promising tool for studying and potentially targeting a wide range of KRAS-driven cancers.
Quantitative Analysis of In Vitro Efficacy
The potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory and anti-proliferative activities of this compound.
| Assay | Target | IC50 (nM) | Reference |
| KRAS-SOS1 Interaction | KRAS-SOS1 Protein-Protein Interaction | 21 | [1][2][4] |
Table 1: Biochemical Inhibitory Activity of this compound. This table details the half-maximal inhibitory concentration (IC50) of this compound in a biochemical assay measuring the disruption of the KRAS-SOS1 interaction.
| Cell Line | KRAS Status | IC50 (nM) | Reference |
| K-562 | Wild-Type | 1,090 | [1] |
| MOLM-13 | Wild-Type | 995 | [1] |
| NCI-H358 | G12C Mutant | 3,480 | [1] |
| Calu-1 | G12C Mutant | 3,190 | [1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values for the anti-proliferative effects of this compound on various cancer cell lines with different KRAS mutational statuses.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KRAS-SOS1 Interaction
This assay is used to quantify the inhibitory effect of this compound on the protein-protein interaction between KRAS and SOS1.
Materials:
-
Tagged human recombinant KRAS and SOS1 proteins (e.g., Tag1-KRAS and Tag2-SOS1)
-
Anti-tag antibodies labeled with HTRF donor (e.g., Terbium cryptate) and acceptor (e.g., XL665) fluorophores
-
GTP
-
Assay buffer
-
384-well low volume white plates
-
This compound compound dilutions
Protocol:
-
Dispense 2 µL of this compound compound dilutions or vehicle control into the wells of a 384-well plate.
-
Prepare a mix of Tag1-KRAS and GTP in assay buffer.
-
Add 4 µL of the Tag1-KRAS/GTP mix to each well.
-
Add 4 µL of Tag2-SOS1 in assay buffer to each well.
-
Prepare a detection mix containing anti-Tag1-Terbium and anti-Tag2-XL665 antibodies in detection buffer.
-
Add 10 µL of the detection mix to each well.
-
Seal the plate and incubate for 2 hours at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value of this compound by plotting the HTRF ratio against the compound concentration.[5]
References
(S)-BAY-293: A Technical Guide to its Impact on RAS Signaling Downstream Effectors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the RAS family of small GTPases (KRAS, HRAS, and NRAS) are among the most prevalent oncogenic drivers in human cancers. The constitutive activation of RAS signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, promotes uncontrolled cell proliferation, survival, and differentiation. (S)-BAY-293 is a potent and selective small-molecule inhibitor that targets the interaction between Son of Sevenless 1 (SOS1) and KRAS.[1][2][3] SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) responsible for catalyzing the exchange of GDP for GTP on RAS, thereby activating it.[2][3] By disrupting the KRAS-SOS1 protein-protein interaction, this compound effectively prevents RAS activation, leading to the downstream suppression of its effector pathways.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on downstream signaling effectors, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound functions as a pan-KRAS inhibitor by targeting a critical upstream activator, SOS1.[2] It binds to a hydrophobic pocket on SOS1, sterically hindering its interaction with KRAS.[1] This prevents the loading of GTP onto KRAS, thus maintaining it in an inactive, GDP-bound state.[1] Consequently, the activation of downstream effector pathways that are dependent on active, GTP-bound RAS is attenuated.
Quantitative Data on Downstream Effectors
The inhibitory action of this compound on the KRAS-SOS1 interaction translates to a measurable impact on the phosphorylation status and activity of downstream signaling proteins.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay | Reference |
| KRAS-SOS1 Interaction IC50 | 21 nM | HTRF Assay | [1][2][3] |
| RAS Activation IC50 (HeLa cells) | Sub-micromolar | Cellular Assay | [2][3] |
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | KRAS Status | IC50 (nM) | Assay | Reference |
| K-562 | Wild-Type | 1,090 ± 170 | MTT Assay | [4] |
| MOLM-13 | Wild-Type | 995 ± 400 | MTT Assay | [4] |
| NCI-H358 | G12C Mutant | 3,480 ± 100 | MTT Assay | [4] |
| Calu-1 | G12C Mutant | 3,190 ± 50 | MTT Assay | [4] |
| BxPC3 | Wild-Type | 2,070 ± 620 | MTT Assay | [5] |
| MIA PaCa-2 | G12C Mutant | 2,900 ± 760 | MTT Assay | [5] |
| AsPC-1 | G12D Mutant | 3,160 ± 780 | MTT Assay | [5] |
Table 3: Effect of this compound on Downstream Effector Phosphorylation
| Effector | Cell Line | Effect | Method | Reference |
| pERK | K-562 | Efficiently inhibited after 60 min | Western Blot | [2][3][4] |
| pERK1/2 | Aspc1 | Marked hypophosphorylation | Western Blot Array | [5] |
| pERK1/2 | BH1362 | Decreased phosphorylation | Western Blot Array | [5] |
| pAKT (S473) | MIA PaCa-2 | Decreased phosphorylation | Western Blot Array | [5] |
| pAKT (T308) | MIA PaCa-2 | Unchanged | Western Blot Array | [5] |
| pAKT | Aspc1 | Low phosphorylation | Western Blot Array | [5] |
| pCREB | MIA PaCa-2 | Minor decrease in phosphorylation | Western Blot Array | [5] |
| pCREB | Aspc1 | Marked hypophosphorylation | Western Blot Array | [5] |
| pCREB | BH1362 | Decreased phosphorylation | Western Blot Array | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity.
SOS1-KRAS Interaction Assay (HTRF)
A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method to quantify the protein-protein interaction between SOS1 and KRAS.
Protocol:
-
Compound Dispensing: Dispense serial dilutions of this compound and controls (e.g., DMSO) into a low-volume 384-well white plate.
-
Protein Addition: Add tagged human recombinant KRAS (e.g., GST-tagged) and tagged human recombinant SOS1 (e.g., His-tagged) to the wells.
-
Detection Reagent Addition: Add HTRF detection reagents, which consist of an anti-tag antibody conjugated to a donor fluorophore (e.g., Europium cryptate) and another anti-tag antibody conjugated to an acceptor fluorophore (e.g., XL665).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for protein interaction and antibody binding.
-
Signal Reading: Read the HTRF signal on a compatible plate reader. The signal is proportional to the extent of the KRAS-SOS1 interaction. A decrease in the HTRF signal indicates inhibition of the interaction by this compound.
Note: Commercially available kits, such as the HTRF KRAS WT / SOS1 Binding Kit from Revvity, provide optimized reagents and protocols.[4]
Western Blotting for Downstream Effector Phosphorylation
Western blotting is used to qualitatively and semi-quantitatively measure the phosphorylation levels of downstream effectors like ERK and AKT.
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound or DMSO for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Addition: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.
Conclusion
This compound is a valuable research tool for investigating the consequences of inhibiting the initial step of RAS activation. Its ability to disrupt the KRAS-SOS1 interaction leads to a significant reduction in the activity of downstream effector pathways, most notably the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This guide provides a comprehensive overview of its mechanism, quantitative effects, and the experimental protocols necessary for its characterization, serving as a foundational resource for researchers in oncology and drug discovery. The provided data and methodologies will aid in the design and interpretation of experiments aimed at further elucidating the therapeutic potential of targeting the KRAS-SOS1 axis.
References
- 1. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. revvity.com [revvity.com]
- 5. texaschildrens.org [texaschildrens.org]
(S)-BAY-293: A Technical Guide to its Impact on RAS Signaling Downstream Effectors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the RAS family of small GTPases (KRAS, HRAS, and NRAS) are among the most prevalent oncogenic drivers in human cancers. The constitutive activation of RAS signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, promotes uncontrolled cell proliferation, survival, and differentiation. (S)-BAY-293 is a potent and selective small-molecule inhibitor that targets the interaction between Son of Sevenless 1 (SOS1) and KRAS.[1][2][3] SOS1 is a guanine nucleotide exchange factor (GEF) responsible for catalyzing the exchange of GDP for GTP on RAS, thereby activating it.[2][3] By disrupting the KRAS-SOS1 protein-protein interaction, this compound effectively prevents RAS activation, leading to the downstream suppression of its effector pathways.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on downstream signaling effectors, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound functions as a pan-KRAS inhibitor by targeting a critical upstream activator, SOS1.[2] It binds to a hydrophobic pocket on SOS1, sterically hindering its interaction with KRAS.[1] This prevents the loading of GTP onto KRAS, thus maintaining it in an inactive, GDP-bound state.[1] Consequently, the activation of downstream effector pathways that are dependent on active, GTP-bound RAS is attenuated.
Quantitative Data on Downstream Effectors
The inhibitory action of this compound on the KRAS-SOS1 interaction translates to a measurable impact on the phosphorylation status and activity of downstream signaling proteins.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay | Reference |
| KRAS-SOS1 Interaction IC50 | 21 nM | HTRF Assay | [1][2][3] |
| RAS Activation IC50 (HeLa cells) | Sub-micromolar | Cellular Assay | [2][3] |
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | KRAS Status | IC50 (nM) | Assay | Reference |
| K-562 | Wild-Type | 1,090 ± 170 | MTT Assay | [4] |
| MOLM-13 | Wild-Type | 995 ± 400 | MTT Assay | [4] |
| NCI-H358 | G12C Mutant | 3,480 ± 100 | MTT Assay | [4] |
| Calu-1 | G12C Mutant | 3,190 ± 50 | MTT Assay | [4] |
| BxPC3 | Wild-Type | 2,070 ± 620 | MTT Assay | [5] |
| MIA PaCa-2 | G12C Mutant | 2,900 ± 760 | MTT Assay | [5] |
| AsPC-1 | G12D Mutant | 3,160 ± 780 | MTT Assay | [5] |
Table 3: Effect of this compound on Downstream Effector Phosphorylation
| Effector | Cell Line | Effect | Method | Reference |
| pERK | K-562 | Efficiently inhibited after 60 min | Western Blot | [2][3][4] |
| pERK1/2 | Aspc1 | Marked hypophosphorylation | Western Blot Array | [5] |
| pERK1/2 | BH1362 | Decreased phosphorylation | Western Blot Array | [5] |
| pAKT (S473) | MIA PaCa-2 | Decreased phosphorylation | Western Blot Array | [5] |
| pAKT (T308) | MIA PaCa-2 | Unchanged | Western Blot Array | [5] |
| pAKT | Aspc1 | Low phosphorylation | Western Blot Array | [5] |
| pCREB | MIA PaCa-2 | Minor decrease in phosphorylation | Western Blot Array | [5] |
| pCREB | Aspc1 | Marked hypophosphorylation | Western Blot Array | [5] |
| pCREB | BH1362 | Decreased phosphorylation | Western Blot Array | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity.
SOS1-KRAS Interaction Assay (HTRF)
A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method to quantify the protein-protein interaction between SOS1 and KRAS.
Protocol:
-
Compound Dispensing: Dispense serial dilutions of this compound and controls (e.g., DMSO) into a low-volume 384-well white plate.
-
Protein Addition: Add tagged human recombinant KRAS (e.g., GST-tagged) and tagged human recombinant SOS1 (e.g., His-tagged) to the wells.
-
Detection Reagent Addition: Add HTRF detection reagents, which consist of an anti-tag antibody conjugated to a donor fluorophore (e.g., Europium cryptate) and another anti-tag antibody conjugated to an acceptor fluorophore (e.g., XL665).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for protein interaction and antibody binding.
-
Signal Reading: Read the HTRF signal on a compatible plate reader. The signal is proportional to the extent of the KRAS-SOS1 interaction. A decrease in the HTRF signal indicates inhibition of the interaction by this compound.
Note: Commercially available kits, such as the HTRF KRAS WT / SOS1 Binding Kit from Revvity, provide optimized reagents and protocols.[4]
Western Blotting for Downstream Effector Phosphorylation
Western blotting is used to qualitatively and semi-quantitatively measure the phosphorylation levels of downstream effectors like ERK and AKT.
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound or DMSO for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Addition: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.
Conclusion
This compound is a valuable research tool for investigating the consequences of inhibiting the initial step of RAS activation. Its ability to disrupt the KRAS-SOS1 interaction leads to a significant reduction in the activity of downstream effector pathways, most notably the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This guide provides a comprehensive overview of its mechanism, quantitative effects, and the experimental protocols necessary for its characterization, serving as a foundational resource for researchers in oncology and drug discovery. The provided data and methodologies will aid in the design and interpretation of experiments aimed at further elucidating the therapeutic potential of targeting the KRAS-SOS1 axis.
References
- 1. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. revvity.com [revvity.com]
- 5. texaschildrens.org [texaschildrens.org]
(S)-BAY-293: A Pan-KRAS Inhibitor Targeting the SOS1 Interaction in RAS-Mutated Cancers
(S)-BAY-293 is a potent and selective small-molecule inhibitor that disrupts the interaction between KRAS and Son of Sevenless 1 (SOS1), a crucial guanine (B1146940) nucleotide exchange factor (GEF) responsible for activating RAS proteins.[1][2] By preventing this interaction, this compound effectively blocks the reloading of KRAS with GTP, thereby inhibiting downstream oncogenic signaling pathways.[3][4] This technical guide provides a comprehensive overview of the initial studies on this compound in RAS-mutated cell lines, detailing its mechanism of action, anti-proliferative activity, and the experimental methodologies used for its evaluation.
Mechanism of Action
Mutations in RAS genes are among the most common oncogenic drivers in human cancers, leading to constitutively active RAS proteins that promote uncontrolled cell growth and survival.[1][3] this compound acts as a pan-KRAS inhibitor, meaning it is not specific to a particular KRAS mutation.[5] Its primary target is the interaction between KRAS and SOS1.[1] SOS1 facilitates the exchange of GDP for GTP on RAS, switching it to its active state.[1][3] By binding to a pocket on SOS1, this compound prevents the formation of the KRAS-SOS1 complex, thus inhibiting RAS activation.[3][4][6] This leads to a reduction in the levels of active, GTP-bound RAS and subsequent downregulation of the RAS-RAF-MEK-ERK and RAS-PI3K-PDK1-AKT signaling pathways, which are essential for cell proliferation and survival.[1]
Data Presentation
Biochemical and Cellular Activity of this compound
| Target Interaction | Assay | IC50 (nM) | Reference |
| KRAS-SOS1 Interaction | Biochemical Assay | 21 | [1][2] |
| RAS Activation | HeLa cells (RAS-WT) | 410 | [6] |
| RAS Activation | Calu-1 cells (KRAS G12C) | 200 | [6] |
Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Status | IC50 (nM) | Reference |
| K-562 | Chronic Myelogenous Leukemia | Wild-Type | 1,090 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 995 | [1] |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 3,480 | [1] |
| Calu-1 | Non-Small Cell Lung Cancer | G12C | 3,190 | [1] |
| NCI-H23 | Non-Small Cell Lung Cancer | G12C | >1,700 | [5] |
| BxPC3 | Pancreatic Ductal Adenocarcinoma | Wild-Type | 2,070 ± 620 | [6] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | G12C | 2,900 ± 760 | [6] |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | G12D | 3,160 ± 780 | [6] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | G12D | ~1,000-6,640 | [7] |
Experimental Protocols
Cell Viability (MTT) Assay
This assay is used to assess the anti-proliferative effect of this compound on cancer cell lines.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blotting for Phospho-ERK (pERK)
This method is used to determine the effect of this compound on the phosphorylation status of ERK, a key downstream effector in the RAS signaling pathway.
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (pERK) and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. The levels of pERK are typically normalized to total ERK to determine the extent of inhibition.[1][2]
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting the RAS signaling pathway.
Caption: Experimental workflow for determining the cytotoxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
(S)-BAY-293: A Pan-KRAS Inhibitor Targeting the SOS1 Interaction in RAS-Mutated Cancers
(S)-BAY-293 is a potent and selective small-molecule inhibitor that disrupts the interaction between KRAS and Son of Sevenless 1 (SOS1), a crucial guanine nucleotide exchange factor (GEF) responsible for activating RAS proteins.[1][2] By preventing this interaction, this compound effectively blocks the reloading of KRAS with GTP, thereby inhibiting downstream oncogenic signaling pathways.[3][4] This technical guide provides a comprehensive overview of the initial studies on this compound in RAS-mutated cell lines, detailing its mechanism of action, anti-proliferative activity, and the experimental methodologies used for its evaluation.
Mechanism of Action
Mutations in RAS genes are among the most common oncogenic drivers in human cancers, leading to constitutively active RAS proteins that promote uncontrolled cell growth and survival.[1][3] this compound acts as a pan-KRAS inhibitor, meaning it is not specific to a particular KRAS mutation.[5] Its primary target is the interaction between KRAS and SOS1.[1] SOS1 facilitates the exchange of GDP for GTP on RAS, switching it to its active state.[1][3] By binding to a pocket on SOS1, this compound prevents the formation of the KRAS-SOS1 complex, thus inhibiting RAS activation.[3][4][6] This leads to a reduction in the levels of active, GTP-bound RAS and subsequent downregulation of the RAS-RAF-MEK-ERK and RAS-PI3K-PDK1-AKT signaling pathways, which are essential for cell proliferation and survival.[1]
Data Presentation
Biochemical and Cellular Activity of this compound
| Target Interaction | Assay | IC50 (nM) | Reference |
| KRAS-SOS1 Interaction | Biochemical Assay | 21 | [1][2] |
| RAS Activation | HeLa cells (RAS-WT) | 410 | [6] |
| RAS Activation | Calu-1 cells (KRAS G12C) | 200 | [6] |
Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Status | IC50 (nM) | Reference |
| K-562 | Chronic Myelogenous Leukemia | Wild-Type | 1,090 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 995 | [1] |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 3,480 | [1] |
| Calu-1 | Non-Small Cell Lung Cancer | G12C | 3,190 | [1] |
| NCI-H23 | Non-Small Cell Lung Cancer | G12C | >1,700 | [5] |
| BxPC3 | Pancreatic Ductal Adenocarcinoma | Wild-Type | 2,070 ± 620 | [6] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | G12C | 2,900 ± 760 | [6] |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | G12D | 3,160 ± 780 | [6] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | G12D | ~1,000-6,640 | [7] |
Experimental Protocols
Cell Viability (MTT) Assay
This assay is used to assess the anti-proliferative effect of this compound on cancer cell lines.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blotting for Phospho-ERK (pERK)
This method is used to determine the effect of this compound on the phosphorylation status of ERK, a key downstream effector in the RAS signaling pathway.
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (pERK) and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. The levels of pERK are typically normalized to total ERK to determine the extent of inhibition.[1][2]
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting the RAS signaling pathway.
Caption: Experimental workflow for determining the cytotoxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S)-BAY-293 in the MIA PaCa-2 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BAY-293 is a potent and selective small-molecule inhibitor of the interaction between K-Ras and Son of Sevenless 1 (SOS1).[1] SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on Ras, leading to its activation.[1] By disrupting the KRAS-SOS1 interaction, this compound effectively down-regulates active RAS, thereby inhibiting downstream signaling pathways crucial for cell survival and proliferation, such as the RAS-RAF-MEK-ERK and RAS-PI3K-PDK1-AKT pathways.[1][2]
The MIA PaCa-2 cell line, derived from a human pancreatic carcinoma, harbors a KRAS G12C mutation, making it a relevant model for studying KRAS-driven cancers.[3][4][5] These application notes provide detailed protocols for utilizing this compound to investigate its effects on the MIA PaCa-2 cell line.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound on the MIA PaCa-2 cell line as reported in the literature.
| Parameter | Value | Cell Line | Reference |
| IC50 | 2.90 ± 0.76 µM | MIA PaCa-2 | [5] |
Signaling Pathway Modulated by this compound
This compound inhibits the activation of KRAS by preventing the SOS1-mediated exchange of GDP for GTP. This leads to the downregulation of downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. MIA PaCa-2 Cells [cytion.com]
- 4. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-BAY-293 in the MIA PaCa-2 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BAY-293 is a potent and selective small-molecule inhibitor of the interaction between K-Ras and Son of Sevenless 1 (SOS1).[1] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on Ras, leading to its activation.[1] By disrupting the KRAS-SOS1 interaction, this compound effectively down-regulates active RAS, thereby inhibiting downstream signaling pathways crucial for cell survival and proliferation, such as the RAS-RAF-MEK-ERK and RAS-PI3K-PDK1-AKT pathways.[1][2]
The MIA PaCa-2 cell line, derived from a human pancreatic carcinoma, harbors a KRAS G12C mutation, making it a relevant model for studying KRAS-driven cancers.[3][4][5] These application notes provide detailed protocols for utilizing this compound to investigate its effects on the MIA PaCa-2 cell line.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound on the MIA PaCa-2 cell line as reported in the literature.
| Parameter | Value | Cell Line | Reference |
| IC50 | 2.90 ± 0.76 µM | MIA PaCa-2 | [5] |
Signaling Pathway Modulated by this compound
This compound inhibits the activation of KRAS by preventing the SOS1-mediated exchange of GDP for GTP. This leads to the downregulation of downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. MIA PaCa-2 Cells [cytion.com]
- 4. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-BAY-293 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of a dimethyl sulfoxide (B87167) (DMSO) stock solution of (S)-BAY-293, the inactive enantiomer and negative control for BAY-293, a potent inhibitor of the KRAS-SOS1 interaction.
This compound , with a molecular weight of 448.58 g/mol , serves as an essential negative control in experiments investigating the biological effects of its active (R)-enantiomer, BAY-293.[1] Proper preparation and storage of the stock solution are critical for ensuring experimental reproducibility and data integrity.
Chemical and Physical Properties
A summary of the relevant quantitative data for this compound and its active counterpart BAY-293 is provided in the table below for easy reference and comparison.
| Property | This compound | BAY-293 |
| Molecular Weight | 448.58 g/mol [1] | 448.58 g/mol [2][3] |
| CAS Number | Not explicitly stated, but distinct from BAY-293 | 2244904-70-7[2][3][4] |
| Solubility in DMSO | Assumed to be similar to BAY-293 | ≥57.3 mg/mL, 90 mg/mL (200.63 mM), Soluble to 100 mM[3][5] |
| Mechanism of Action | Negative control, inactive enantiomer | Potent inhibitor of the KRAS-SOS1 interaction[1][2][5] |
| Typical Working Conc. | Used as a negative control at the same concentrations as BAY-293 | 0.5 µM - 25 µM in cell-based assays |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber or opaque polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for creating working solutions for various in vitro assays.
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.486 mg of this compound (see calculation below).
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 moles x 448.58 g/mol = 0.0044858 g = 4.486 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for at least one minute to ensure complete dissolution. If the compound does not fully dissolve, brief sonication in a water bath may be used. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque polypropylene microcentrifuge tubes. The volume of the aliquots should be based on the typical experimental needs.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[3] When properly stored, the powder form of the compound is stable for up to 3 years at -20°C.[3]
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Context
This compound is the inactive enantiomer of BAY-293, a potent inhibitor of the interaction between Son of Sevenless 1 (SOS1) and KRAS. SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on KRAS, leading to its activation. Activated KRAS then initiates downstream signaling cascades, such as the RAF-MEK-ERK pathway, which are crucial for cell proliferation and survival. BAY-293 disrupts this initial activation step. As the negative control, this compound is not expected to inhibit the KRAS-SOS1 interaction and subsequent downstream signaling.
Caption: Simplified KRAS activation pathway and the role of BAY-293.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. Therapy Detail [ckb.genomenon.com]
Application Notes and Protocols for (S)-BAY-293 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of a dimethyl sulfoxide (DMSO) stock solution of (S)-BAY-293, the inactive enantiomer and negative control for BAY-293, a potent inhibitor of the KRAS-SOS1 interaction.
This compound , with a molecular weight of 448.58 g/mol , serves as an essential negative control in experiments investigating the biological effects of its active (R)-enantiomer, BAY-293.[1] Proper preparation and storage of the stock solution are critical for ensuring experimental reproducibility and data integrity.
Chemical and Physical Properties
A summary of the relevant quantitative data for this compound and its active counterpart BAY-293 is provided in the table below for easy reference and comparison.
| Property | This compound | BAY-293 |
| Molecular Weight | 448.58 g/mol [1] | 448.58 g/mol [2][3] |
| CAS Number | Not explicitly stated, but distinct from BAY-293 | 2244904-70-7[2][3][4] |
| Solubility in DMSO | Assumed to be similar to BAY-293 | ≥57.3 mg/mL, 90 mg/mL (200.63 mM), Soluble to 100 mM[3][5] |
| Mechanism of Action | Negative control, inactive enantiomer | Potent inhibitor of the KRAS-SOS1 interaction[1][2][5] |
| Typical Working Conc. | Used as a negative control at the same concentrations as BAY-293 | 0.5 µM - 25 µM in cell-based assays |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber or opaque polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for creating working solutions for various in vitro assays.
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.486 mg of this compound (see calculation below).
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 moles x 448.58 g/mol = 0.0044858 g = 4.486 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for at least one minute to ensure complete dissolution. If the compound does not fully dissolve, brief sonication in a water bath may be used. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque polypropylene microcentrifuge tubes. The volume of the aliquots should be based on the typical experimental needs.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[3] When properly stored, the powder form of the compound is stable for up to 3 years at -20°C.[3]
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Context
This compound is the inactive enantiomer of BAY-293, a potent inhibitor of the interaction between Son of Sevenless 1 (SOS1) and KRAS. SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on KRAS, leading to its activation. Activated KRAS then initiates downstream signaling cascades, such as the RAF-MEK-ERK pathway, which are crucial for cell proliferation and survival. BAY-293 disrupts this initial activation step. As the negative control, this compound is not expected to inhibit the KRAS-SOS1 interaction and subsequent downstream signaling.
Caption: Simplified KRAS activation pathway and the role of BAY-293.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. Therapy Detail [ckb.genomenon.com]
Application Notes and Protocols for (S)-BAY-293 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of (S)-BAY-293, a potent and selective inhibitor of Son of Sevenless 1 (SOS1), in xenograft mouse models. The protocols outlined below are based on currently available preclinical data and are intended to serve as a guide for designing and executing in vivo efficacy studies.
Mechanism of Action
This compound disrupts the protein-protein interaction between KRAS and its guanine (B1146940) nucleotide exchange factor, SOS1.[1] This inhibition prevents the loading of GTP onto KRAS, thereby blocking its activation and downstream signaling through pathways such as the RAS-RAF-MEK-ERK cascade, which are critical for tumor cell proliferation and survival.[2][3]
Signaling Pathway
The mechanism of action of this compound is centered on the inhibition of the SOS1-mediated activation of KRAS, a key node in cellular signaling.
Caption: this compound inhibits the interaction between SOS1 and KRAS.
In Vivo Dosage and Administration in Xenograft Models
Limited public data is available on the in vivo dosage of this compound in xenograft mouse models. However, one study in an orthotopic mouse model of anaplastic thyroid carcinoma provides a valuable starting point.
| Parameter | Details | Reference |
| Compound | This compound | [4] |
| Mouse Model | Orthotopic Anaplastic Thyroid Carcinoma (8305C cells) | [5] |
| Dosage | 10 mg/kg and 50 mg/kg | [6] |
| Administration Route | Not explicitly stated, but likely oral (p.o.) or intraperitoneal (i.p.) | N/A |
| Vehicle | Not explicitly stated | N/A |
| Treatment Schedule | Not explicitly stated | N/A |
| Efficacy | Effectively blocked the KRAS/MAPK/ERK pathway, increased apoptosis, and slowed tumor progression. | [4] |
Note: The lack of explicit details on the administration route, vehicle, and treatment schedule necessitates careful formulation and pilot studies to determine the optimal parameters for specific xenograft models.
Experimental Protocols
The following are generalized protocols for establishing xenograft models and administering this compound, which should be adapted based on the specific cancer cell line and research question.
Xenograft Model Establishment
This protocol describes the subcutaneous implantation of cancer cells to generate tumors in immunocompromised mice.
Caption: Workflow for establishing a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, but recommended for some cell lines)
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Syringes and needles
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and wash with PBS.
-
Count the cells and assess viability using a method like trypan blue exclusion.
-
Resuspend the cell pellet in a sterile, serum-free medium or PBS to the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel just before injection.
-
-
Animal Inoculation:
-
Anesthetize the mouse.
-
Subcutaneously inject the cell suspension into the flank of the mouse.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
This compound Formulation and Administration
This protocol provides a general guideline for the preparation and administration of this compound.
Materials:
-
This compound powder
-
Suitable vehicle (e.g., 0.5% methylcellulose (B11928114), DMSO/polyethylene glycol/saline mixture). The optimal vehicle should be determined empirically.
-
Oral gavage needles or syringes for intraperitoneal injection.
Procedure:
-
Formulation Preparation:
-
Based on the desired dosage (e.g., 10 or 50 mg/kg), calculate the required amount of this compound for the treatment group.
-
Prepare the vehicle. For a suspension, 0.5% methylcellulose in sterile water is a common choice.
-
Carefully weigh the this compound powder and suspend or dissolve it in the vehicle to the final desired concentration. Ensure homogeneity of the formulation, especially for suspensions.
-
-
Administration:
-
Weigh each mouse to determine the exact volume of the formulation to be administered.
-
Administer the formulation via the chosen route (e.g., oral gavage or intraperitoneal injection).
-
The treatment schedule will depend on the experimental design and should be determined based on pilot studies (e.g., once daily, twice daily).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to monitor tumor volume throughout the treatment period.
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
At the end of the study, tumors and other relevant tissues can be collected for pharmacodynamic and histological analysis.
-
Logical Relationship for In Vivo Study Design
A successful in vivo study with this compound requires a logical progression from initial preparation to final data analysis.
Caption: Logical workflow for an in vivo efficacy study of this compound.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize these protocols for their specific experimental conditions and adhere to all institutional and national guidelines for animal welfare.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Antitumor effect of SOS-1/KRAS inhibitor BAY-293 against head and neck carcinoma [tesidottorato.depositolegale.it]
- 5. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HEK293 Xenograft Model | Xenograft Services [xenograft.net]
Application Notes and Protocols for (S)-BAY-293 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of (S)-BAY-293, a potent and selective inhibitor of Son of Sevenless 1 (SOS1), in xenograft mouse models. The protocols outlined below are based on currently available preclinical data and are intended to serve as a guide for designing and executing in vivo efficacy studies.
Mechanism of Action
This compound disrupts the protein-protein interaction between KRAS and its guanine nucleotide exchange factor, SOS1.[1] This inhibition prevents the loading of GTP onto KRAS, thereby blocking its activation and downstream signaling through pathways such as the RAS-RAF-MEK-ERK cascade, which are critical for tumor cell proliferation and survival.[2][3]
Signaling Pathway
The mechanism of action of this compound is centered on the inhibition of the SOS1-mediated activation of KRAS, a key node in cellular signaling.
Caption: this compound inhibits the interaction between SOS1 and KRAS.
In Vivo Dosage and Administration in Xenograft Models
Limited public data is available on the in vivo dosage of this compound in xenograft mouse models. However, one study in an orthotopic mouse model of anaplastic thyroid carcinoma provides a valuable starting point.
| Parameter | Details | Reference |
| Compound | This compound | [4] |
| Mouse Model | Orthotopic Anaplastic Thyroid Carcinoma (8305C cells) | [5] |
| Dosage | 10 mg/kg and 50 mg/kg | [6] |
| Administration Route | Not explicitly stated, but likely oral (p.o.) or intraperitoneal (i.p.) | N/A |
| Vehicle | Not explicitly stated | N/A |
| Treatment Schedule | Not explicitly stated | N/A |
| Efficacy | Effectively blocked the KRAS/MAPK/ERK pathway, increased apoptosis, and slowed tumor progression. | [4] |
Note: The lack of explicit details on the administration route, vehicle, and treatment schedule necessitates careful formulation and pilot studies to determine the optimal parameters for specific xenograft models.
Experimental Protocols
The following are generalized protocols for establishing xenograft models and administering this compound, which should be adapted based on the specific cancer cell line and research question.
Xenograft Model Establishment
This protocol describes the subcutaneous implantation of cancer cells to generate tumors in immunocompromised mice.
Caption: Workflow for establishing a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, but recommended for some cell lines)
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Syringes and needles
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and wash with PBS.
-
Count the cells and assess viability using a method like trypan blue exclusion.
-
Resuspend the cell pellet in a sterile, serum-free medium or PBS to the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel just before injection.
-
-
Animal Inoculation:
-
Anesthetize the mouse.
-
Subcutaneously inject the cell suspension into the flank of the mouse.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
This compound Formulation and Administration
This protocol provides a general guideline for the preparation and administration of this compound.
Materials:
-
This compound powder
-
Suitable vehicle (e.g., 0.5% methylcellulose, DMSO/polyethylene glycol/saline mixture). The optimal vehicle should be determined empirically.
-
Oral gavage needles or syringes for intraperitoneal injection.
Procedure:
-
Formulation Preparation:
-
Based on the desired dosage (e.g., 10 or 50 mg/kg), calculate the required amount of this compound for the treatment group.
-
Prepare the vehicle. For a suspension, 0.5% methylcellulose in sterile water is a common choice.
-
Carefully weigh the this compound powder and suspend or dissolve it in the vehicle to the final desired concentration. Ensure homogeneity of the formulation, especially for suspensions.
-
-
Administration:
-
Weigh each mouse to determine the exact volume of the formulation to be administered.
-
Administer the formulation via the chosen route (e.g., oral gavage or intraperitoneal injection).
-
The treatment schedule will depend on the experimental design and should be determined based on pilot studies (e.g., once daily, twice daily).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to monitor tumor volume throughout the treatment period.
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
At the end of the study, tumors and other relevant tissues can be collected for pharmacodynamic and histological analysis.
-
Logical Relationship for In Vivo Study Design
A successful in vivo study with this compound requires a logical progression from initial preparation to final data analysis.
Caption: Logical workflow for an in vivo efficacy study of this compound.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize these protocols for their specific experimental conditions and adhere to all institutional and national guidelines for animal welfare.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Antitumor effect of SOS-1/KRAS inhibitor BAY-293 against head and neck carcinoma [tesidottorato.depositolegale.it]
- 5. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HEK293 Xenograft Model | Xenograft Services [xenograft.net]
Application Notes and Protocols for (S)-BAY-293 in 3D Spheroid Cultures of NSCLC Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with mutations in the KRAS oncogene being particularly prevalent and historically challenging to target. The development of three-dimensional (3D) spheroid cultures of cancer cells has provided a more physiologically relevant in vitro model system compared to traditional 2D cell culture. These spheroids mimic the complex cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers observed in solid tumors.
(S)-BAY-293 is a potent and selective inhibitor of the Son of Sevenless 1 (SOS1) protein. SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, including KRAS. By disrupting the KRAS-SOS1 interaction, this compound prevents the loading of GTP onto KRAS, thereby inhibiting downstream signaling through the RAS-RAF-MEK-ERK pathway, which is crucial for tumor cell proliferation and survival.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in 3D spheroid cultures of NSCLC cells.
Mechanism of Action of this compound
This compound is the active R-enantiomer that potently inhibits the interaction between KRAS and SOS1 with an IC50 of 21 nM.[1][2] This inhibition blocks the activation of RAS, leading to the downregulation of the RAS-RAF-MEK-ERK signaling cascade.[1][4] Studies have shown that this compound exhibits anti-proliferative activity against various cancer cell lines, including those with wild-type KRAS and KRAS G12C mutations.[2] Furthermore, it has demonstrated synergistic effects when combined with other targeted therapies, such as KRAS G12C inhibitors and EGFR inhibitors, in both 2D and 3D culture models.[1][5][6]
Data Presentation
Table 1: In Vitro Activity of this compound in NSCLC Cell Lines
| Cell Line | KRAS Status | Culture Condition | Parameter | Value | Reference |
| NCI-H358 | KRAS G12C | 2D Monolayer | IC50 | 3,480 ± 100 nM | [2] |
| Calu-1 | KRAS G12C | 2D Monolayer | IC50 | 3,190 ± 50 nM | [2] |
| H1975 | EGFR L858R, T790M | 3D Spheroid | EC50 | ~1 µM | [3] |
Table 2: Synergistic Effects of this compound with Osimertinib in H1975 NSCLC Spheroids
| Drug Combination | Culture Condition | Analysis Method | Result | Reference |
| This compound + Osimertinib | 3D Spheroid | Isobologram Analysis | Synergistic (CI < 0.8) | [6] |
| This compound + Osimertinib | 3D Spheroid | Bliss Independence Analysis | Synergistic (Bliss Index < 0.85) | [3] |
| This compound + Osimertinib | 2D Adherent | Isobologram & Bliss Analysis | Additive | [3][6] |
CI: Combination Index
Signaling Pathway Diagram
References
- 1. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer | eLife [elifesciences.org]
- 4. Non-small cell lung carcinoma spheroid models in agarose microwells for drug response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-BAY-293 in 3D Spheroid Cultures of NSCLC Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with mutations in the KRAS oncogene being particularly prevalent and historically challenging to target. The development of three-dimensional (3D) spheroid cultures of cancer cells has provided a more physiologically relevant in vitro model system compared to traditional 2D cell culture. These spheroids mimic the complex cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers observed in solid tumors.
(S)-BAY-293 is a potent and selective inhibitor of the Son of Sevenless 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, including KRAS. By disrupting the KRAS-SOS1 interaction, this compound prevents the loading of GTP onto KRAS, thereby inhibiting downstream signaling through the RAS-RAF-MEK-ERK pathway, which is crucial for tumor cell proliferation and survival.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in 3D spheroid cultures of NSCLC cells.
Mechanism of Action of this compound
This compound is the active R-enantiomer that potently inhibits the interaction between KRAS and SOS1 with an IC50 of 21 nM.[1][2] This inhibition blocks the activation of RAS, leading to the downregulation of the RAS-RAF-MEK-ERK signaling cascade.[1][4] Studies have shown that this compound exhibits anti-proliferative activity against various cancer cell lines, including those with wild-type KRAS and KRAS G12C mutations.[2] Furthermore, it has demonstrated synergistic effects when combined with other targeted therapies, such as KRAS G12C inhibitors and EGFR inhibitors, in both 2D and 3D culture models.[1][5][6]
Data Presentation
Table 1: In Vitro Activity of this compound in NSCLC Cell Lines
| Cell Line | KRAS Status | Culture Condition | Parameter | Value | Reference |
| NCI-H358 | KRAS G12C | 2D Monolayer | IC50 | 3,480 ± 100 nM | [2] |
| Calu-1 | KRAS G12C | 2D Monolayer | IC50 | 3,190 ± 50 nM | [2] |
| H1975 | EGFR L858R, T790M | 3D Spheroid | EC50 | ~1 µM | [3] |
Table 2: Synergistic Effects of this compound with Osimertinib in H1975 NSCLC Spheroids
| Drug Combination | Culture Condition | Analysis Method | Result | Reference |
| This compound + Osimertinib | 3D Spheroid | Isobologram Analysis | Synergistic (CI < 0.8) | [6] |
| This compound + Osimertinib | 3D Spheroid | Bliss Independence Analysis | Synergistic (Bliss Index < 0.85) | [3] |
| This compound + Osimertinib | 2D Adherent | Isobologram & Bliss Analysis | Additive | [3][6] |
CI: Combination Index
Signaling Pathway Diagram
References
- 1. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer | eLife [elifesciences.org]
- 4. Non-small cell lung carcinoma spheroid models in agarose microwells for drug response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting pERK Inhibition by (S)-BAY-293
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for utilizing Western blotting to detect the inhibition of phosphorylated Extracellular Signal-Regulated Kinase (pERK) by (S)-BAY-293, a potent and selective inhibitor of the SOS1/KRAS interaction. This compound, the active R-enantiomer of BAY-293, effectively blocks RAS activation, leading to a downstream reduction in ERK phosphorylation.[1] This protocol is designed to offer a detailed, step-by-step methodology for researchers investigating the RAS-RAF-MEK-ERK signaling pathway and the efficacy of its inhibitors. Included are experimental protocols, data presentation guidelines, and visual diagrams to facilitate understanding and execution.
Introduction
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates fundamental cellular processes such as proliferation, differentiation, and survival.[2][3][4] Dysregulation of this pathway is a common hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4] this compound is a chemical probe that functions by disrupting the protein-protein interaction between Son of Sevenless 1 (SOS1) and KRAS.[5][6] SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) responsible for activating RAS.[3][4][5] By inhibiting this interaction, this compound prevents the loading of GTP onto RAS, thereby blocking its activation and subsequent downstream signaling, which includes the phosphorylation of ERK1/2 (p44/42 MAPK).[2][7][8]
Western blotting is a widely used and reliable technique for quantifying changes in protein phosphorylation.[5] This application note provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to measure the levels of pERK, normalized to total ERK.
Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical ERK signaling pathway and the specific point of inhibition by this compound.
Caption: ERK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of BAY-293 against various targets and cell lines.
| Target/Cell Line | Parameter | Value | Reference |
| KRAS-SOS1 Interaction | IC₅₀ | 21 nM | [5][9] |
| RAS Activation (HeLa cells) | IC₅₀ | 410 nM | [9] |
| pERK Levels (K562 cells) | IC₅₀ | 180 nM | [9] |
| K-562 (Wild-type KRAS) | Antiproliferative IC₅₀ | ~1 µM | [9] |
| MOLM-13 (Wild-type KRAS) | Antiproliferative IC₅₀ | ~1 µM | [9] |
| NCI-H358 (KRAS G12C) | Antiproliferative IC₅₀ | ~3 µM | [9] |
| Calu-1 (KRAS G12C) | Antiproliferative IC₅₀ | ~3 µM | [9] |
| PANC-1 (KRAS G12D) | Antiproliferative IC₅₀ | 0.95 - 6.64 µM | [10] |
Experimental Workflow
The diagram below outlines the major steps of the Western blot protocol for detecting pERK inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.4. Western Blotting and Detection [bio-protocol.org]
- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Therapy Detail [ckb.genomenon.com]
- 9. BAY-293 (BAY293) | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting pERK Inhibition by (S)-BAY-293
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for utilizing Western blotting to detect the inhibition of phosphorylated Extracellular Signal-Regulated Kinase (pERK) by (S)-BAY-293, a potent and selective inhibitor of the SOS1/KRAS interaction. This compound, the active R-enantiomer of BAY-293, effectively blocks RAS activation, leading to a downstream reduction in ERK phosphorylation.[1] This protocol is designed to offer a detailed, step-by-step methodology for researchers investigating the RAS-RAF-MEK-ERK signaling pathway and the efficacy of its inhibitors. Included are experimental protocols, data presentation guidelines, and visual diagrams to facilitate understanding and execution.
Introduction
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates fundamental cellular processes such as proliferation, differentiation, and survival.[2][3][4] Dysregulation of this pathway is a common hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4] this compound is a chemical probe that functions by disrupting the protein-protein interaction between Son of Sevenless 1 (SOS1) and KRAS.[5][6] SOS1 is a guanine nucleotide exchange factor (GEF) responsible for activating RAS.[3][4][5] By inhibiting this interaction, this compound prevents the loading of GTP onto RAS, thereby blocking its activation and subsequent downstream signaling, which includes the phosphorylation of ERK1/2 (p44/42 MAPK).[2][7][8]
Western blotting is a widely used and reliable technique for quantifying changes in protein phosphorylation.[5] This application note provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to measure the levels of pERK, normalized to total ERK.
Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical ERK signaling pathway and the specific point of inhibition by this compound.
Caption: ERK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of BAY-293 against various targets and cell lines.
| Target/Cell Line | Parameter | Value | Reference |
| KRAS-SOS1 Interaction | IC₅₀ | 21 nM | [5][9] |
| RAS Activation (HeLa cells) | IC₅₀ | 410 nM | [9] |
| pERK Levels (K562 cells) | IC₅₀ | 180 nM | [9] |
| K-562 (Wild-type KRAS) | Antiproliferative IC₅₀ | ~1 µM | [9] |
| MOLM-13 (Wild-type KRAS) | Antiproliferative IC₅₀ | ~1 µM | [9] |
| NCI-H358 (KRAS G12C) | Antiproliferative IC₅₀ | ~3 µM | [9] |
| Calu-1 (KRAS G12C) | Antiproliferative IC₅₀ | ~3 µM | [9] |
| PANC-1 (KRAS G12D) | Antiproliferative IC₅₀ | 0.95 - 6.64 µM | [10] |
Experimental Workflow
The diagram below outlines the major steps of the Western blot protocol for detecting pERK inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.4. Western Blotting and Detection [bio-protocol.org]
- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Therapy Detail [ckb.genomenon.com]
- 9. BAY-293 (BAY293) | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combination Therapy of (S)-BAY-293 with Trametinib in KRAS G12C Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being a prevalent driver in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The development of direct KRAS G12C inhibitors has marked a significant advancement in treating these malignancies. However, innate and acquired resistance often limits their long-term efficacy. A key mechanism of resistance involves the reactivation of the MAPK signaling pathway. This has led to the exploration of combination therapies aimed at achieving a more profound and durable inhibition of this critical oncogenic pathway.
This document provides detailed application notes and protocols for investigating the combination of (S)-BAY-293, a potent and selective inhibitor of the Son of Sevenless 1 (SOS1)-KRAS interaction, and trametinib (B1684009), a highly selective allosteric inhibitor of MEK1/2. This compound functions by preventing the loading of GTP onto RAS, thereby inhibiting its activation, while trametinib acts downstream by inhibiting MEK, a key kinase in the MAPK cascade. The dual targeting of the MAPK pathway at different nodes holds the potential for synergistic anti-tumor activity and to overcome resistance mechanisms.
Signaling Pathway and Rationale for Combination
The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In cells harboring a KRAS G12C mutation, the KRAS protein is constitutively active, leading to persistent downstream signaling. This compound inhibits the guanine (B1146940) nucleotide exchange factor SOS1, which is responsible for activating KRAS. Trametinib inhibits MEK1 and MEK2, which are downstream kinases phosphorylated by RAF. The combination of these two inhibitors provides a vertical blockade of the MAPK pathway, potentially leading to a more complete shutdown of oncogenic signaling and mitigating feedback reactivation loops that can occur when either agent is used as a monotherapy.
Application Notes and Protocols: Combination Therapy of (S)-BAY-293 with Trametinib in KRAS G12C Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being a prevalent driver in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The development of direct KRAS G12C inhibitors has marked a significant advancement in treating these malignancies. However, innate and acquired resistance often limits their long-term efficacy. A key mechanism of resistance involves the reactivation of the MAPK signaling pathway. This has led to the exploration of combination therapies aimed at achieving a more profound and durable inhibition of this critical oncogenic pathway.
This document provides detailed application notes and protocols for investigating the combination of (S)-BAY-293, a potent and selective inhibitor of the Son of Sevenless 1 (SOS1)-KRAS interaction, and trametinib, a highly selective allosteric inhibitor of MEK1/2. This compound functions by preventing the loading of GTP onto RAS, thereby inhibiting its activation, while trametinib acts downstream by inhibiting MEK, a key kinase in the MAPK cascade. The dual targeting of the MAPK pathway at different nodes holds the potential for synergistic anti-tumor activity and to overcome resistance mechanisms.
Signaling Pathway and Rationale for Combination
The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In cells harboring a KRAS G12C mutation, the KRAS protein is constitutively active, leading to persistent downstream signaling. This compound inhibits the guanine nucleotide exchange factor SOS1, which is responsible for activating KRAS. Trametinib inhibits MEK1 and MEK2, which are downstream kinases phosphorylated by RAF. The combination of these two inhibitors provides a vertical blockade of the MAPK pathway, potentially leading to a more complete shutdown of oncogenic signaling and mitigating feedback reactivation loops that can occur when either agent is used as a monotherapy.
Application Note: A Framework for Assessing the Synergistic Effects of the SOS1 Inhibitor (S)-BAY-293 and the Covalent KRAS G12C Inhibitor ARS-853
Audience: Researchers, scientists, and drug development professionals.
Introduction
KRAS gain-of-function mutations are prevalent in approximately 30% of all human cancers, making the KRAS protein a critical therapeutic target.[1][2] The KRAS G12C mutation, in particular, is found in a significant subset of non-small cell lung cancers.[3] ARS-853 is a selective, covalent inhibitor that targets the KRAS G12C mutant protein by binding to its inactive, GDP-bound state and preventing its activation.[1][2][4][5] This action effectively inhibits downstream signaling through both the MAPK and PI3K pathways.[3][4]
A complementary therapeutic strategy involves targeting the machinery that activates KRAS. Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP, thereby activating KRAS.[6] (S)-BAY-293 is a potent inhibitor that disrupts the KRAS-SOS1 protein-protein interaction, blocking RAS activation regardless of its mutation status.[6][7][8]
Combining this compound and ARS-853 offers a dual-pronged attack on KRAS G12C-driven cancers: ARS-853 directly inhibits the mutant protein, while this compound prevents the activation of any remaining or wild-type KRAS. This combination has been shown to produce synergistic anti-proliferative effects.[9] This document provides detailed protocols for assessing this synergy in a laboratory setting.
Signaling Pathway and Points of Inhibition
The diagram below illustrates the KRAS activation cycle and the distinct mechanisms of action for this compound and ARS-853.
Caption: Mechanism of action for this compound and ARS-853 in the KRAS pathway.
Experimental Protocols
Overall Experimental Workflow
The assessment of synergy involves a systematic process of treating cancer cells with individual drugs and their combinations, followed by viability and mechanistic assays.
Caption: Workflow for assessing drug synergy between this compound and ARS-853.
Protocol 1: Cell Viability and Synergy Quantification
This protocol details how to measure the anti-proliferative effects of the drug combination and quantify synergy using the Chou-Talalay method.[10][11]
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)[4][12]
-
Cell culture medium and supplements
-
This compound and ARS-853
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Culture and harvest cells during the exponential growth phase. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and ARS-853 in DMSO. Create a series of dilutions for each drug to generate dose-response curves.
-
Treatment:
-
Single Agent: Treat cells with a range of concentrations for each drug individually to determine their respective IC50 values.
-
Combination: Treat cells with both drugs simultaneously. A common approach is the fixed-ratio design, where drugs are combined at a constant molar ratio (e.g., based on the ratio of their individual IC50 values). Prepare serial dilutions of this fixed-ratio combination.
-
Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the treated plates for 72 hours at 37°C in a humidified incubator.[13][14]
-
Viability Measurement: After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the viability data to the vehicle control (100% viability).
-
Use software like CompuSyn or GraphPad Prism to plot dose-response curves and calculate the IC50 for each single agent.
-
Input the dose-response data for the combination treatment into the software to calculate the Combination Index (CI).[10]
-
Protocol 2: Western Blot for Mechanistic Analysis
This protocol is used to determine if the synergistic cytotoxicity is due to enhanced suppression of KRAS downstream signaling.
Materials:
-
Cells treated as in Protocol 1 (in 6-well plates for sufficient lysate)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Primary antibodies: anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT (S473), anti-AKT, anti-KRAS, and a loading control (anti-GAPDH or anti-β-Actin).[15][16][17]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Lysis: After 24-48 hours of drug treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Use densitometry software (e.g., ImageJ) to quantify the band intensities. Normalize the phosphorylated protein levels to their respective total protein levels.
Data Presentation and Interpretation
Quantitative data should be organized into clear tables to facilitate comparison and interpretation.
Table 1: Single-Agent Anti-proliferative Activity
| Compound | Cell Line | IC50 (µM) |
| This compound | NCI-H358 | Value |
| ARS-853 | NCI-H358 | Value |
This table establishes the baseline potency of each inhibitor individually.
Table 2: Combination Index (CI) Values for this compound and ARS-853
| Molar Ratio (BAY:ARS) | Fraction Affected (Fa) = 0.50 | Fa = 0.75 | Fa = 0.90 | Synergy Interpretation |
| 1:1 | CI Value | CI Value | CI Value | Synergistic/Additive |
| 1:2 | CI Value | CI Value | CI Value | Synergistic/Additive |
| 2:1 | CI Value | CI Value | CI Value | Synergistic/Additive |
This table is the primary output for synergy assessment. CI values below 1 indicate a synergistic interaction.[10][11][18]
Caption: Interpretation of Combination Index (CI) values based on the Chou-Talalay method.
Table 3: Densitometry of Key Downstream Signaling Proteins
| Treatment | p-ERK / Total ERK (Fold Change vs. Control) | p-AKT / Total AKT (Fold Change vs. Control) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (IC50) | Value | Value |
| ARS-853 (IC50) | Value | Value |
| Combination | Value | Value |
This table provides mechanistic insight. A greater reduction in the phosphorylation of ERK and AKT in the combination group compared to single agents would confirm that the synergy is achieved by enhanced pathway inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Therapy Detail [ckb.genomenon.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug synergy testing in cell lines [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 17. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Framework for Assessing the Synergistic Effects of the SOS1 Inhibitor (S)-BAY-293 and the Covalent KRAS G12C Inhibitor ARS-853
Audience: Researchers, scientists, and drug development professionals.
Introduction
KRAS gain-of-function mutations are prevalent in approximately 30% of all human cancers, making the KRAS protein a critical therapeutic target.[1][2] The KRAS G12C mutation, in particular, is found in a significant subset of non-small cell lung cancers.[3] ARS-853 is a selective, covalent inhibitor that targets the KRAS G12C mutant protein by binding to its inactive, GDP-bound state and preventing its activation.[1][2][4][5] This action effectively inhibits downstream signaling through both the MAPK and PI3K pathways.[3][4]
A complementary therapeutic strategy involves targeting the machinery that activates KRAS. Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP, thereby activating KRAS.[6] (S)-BAY-293 is a potent inhibitor that disrupts the KRAS-SOS1 protein-protein interaction, blocking RAS activation regardless of its mutation status.[6][7][8]
Combining this compound and ARS-853 offers a dual-pronged attack on KRAS G12C-driven cancers: ARS-853 directly inhibits the mutant protein, while this compound prevents the activation of any remaining or wild-type KRAS. This combination has been shown to produce synergistic anti-proliferative effects.[9] This document provides detailed protocols for assessing this synergy in a laboratory setting.
Signaling Pathway and Points of Inhibition
The diagram below illustrates the KRAS activation cycle and the distinct mechanisms of action for this compound and ARS-853.
Caption: Mechanism of action for this compound and ARS-853 in the KRAS pathway.
Experimental Protocols
Overall Experimental Workflow
The assessment of synergy involves a systematic process of treating cancer cells with individual drugs and their combinations, followed by viability and mechanistic assays.
Caption: Workflow for assessing drug synergy between this compound and ARS-853.
Protocol 1: Cell Viability and Synergy Quantification
This protocol details how to measure the anti-proliferative effects of the drug combination and quantify synergy using the Chou-Talalay method.[10][11]
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)[4][12]
-
Cell culture medium and supplements
-
This compound and ARS-853
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Culture and harvest cells during the exponential growth phase. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and ARS-853 in DMSO. Create a series of dilutions for each drug to generate dose-response curves.
-
Treatment:
-
Single Agent: Treat cells with a range of concentrations for each drug individually to determine their respective IC50 values.
-
Combination: Treat cells with both drugs simultaneously. A common approach is the fixed-ratio design, where drugs are combined at a constant molar ratio (e.g., based on the ratio of their individual IC50 values). Prepare serial dilutions of this fixed-ratio combination.
-
Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the treated plates for 72 hours at 37°C in a humidified incubator.[13][14]
-
Viability Measurement: After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the viability data to the vehicle control (100% viability).
-
Use software like CompuSyn or GraphPad Prism to plot dose-response curves and calculate the IC50 for each single agent.
-
Input the dose-response data for the combination treatment into the software to calculate the Combination Index (CI).[10]
-
Protocol 2: Western Blot for Mechanistic Analysis
This protocol is used to determine if the synergistic cytotoxicity is due to enhanced suppression of KRAS downstream signaling.
Materials:
-
Cells treated as in Protocol 1 (in 6-well plates for sufficient lysate)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Primary antibodies: anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT (S473), anti-AKT, anti-KRAS, and a loading control (anti-GAPDH or anti-β-Actin).[15][16][17]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Lysis: After 24-48 hours of drug treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Use densitometry software (e.g., ImageJ) to quantify the band intensities. Normalize the phosphorylated protein levels to their respective total protein levels.
Data Presentation and Interpretation
Quantitative data should be organized into clear tables to facilitate comparison and interpretation.
Table 1: Single-Agent Anti-proliferative Activity
| Compound | Cell Line | IC50 (µM) |
| This compound | NCI-H358 | Value |
| ARS-853 | NCI-H358 | Value |
This table establishes the baseline potency of each inhibitor individually.
Table 2: Combination Index (CI) Values for this compound and ARS-853
| Molar Ratio (BAY:ARS) | Fraction Affected (Fa) = 0.50 | Fa = 0.75 | Fa = 0.90 | Synergy Interpretation |
| 1:1 | CI Value | CI Value | CI Value | Synergistic/Additive |
| 1:2 | CI Value | CI Value | CI Value | Synergistic/Additive |
| 2:1 | CI Value | CI Value | CI Value | Synergistic/Additive |
This table is the primary output for synergy assessment. CI values below 1 indicate a synergistic interaction.[10][11][18]
Caption: Interpretation of Combination Index (CI) values based on the Chou-Talalay method.
Table 3: Densitometry of Key Downstream Signaling Proteins
| Treatment | p-ERK / Total ERK (Fold Change vs. Control) | p-AKT / Total AKT (Fold Change vs. Control) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (IC50) | Value | Value |
| ARS-853 (IC50) | Value | Value |
| Combination | Value | Value |
This table provides mechanistic insight. A greater reduction in the phosphorylation of ERK and AKT in the combination group compared to single agents would confirm that the synergy is achieved by enhanced pathway inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Therapy Detail [ckb.genomenon.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug synergy testing in cell lines [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 17. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-BAY-293 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BAY-293 is the inactive enantiomer of BAY-293, a potent and selective inhibitor of the interaction between K-Ras and Son of Sevenless homolog 1 (SOS1).[1] As the inactive stereoisomer, this compound serves as an ideal negative control for in vivo studies designed to evaluate the specific pharmacological effects of BAY-293. The use of a proper negative control is critical to ensure that the observed in vivo effects are due to the specific inhibition of the KRAS-SOS1 interaction and not due to off-target effects or the vehicle. This document provides detailed protocols and application notes for the in vivo experimental setup of this compound, based on the available information for its active counterpart, BAY-293, and other similar SOS1 inhibitors.
Mechanism of Action of the Active Enantiomer (BAY-293)
BAY-293 is a pan-KRAS inhibitor that disrupts the interaction between KRAS and its guanine (B1146940) nucleotide exchange factor, SOS1.[2] This interaction is crucial for the activation of KRAS, a key signaling protein that, when mutated, is a driver in many human cancers. By inhibiting the KRAS-SOS1 interaction, BAY-293 prevents the loading of GTP onto KRAS, thereby blocking its activation and downstream signaling through pathways such as the RAS-RAF-MEK-ERK pathway, which is essential for cell proliferation and survival.[2]
Data Presentation
In Vitro Activity of BAY-293
| Cell Line | KRAS Status | IC50 (nM) | Reference |
| K-562 | Wild-Type | 1,090 | [2] |
| MOLM-13 | Wild-Type | 995 | [2] |
| NCI-H358 | G12C Mutant | 3,480 | [2] |
| Calu-1 | G12C Mutant | 3,190 | [2] |
| HeLa | Not Specified | Submicromolar | [2] |
In Vivo Dosing of BAY-293 in an Orthotopic Anaplastic Thyroid Carcinoma Model
| Compound | Dosage | Animal Model | Purpose | Reference |
| BAY-293 | 10 mg/kg | Mouse | Efficacy Study | [3][4] |
| BAY-293 | 50 mg/kg | Mouse | Efficacy Study | [3][4] |
| This compound | 10 mg/kg and/or 50 mg/kg | Mouse | Negative Control | Inferred |
Signaling Pathway Diagram
Caption: KRAS-SOS1 Signaling Pathway and Inhibition by BAY-293.
Experimental Protocols
Formulation of this compound for In Vivo Administration
For in vivo studies, this compound, serving as a negative control, should be formulated in the same vehicle as the active compound, BAY-293, to ensure that any observed differences in effect are not due to the formulation. Based on protocols for similar orally bioavailable small molecule inhibitors, a suspension for oral gavage is a suitable method of administration.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound powder based on the desired concentration and final volume. For a 10 mg/kg dose in a mouse with a dosing volume of 10 µL/g (or 200 µL for a 20g mouse), the concentration would be 1 mg/mL.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle to the desired final volume while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Prepare the formulation fresh daily before administration.
In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general workflow for an in vivo efficacy study using this compound as a negative control alongside the active compound BAY-293 in an immunodeficient mouse model bearing tumor xenografts.
Animal Model:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice) are commonly used for establishing human tumor xenografts.
Experimental Groups:
-
Vehicle Control: Mice receive the vehicle solution only.
-
This compound (Negative Control): Mice receive this compound at the same dose(s) as the active compound.
-
BAY-293 (Active Compound): Mice receive BAY-293 at one or more dose levels (e.g., 10 mg/kg and 50 mg/kg).
Protocol:
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., a mixture of PBS and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Randomize the mice into the different treatment groups.
-
Administer the vehicle, this compound, or BAY-293 to the respective groups via oral gavage. The frequency of administration would typically be once or twice daily, based on the pharmacokinetic properties of the compound.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Tumor tissue can be further processed for pharmacodynamic marker analysis (e.g., Western blot for pERK) or histological examination.
-
Experimental Workflow Diagram
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
Conclusion
The use of this compound as a negative control is indispensable for the rigorous in vivo evaluation of the therapeutic potential of BAY-293. By following the outlined protocols, researchers can effectively design and execute preclinical studies to validate the on-target efficacy of BAY-293 and differentiate it from non-specific effects. The provided information on formulation and experimental design serves as a foundational guide for scientists in the field of cancer drug development.
References
Application Notes and Protocols for (S)-BAY-293 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BAY-293 is the inactive enantiomer of BAY-293, a potent and selective inhibitor of the interaction between K-Ras and Son of Sevenless homolog 1 (SOS1).[1] As the inactive stereoisomer, this compound serves as an ideal negative control for in vivo studies designed to evaluate the specific pharmacological effects of BAY-293. The use of a proper negative control is critical to ensure that the observed in vivo effects are due to the specific inhibition of the KRAS-SOS1 interaction and not due to off-target effects or the vehicle. This document provides detailed protocols and application notes for the in vivo experimental setup of this compound, based on the available information for its active counterpart, BAY-293, and other similar SOS1 inhibitors.
Mechanism of Action of the Active Enantiomer (BAY-293)
BAY-293 is a pan-KRAS inhibitor that disrupts the interaction between KRAS and its guanine nucleotide exchange factor, SOS1.[2] This interaction is crucial for the activation of KRAS, a key signaling protein that, when mutated, is a driver in many human cancers. By inhibiting the KRAS-SOS1 interaction, BAY-293 prevents the loading of GTP onto KRAS, thereby blocking its activation and downstream signaling through pathways such as the RAS-RAF-MEK-ERK pathway, which is essential for cell proliferation and survival.[2]
Data Presentation
In Vitro Activity of BAY-293
| Cell Line | KRAS Status | IC50 (nM) | Reference |
| K-562 | Wild-Type | 1,090 | [2] |
| MOLM-13 | Wild-Type | 995 | [2] |
| NCI-H358 | G12C Mutant | 3,480 | [2] |
| Calu-1 | G12C Mutant | 3,190 | [2] |
| HeLa | Not Specified | Submicromolar | [2] |
In Vivo Dosing of BAY-293 in an Orthotopic Anaplastic Thyroid Carcinoma Model
| Compound | Dosage | Animal Model | Purpose | Reference |
| BAY-293 | 10 mg/kg | Mouse | Efficacy Study | [3][4] |
| BAY-293 | 50 mg/kg | Mouse | Efficacy Study | [3][4] |
| This compound | 10 mg/kg and/or 50 mg/kg | Mouse | Negative Control | Inferred |
Signaling Pathway Diagram
Caption: KRAS-SOS1 Signaling Pathway and Inhibition by BAY-293.
Experimental Protocols
Formulation of this compound for In Vivo Administration
For in vivo studies, this compound, serving as a negative control, should be formulated in the same vehicle as the active compound, BAY-293, to ensure that any observed differences in effect are not due to the formulation. Based on protocols for similar orally bioavailable small molecule inhibitors, a suspension for oral gavage is a suitable method of administration.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound powder based on the desired concentration and final volume. For a 10 mg/kg dose in a mouse with a dosing volume of 10 µL/g (or 200 µL for a 20g mouse), the concentration would be 1 mg/mL.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle to the desired final volume while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Prepare the formulation fresh daily before administration.
In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general workflow for an in vivo efficacy study using this compound as a negative control alongside the active compound BAY-293 in an immunodeficient mouse model bearing tumor xenografts.
Animal Model:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice) are commonly used for establishing human tumor xenografts.
Experimental Groups:
-
Vehicle Control: Mice receive the vehicle solution only.
-
This compound (Negative Control): Mice receive this compound at the same dose(s) as the active compound.
-
BAY-293 (Active Compound): Mice receive BAY-293 at one or more dose levels (e.g., 10 mg/kg and 50 mg/kg).
Protocol:
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., a mixture of PBS and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Randomize the mice into the different treatment groups.
-
Administer the vehicle, this compound, or BAY-293 to the respective groups via oral gavage. The frequency of administration would typically be once or twice daily, based on the pharmacokinetic properties of the compound.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Tumor tissue can be further processed for pharmacodynamic marker analysis (e.g., Western blot for pERK) or histological examination.
-
Experimental Workflow Diagram
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
Conclusion
The use of this compound as a negative control is indispensable for the rigorous in vivo evaluation of the therapeutic potential of BAY-293. By following the outlined protocols, researchers can effectively design and execute preclinical studies to validate the on-target efficacy of BAY-293 and differentiate it from non-specific effects. The provided information on formulation and experimental design serves as a foundational guide for scientists in the field of cancer drug development.
References
Application Notes and Protocols for Determining Cell Viability Using an MTT Assay with (S)-BAY-293 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for assessing cell viability upon treatment with (S)-BAY-293, a potent inhibitor of the KRAS-SOS1 interaction. The provided methodology utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for quantifying cellular metabolic activity, which serves as an indicator of cell viability.[1][2] Detailed experimental procedures, data presentation guidelines, and visual diagrams of the experimental workflow and the targeted signaling pathway are included to ensure accurate and reproducible results.
Introduction
This compound is a small molecule inhibitor that selectively targets the interaction between Son of Sevenless 1 (SOS1) and KRAS, a crucial step in the activation of the RAS signaling pathway.[3][4] SOS1 acts as a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on RAS, leading to its activation.[3][5] Activated RAS then triggers downstream signaling cascades, including the RAF-MEK-ERK pathway, which are pivotal for cell proliferation, survival, and differentiation.[5] Dysregulation of the RAS pathway is a hallmark of many cancers, making inhibitors like this compound promising therapeutic candidates.[5]
The MTT assay is a quantitative method used to measure the metabolic activity of cells.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2][7] By dissolving these crystals in a solubilization solution, the concentration can be determined by measuring the absorbance at a specific wavelength.[8] This protocol details the application of the MTT assay to evaluate the cytotoxic and cytostatic effects of this compound on cancer cell lines.
Key Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| This compound | MedChemExpress | HY-114387A | -20°C (Powder) |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 | 2-8°C (Powder) |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| Cell Culture Medium (e.g., RPMI-1640, DMEM) | Gibco | Varies | 2-8°C |
| Fetal Bovine Serum (FBS) | Gibco | Varies | -20°C |
| Penicillin-Streptomycin | Gibco | 15140122 | -20°C |
| Trypsin-EDTA | Gibco | 25200056 | 2-8°C |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | Room Temperature |
| 96-well flat-bottom plates | Corning | 3599 | Room Temperature |
Equipment
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader with absorbance measurement capabilities (570 nm)
-
Inverted microscope
-
Multichannel pipette
-
Sterile pipette tips
-
Sterile serological pipettes
-
Hemocytometer or automated cell counter
Reagent Preparation
| Reagent | Preparation | Storage |
| This compound Stock Solution | Dissolve this compound powder in DMSO to a final concentration of 10 mM. Aliquot and store. | -80°C for up to 1 year.[4] |
| MTT Solution | Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Filter-sterilize the solution using a 0.22 µm filter. Protect from light. | 4°C for short-term use (up to one month), -20°C for long-term storage.[1] |
| Solubilization Solution | 100% DMSO is commonly used to dissolve the formazan crystals.[8] | Room Temperature |
| Complete Cell Culture Medium | Supplement the basal medium with 10% FBS and 1% Penicillin-Streptomycin. | 2-8°C |
Experimental Workflow
Caption: Experimental workflow for the MTT cell viability assay with this compound treatment.
Detailed Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the experiment.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium. A common concentration range to test for initial experiments is 0.1 µM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the MTT into purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell viability).
-
Signaling Pathway
This compound inhibits the interaction between SOS1 and KRAS, thereby preventing the activation of KRAS and its downstream signaling pathways, primarily the RAF-MEK-ERK pathway. This ultimately leads to a reduction in cell proliferation and survival.
Caption: Mechanism of action of this compound in the KRAS signaling pathway.
Data Presentation
The quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison.
| Treatment Group | Concentration | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| Blank | - | 0.052 | 0.055 | 0.053 | 0.053 | - |
| Vehicle Control | 0.1% DMSO | 1.254 | 1.289 | 1.271 | 1.271 | 100% |
| This compound | 0.1 µM | 1.198 | 1.215 | 1.207 | 1.207 | 94.7% |
| This compound | 1 µM | 0.856 | 0.872 | 0.864 | 0.864 | 66.6% |
| This compound | 10 µM | 0.345 | 0.351 | 0.348 | 0.348 | 24.2% |
Conclusion
This protocol provides a detailed framework for utilizing the MTT assay to assess the impact of this compound on cell viability. By adhering to the outlined procedures, researchers can obtain reliable and reproducible data to characterize the dose-dependent effects of this KRAS-SOS1 interaction inhibitor. The provided diagrams offer a clear visual representation of the experimental process and the underlying molecular mechanism, facilitating a comprehensive understanding of the experimental approach and its biological context.
References
- 1. broadpharm.com [broadpharm.com]
- 2. galaxy.ai [galaxy.ai]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay | AAT Bioquest [aatbio.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cell Viability Using an MTT Assay with (S)-BAY-293 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for assessing cell viability upon treatment with (S)-BAY-293, a potent inhibitor of the KRAS-SOS1 interaction. The provided methodology utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for quantifying cellular metabolic activity, which serves as an indicator of cell viability.[1][2] Detailed experimental procedures, data presentation guidelines, and visual diagrams of the experimental workflow and the targeted signaling pathway are included to ensure accurate and reproducible results.
Introduction
This compound is a small molecule inhibitor that selectively targets the interaction between Son of Sevenless 1 (SOS1) and KRAS, a crucial step in the activation of the RAS signaling pathway.[3][4] SOS1 acts as a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on RAS, leading to its activation.[3][5] Activated RAS then triggers downstream signaling cascades, including the RAF-MEK-ERK pathway, which are pivotal for cell proliferation, survival, and differentiation.[5] Dysregulation of the RAS pathway is a hallmark of many cancers, making inhibitors like this compound promising therapeutic candidates.[5]
The MTT assay is a quantitative method used to measure the metabolic activity of cells.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2][7] By dissolving these crystals in a solubilization solution, the concentration can be determined by measuring the absorbance at a specific wavelength.[8] This protocol details the application of the MTT assay to evaluate the cytotoxic and cytostatic effects of this compound on cancer cell lines.
Key Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| This compound | MedChemExpress | HY-114387A | -20°C (Powder) |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 | 2-8°C (Powder) |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| Cell Culture Medium (e.g., RPMI-1640, DMEM) | Gibco | Varies | 2-8°C |
| Fetal Bovine Serum (FBS) | Gibco | Varies | -20°C |
| Penicillin-Streptomycin | Gibco | 15140122 | -20°C |
| Trypsin-EDTA | Gibco | 25200056 | 2-8°C |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | Room Temperature |
| 96-well flat-bottom plates | Corning | 3599 | Room Temperature |
Equipment
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader with absorbance measurement capabilities (570 nm)
-
Inverted microscope
-
Multichannel pipette
-
Sterile pipette tips
-
Sterile serological pipettes
-
Hemocytometer or automated cell counter
Reagent Preparation
| Reagent | Preparation | Storage |
| This compound Stock Solution | Dissolve this compound powder in DMSO to a final concentration of 10 mM. Aliquot and store. | -80°C for up to 1 year.[4] |
| MTT Solution | Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Filter-sterilize the solution using a 0.22 µm filter. Protect from light. | 4°C for short-term use (up to one month), -20°C for long-term storage.[1] |
| Solubilization Solution | 100% DMSO is commonly used to dissolve the formazan crystals.[8] | Room Temperature |
| Complete Cell Culture Medium | Supplement the basal medium with 10% FBS and 1% Penicillin-Streptomycin. | 2-8°C |
Experimental Workflow
Caption: Experimental workflow for the MTT cell viability assay with this compound treatment.
Detailed Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the experiment.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium. A common concentration range to test for initial experiments is 0.1 µM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the MTT into purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell viability).
-
Signaling Pathway
This compound inhibits the interaction between SOS1 and KRAS, thereby preventing the activation of KRAS and its downstream signaling pathways, primarily the RAF-MEK-ERK pathway. This ultimately leads to a reduction in cell proliferation and survival.
Caption: Mechanism of action of this compound in the KRAS signaling pathway.
Data Presentation
The quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison.
| Treatment Group | Concentration | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| Blank | - | 0.052 | 0.055 | 0.053 | 0.053 | - |
| Vehicle Control | 0.1% DMSO | 1.254 | 1.289 | 1.271 | 1.271 | 100% |
| This compound | 0.1 µM | 1.198 | 1.215 | 1.207 | 1.207 | 94.7% |
| This compound | 1 µM | 0.856 | 0.872 | 0.864 | 0.864 | 66.6% |
| This compound | 10 µM | 0.345 | 0.351 | 0.348 | 0.348 | 24.2% |
Conclusion
This protocol provides a detailed framework for utilizing the MTT assay to assess the impact of this compound on cell viability. By adhering to the outlined procedures, researchers can obtain reliable and reproducible data to characterize the dose-dependent effects of this KRAS-SOS1 interaction inhibitor. The provided diagrams offer a clear visual representation of the experimental process and the underlying molecular mechanism, facilitating a comprehensive understanding of the experimental approach and its biological context.
References
- 1. broadpharm.com [broadpharm.com]
- 2. galaxy.ai [galaxy.ai]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay | AAT Bioquest [aatbio.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving (S)-BAY-293 solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing (S)-BAY-293 for in vitro assays, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the interaction between Son of Sevenless 1 (SOS1) and KRAS.[1] SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on RAS, leading to its activation.[1][2] By disrupting the KRAS-SOS1 interaction, this compound prevents RAS activation, thereby inhibiting downstream signaling through the RAS-RAF-MEK-ERK pathway.[2][3] This compound is a valuable tool for studying RAS signaling and has shown anti-proliferative activity in various cancer cell lines.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[4][5] It is reported to be soluble up to 100 mM in both DMSO and ethanol.[5] One source suggests a solubility of up to 90 mg/mL in fresh DMSO and ethanol.[4] this compound is considered insoluble in water.[4]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous organic solvent. DMSO is the most commonly used solvent for this purpose.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO based on the amount of this compound and its molecular weight (448.58 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.486 mg of this compound.
-
Add the calculated volume of fresh, anhydrous DMSO to the vial. To ensure complete dissolution, vortex the solution and, if necessary, sonicate or gently warm the vial.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1]
Q4: I observed precipitation when I diluted my this compound DMSO stock into my aqueous cell culture medium. What should I do?
This is a common issue encountered with hydrophobic compounds like this compound. The precipitation occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium, even with a small percentage of DMSO. The following troubleshooting guide provides steps to address this issue.
Troubleshooting Guide: Compound Precipitation in In Vitro Assays
This guide provides a systematic approach to resolving precipitation issues with this compound in your in vitro experiments.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing this compound precipitation.
Detailed Experimental Protocols
Protocol 1: Optimizing the Dilution of this compound Stock Solution
This protocol aims to minimize precipitation during the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.
Methodology:
-
Prepare Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock solution in DMSO to get closer to the final desired concentration.
-
Pre-warm the Aqueous Medium: Warm your cell culture medium or buffer to 37°C.
-
Vortexing During Addition: While gently vortexing the pre-warmed aqueous medium, add the this compound DMSO stock drop-wise. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.
-
Immediate Use: Use the freshly prepared solution immediately in your assay to minimize the time for potential precipitation.
Protocol 2: Utilizing a Co-solvent System
If optimizing the dilution technique is insufficient, a co-solvent system can be employed.
Methodology:
-
Select a Co-solvent: Besides DMSO, other water-miscible organic solvents like ethanol can be tested.
-
Prepare an Intermediate Solution: Prepare an intermediate stock solution of this compound in a mixture of DMSO and another co-solvent (e.g., ethanol).
-
Dilute into Aqueous Medium: Follow the optimized dilution technique described in Protocol 1 to dilute this co-solvent stock into your final aqueous medium. The final concentration of the organic solvents should be kept as low as possible to avoid cytotoxicity. It is crucial to run a vehicle control with the same final concentration of the co-solvent mixture to assess its effect on the cells.
Protocol 3: Incorporating Solubilizing Agents
For particularly challenging solubility issues, the use of solubilizing agents can be explored.
Methodology:
-
Choose a Solubilizing Agent:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations (typically below their critical micelle concentration).
-
Cyclodextrins: β-cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
-
Prepare the Formulation:
-
For Surfactants: Add the surfactant to the aqueous medium before adding the this compound stock solution.
-
For Cyclodextrins: The this compound may need to be co-lyophilized or incubated with the cyclodextrin (B1172386) to form an inclusion complex before being dissolved in the aqueous medium.
-
-
Vehicle Control: Always include a vehicle control containing the same concentration of the solubilizing agent to account for any effects on the experimental system.
Quantitative Data Summary
| Solvent | Reported Solubility | Notes |
| DMSO | Up to 100 mM[5] / 90 mg/mL[4] | Use fresh, anhydrous DMSO. Hygroscopic DMSO can reduce solubility.[4] |
| Ethanol | Up to 100 mM[5] / 90 mg/mL[4] | |
| Water | Insoluble[4] | |
| In vivo formulation | ≥ 2.08 mg/mL | A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported for in vivo use. |
Signaling Pathway
This compound inhibits the interaction between SOS1 and KRAS, which is a critical step in the activation of the RAS signaling pathway. The simplified downstream cascade is depicted below.
Caption: The RAS/MAPK signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
improving (S)-BAY-293 solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing (S)-BAY-293 for in vitro assays, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the interaction between Son of Sevenless 1 (SOS1) and KRAS.[1] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on RAS, leading to its activation.[1][2] By disrupting the KRAS-SOS1 interaction, this compound prevents RAS activation, thereby inhibiting downstream signaling through the RAS-RAF-MEK-ERK pathway.[2][3] This compound is a valuable tool for studying RAS signaling and has shown anti-proliferative activity in various cancer cell lines.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[4][5] It is reported to be soluble up to 100 mM in both DMSO and ethanol.[5] One source suggests a solubility of up to 90 mg/mL in fresh DMSO and ethanol.[4] this compound is considered insoluble in water.[4]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous organic solvent. DMSO is the most commonly used solvent for this purpose.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO based on the amount of this compound and its molecular weight (448.58 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.486 mg of this compound.
-
Add the calculated volume of fresh, anhydrous DMSO to the vial. To ensure complete dissolution, vortex the solution and, if necessary, sonicate or gently warm the vial.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1]
Q4: I observed precipitation when I diluted my this compound DMSO stock into my aqueous cell culture medium. What should I do?
This is a common issue encountered with hydrophobic compounds like this compound. The precipitation occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium, even with a small percentage of DMSO. The following troubleshooting guide provides steps to address this issue.
Troubleshooting Guide: Compound Precipitation in In Vitro Assays
This guide provides a systematic approach to resolving precipitation issues with this compound in your in vitro experiments.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing this compound precipitation.
Detailed Experimental Protocols
Protocol 1: Optimizing the Dilution of this compound Stock Solution
This protocol aims to minimize precipitation during the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.
Methodology:
-
Prepare Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock solution in DMSO to get closer to the final desired concentration.
-
Pre-warm the Aqueous Medium: Warm your cell culture medium or buffer to 37°C.
-
Vortexing During Addition: While gently vortexing the pre-warmed aqueous medium, add the this compound DMSO stock drop-wise. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.
-
Immediate Use: Use the freshly prepared solution immediately in your assay to minimize the time for potential precipitation.
Protocol 2: Utilizing a Co-solvent System
If optimizing the dilution technique is insufficient, a co-solvent system can be employed.
Methodology:
-
Select a Co-solvent: Besides DMSO, other water-miscible organic solvents like ethanol can be tested.
-
Prepare an Intermediate Solution: Prepare an intermediate stock solution of this compound in a mixture of DMSO and another co-solvent (e.g., ethanol).
-
Dilute into Aqueous Medium: Follow the optimized dilution technique described in Protocol 1 to dilute this co-solvent stock into your final aqueous medium. The final concentration of the organic solvents should be kept as low as possible to avoid cytotoxicity. It is crucial to run a vehicle control with the same final concentration of the co-solvent mixture to assess its effect on the cells.
Protocol 3: Incorporating Solubilizing Agents
For particularly challenging solubility issues, the use of solubilizing agents can be explored.
Methodology:
-
Choose a Solubilizing Agent:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations (typically below their critical micelle concentration).
-
Cyclodextrins: β-cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
-
Prepare the Formulation:
-
For Surfactants: Add the surfactant to the aqueous medium before adding the this compound stock solution.
-
For Cyclodextrins: The this compound may need to be co-lyophilized or incubated with the cyclodextrin to form an inclusion complex before being dissolved in the aqueous medium.
-
-
Vehicle Control: Always include a vehicle control containing the same concentration of the solubilizing agent to account for any effects on the experimental system.
Quantitative Data Summary
| Solvent | Reported Solubility | Notes |
| DMSO | Up to 100 mM[5] / 90 mg/mL[4] | Use fresh, anhydrous DMSO. Hygroscopic DMSO can reduce solubility.[4] |
| Ethanol | Up to 100 mM[5] / 90 mg/mL[4] | |
| Water | Insoluble[4] | |
| In vivo formulation | ≥ 2.08 mg/mL | A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported for in vivo use. |
Signaling Pathway
This compound inhibits the interaction between SOS1 and KRAS, which is a critical step in the activation of the RAS signaling pathway. The simplified downstream cascade is depicted below.
Caption: The RAS/MAPK signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
Technical Support Center: Enhancing the Antiproliferative Efficacy of (S)-BAY-293
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SOS1 inhibitor, (S)-BAY-293. The focus is on strategies to overcome its moderate antiproliferative activity when used as a monotherapy.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit only moderate antiproliferative activity as a monotherapy in some cancer cell lines?
A1: this compound is a potent and selective inhibitor of the interaction between Son of Sevenless 1 (SOS1) and KRAS, which is a critical step in the activation of the RAS-MAPK signaling pathway.[1][2] However, cancer cells can develop resistance to single-agent therapies through various mechanisms. In the case of SOS1 inhibition, resistance can arise from the reactivation of downstream signaling pathways, such as the MAPK pathway, through feedback loops or activation of parallel signaling cascades.[3] For instance, inhibition of the RAS-RAF-MEK-ERK pathway can sometimes lead to a rebound activation of ERK, mitigating the antiproliferative effects of the drug.[3]
Q2: What are the most promising strategies to enhance the antiproliferative effects of this compound?
A2: Combination therapy has emerged as a highly effective strategy to overcome the limitations of this compound monotherapy. By simultaneously targeting multiple nodes in a signaling pathway or targeting parallel pathways, combination therapies can prevent or delay the development of resistance and induce synergistic antitumor effects. Promising combination partners for this compound include:
-
MEK Inhibitors (e.g., Trametinib, Selumetinib): These drugs target a downstream component of the RAS-MAPK pathway. The combination of a SOS1 inhibitor like this compound with a MEK inhibitor can lead to a more profound and sustained blockade of this critical cancer-driving pathway.[3][4]
-
KRAS G12C Inhibitors (e.g., ARS-853): In cancer cells harboring the specific KRAS G12C mutation, combining this compound with a direct inhibitor of the mutant KRAS protein can result in synergistic effects.[2]
-
Inhibitors of Glucose Metabolism (e.g., 2-Deoxyglucose): Cancer cells often exhibit altered metabolism. Targeting glucose utilization in combination with SOS1 inhibition can create a multi-pronged attack on cancer cell viability.[4]
-
Other Signaling Pathway Inhibitors: Combinations with inhibitors of pathways like PI3K/AKT/mTOR or cell cycle regulators have also shown synergistic potential.[5]
Troubleshooting Guide
Problem: I am observing limited antiproliferative activity with this compound monotherapy in my cancer cell line experiments.
Potential Cause & Solution:
-
Inherent Resistance of the Cell Line: Some cancer cell lines may have intrinsic resistance mechanisms that limit the efficacy of this compound alone.
-
Troubleshooting Step: Consider performing a combination study with a MEK inhibitor like trametinib. This can help to achieve a more complete shutdown of the MAPK pathway and potentially reveal synergistic cytotoxicity.
-
-
Suboptimal Drug Concentration or Treatment Duration: The concentration of this compound or the duration of the treatment may not be sufficient to induce a significant antiproliferative response.
-
Troubleshooting Step: Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. Based on the IC50, design a combination experiment with varying concentrations of this compound and a potential synergistic partner.
-
-
Activation of Escape Pathways: The cancer cells may be activating alternative signaling pathways to bypass the SOS1 inhibition.
-
Troubleshooting Step: Use Western blotting to analyze the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways (e.g., p-ERK, p-AKT) after treatment with this compound. An increase in the phosphorylation of these proteins could indicate the activation of resistance pathways and guide the selection of appropriate combination partners.
-
Quantitative Data from Combination Studies
The following tables summarize the synergistic effects observed in combination studies with this compound in different cancer cell lines. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Chou-Talalay method is commonly used for this analysis.[6][7]
Table 1: Synergistic Effects of this compound with Various Agents in Pancreatic Cancer Cell Lines [4][8]
| Cell Line | KRAS Status | Combination Agent | Combination Index (CI) | Interpretation |
| MIA PaCa-2 | G12C | 2-Deoxyglucose (2-DG) | 0.697 ± 0.109 | Synergy |
| MIA PaCa-2 | G12C | Metformin | Synergistic | Synergy |
| MIA PaCa-2 | G12C | Linsitinib | Synergistic | Synergy |
| MIA PaCa-2 | G12C | Trametinib | Synergistic | Synergy |
| MIA PaCa-2 | G12C | Flavopiridol | Synergistic | Synergy |
| AsPC-1 | G12D | 2-Deoxyglucose (2-DG) | Synergistic | Synergy |
| AsPC-1 | G12D | Linsitinib | Synergistic | Synergy |
| AsPC-1 | G12D | Trametinib | Synergistic | Synergy |
| AsPC-1 | G12D | Flavopiridol | Synergistic | Synergy |
| BxPC3 | Wildtype | 2-Deoxyglucose (2-DG) | 0.670 ± 0.151 | Synergy |
| BxPC3 | Wildtype | Dichloroacetate (DCA) | Synergistic | Synergy |
| BxPC3 | Wildtype | Metformin | Synergistic | Synergy |
| BxPC3 | Wildtype | Linsitinib | Synergistic | Synergy |
| BxPC3 | Wildtype | Trametinib | Synergistic | Synergy |
Table 2: Synergistic Effects of this compound with Various Agents in Non-Small Cell Lung Cancer (NSCLC) Cell Lines [5][9]
| Cell Line | Combination Agent | Combination Index (CI) | Interpretation |
| BH837 | PLK1i BI-2536 | 0.58 ± 0.027 | Synergy |
| BH828 | PLK1i BI-2536 | Synergistic | Synergy |
| BH837 | Cisplatin | Antagonistic | Antagonism |
| BH828 | Cisplatin | Synergistic | Synergy |
| H23 | Cisplatin | Synergistic | Synergy |
| BH837 | Doxorubicin | Synergistic | Synergy |
| BH828 | Doxorubicin | Antagonistic | Antagonism |
| H23 | Doxorubicin | Synergistic | Synergy |
| BH837 | Trametinib | Synergistic | Synergy |
| BH828 | Trametinib | Synergistic | Synergy |
| H23 | Trametinib | Synergistic | Synergy |
| BH1467 | ARV-771 | 0.63 | High Synergy |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for determining the cytotoxicity of this compound alone or in combination with other drugs.[10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Combination drug (e.g., Trametinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the combination drug in culture medium.
-
For single-agent treatment, add the desired concentrations of this compound to the wells. For combination treatment, add the drugs at a constant ratio (e.g., based on their individual IC50 values). Include vehicle-treated control wells.
-
Incubate the cells with the drugs for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method with appropriate software (e.g., CompuSyn).[11]
Western Blot for Phospho-ERK (p-ERK)
This protocol is designed to assess the effect of this compound on the MAPK signaling pathway.[12][13]
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle for the specified time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagents and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.
Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound in the RAS/MAPK pathway.
Caption: Logic for overcoming moderate this compound activity.
Experimental Workflow Diagram
Caption: Workflow for enhancing this compound's antiproliferative effect.
References
- 1. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAY 293 | Ras GTPases | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antiproliferative Efficacy of (S)-BAY-293
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SOS1 inhibitor, (S)-BAY-293. The focus is on strategies to overcome its moderate antiproliferative activity when used as a monotherapy.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit only moderate antiproliferative activity as a monotherapy in some cancer cell lines?
A1: this compound is a potent and selective inhibitor of the interaction between Son of Sevenless 1 (SOS1) and KRAS, which is a critical step in the activation of the RAS-MAPK signaling pathway.[1][2] However, cancer cells can develop resistance to single-agent therapies through various mechanisms. In the case of SOS1 inhibition, resistance can arise from the reactivation of downstream signaling pathways, such as the MAPK pathway, through feedback loops or activation of parallel signaling cascades.[3] For instance, inhibition of the RAS-RAF-MEK-ERK pathway can sometimes lead to a rebound activation of ERK, mitigating the antiproliferative effects of the drug.[3]
Q2: What are the most promising strategies to enhance the antiproliferative effects of this compound?
A2: Combination therapy has emerged as a highly effective strategy to overcome the limitations of this compound monotherapy. By simultaneously targeting multiple nodes in a signaling pathway or targeting parallel pathways, combination therapies can prevent or delay the development of resistance and induce synergistic antitumor effects. Promising combination partners for this compound include:
-
MEK Inhibitors (e.g., Trametinib, Selumetinib): These drugs target a downstream component of the RAS-MAPK pathway. The combination of a SOS1 inhibitor like this compound with a MEK inhibitor can lead to a more profound and sustained blockade of this critical cancer-driving pathway.[3][4]
-
KRAS G12C Inhibitors (e.g., ARS-853): In cancer cells harboring the specific KRAS G12C mutation, combining this compound with a direct inhibitor of the mutant KRAS protein can result in synergistic effects.[2]
-
Inhibitors of Glucose Metabolism (e.g., 2-Deoxyglucose): Cancer cells often exhibit altered metabolism. Targeting glucose utilization in combination with SOS1 inhibition can create a multi-pronged attack on cancer cell viability.[4]
-
Other Signaling Pathway Inhibitors: Combinations with inhibitors of pathways like PI3K/AKT/mTOR or cell cycle regulators have also shown synergistic potential.[5]
Troubleshooting Guide
Problem: I am observing limited antiproliferative activity with this compound monotherapy in my cancer cell line experiments.
Potential Cause & Solution:
-
Inherent Resistance of the Cell Line: Some cancer cell lines may have intrinsic resistance mechanisms that limit the efficacy of this compound alone.
-
Troubleshooting Step: Consider performing a combination study with a MEK inhibitor like trametinib. This can help to achieve a more complete shutdown of the MAPK pathway and potentially reveal synergistic cytotoxicity.
-
-
Suboptimal Drug Concentration or Treatment Duration: The concentration of this compound or the duration of the treatment may not be sufficient to induce a significant antiproliferative response.
-
Troubleshooting Step: Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. Based on the IC50, design a combination experiment with varying concentrations of this compound and a potential synergistic partner.
-
-
Activation of Escape Pathways: The cancer cells may be activating alternative signaling pathways to bypass the SOS1 inhibition.
-
Troubleshooting Step: Use Western blotting to analyze the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways (e.g., p-ERK, p-AKT) after treatment with this compound. An increase in the phosphorylation of these proteins could indicate the activation of resistance pathways and guide the selection of appropriate combination partners.
-
Quantitative Data from Combination Studies
The following tables summarize the synergistic effects observed in combination studies with this compound in different cancer cell lines. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Chou-Talalay method is commonly used for this analysis.[6][7]
Table 1: Synergistic Effects of this compound with Various Agents in Pancreatic Cancer Cell Lines [4][8]
| Cell Line | KRAS Status | Combination Agent | Combination Index (CI) | Interpretation |
| MIA PaCa-2 | G12C | 2-Deoxyglucose (2-DG) | 0.697 ± 0.109 | Synergy |
| MIA PaCa-2 | G12C | Metformin | Synergistic | Synergy |
| MIA PaCa-2 | G12C | Linsitinib | Synergistic | Synergy |
| MIA PaCa-2 | G12C | Trametinib | Synergistic | Synergy |
| MIA PaCa-2 | G12C | Flavopiridol | Synergistic | Synergy |
| AsPC-1 | G12D | 2-Deoxyglucose (2-DG) | Synergistic | Synergy |
| AsPC-1 | G12D | Linsitinib | Synergistic | Synergy |
| AsPC-1 | G12D | Trametinib | Synergistic | Synergy |
| AsPC-1 | G12D | Flavopiridol | Synergistic | Synergy |
| BxPC3 | Wildtype | 2-Deoxyglucose (2-DG) | 0.670 ± 0.151 | Synergy |
| BxPC3 | Wildtype | Dichloroacetate (DCA) | Synergistic | Synergy |
| BxPC3 | Wildtype | Metformin | Synergistic | Synergy |
| BxPC3 | Wildtype | Linsitinib | Synergistic | Synergy |
| BxPC3 | Wildtype | Trametinib | Synergistic | Synergy |
Table 2: Synergistic Effects of this compound with Various Agents in Non-Small Cell Lung Cancer (NSCLC) Cell Lines [5][9]
| Cell Line | Combination Agent | Combination Index (CI) | Interpretation |
| BH837 | PLK1i BI-2536 | 0.58 ± 0.027 | Synergy |
| BH828 | PLK1i BI-2536 | Synergistic | Synergy |
| BH837 | Cisplatin | Antagonistic | Antagonism |
| BH828 | Cisplatin | Synergistic | Synergy |
| H23 | Cisplatin | Synergistic | Synergy |
| BH837 | Doxorubicin | Synergistic | Synergy |
| BH828 | Doxorubicin | Antagonistic | Antagonism |
| H23 | Doxorubicin | Synergistic | Synergy |
| BH837 | Trametinib | Synergistic | Synergy |
| BH828 | Trametinib | Synergistic | Synergy |
| H23 | Trametinib | Synergistic | Synergy |
| BH1467 | ARV-771 | 0.63 | High Synergy |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for determining the cytotoxicity of this compound alone or in combination with other drugs.[10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Combination drug (e.g., Trametinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the combination drug in culture medium.
-
For single-agent treatment, add the desired concentrations of this compound to the wells. For combination treatment, add the drugs at a constant ratio (e.g., based on their individual IC50 values). Include vehicle-treated control wells.
-
Incubate the cells with the drugs for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method with appropriate software (e.g., CompuSyn).[11]
Western Blot for Phospho-ERK (p-ERK)
This protocol is designed to assess the effect of this compound on the MAPK signaling pathway.[12][13]
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle for the specified time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagents and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.
Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound in the RAS/MAPK pathway.
Caption: Logic for overcoming moderate this compound activity.
Experimental Workflow Diagram
Caption: Workflow for enhancing this compound's antiproliferative effect.
References
- 1. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAY 293 | Ras GTPases | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
minimizing (S)-BAY-293 off-target effects in cell-based assays
Welcome to the technical support center for (S)-BAY-293. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects of this compound in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the protein-protein interaction between Son of Sevenless 1 (SOS1) and KRAS.[1][2] SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that activates KRAS by promoting the exchange of GDP for GTP.[1] By disrupting the KRAS-SOS1 interaction, this compound blocks RAS activation and subsequent downstream signaling pathways, such as the MAPK pathway, leading to an anti-proliferative effect in various cancer cell lines.[1][3][4]
Q2: What are the known on-target and off-target activities of this compound?
A2: The primary on-target activity of this compound is the inhibition of the KRAS-SOS1 interaction with an IC50 of 21 nM.[1][2][5] While it is highly selective, off-target activities have been identified, primarily against aminergic G-protein coupled receptors (GPCRs) and transporters.[5][6] It is important to consider these off-targets when interpreting experimental results, especially at higher concentrations.
Q3: At what concentration should I use this compound in my cell-based assays?
A3: It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.[7] Start with a concentration range that brackets the on-target IC50 (21 nM) and the reported cellular IC50 values (typically in the submicromolar to low micromolar range).[1][5] Using the lowest effective concentration will help minimize off-target effects.[7][8]
Q4: I am observing unexpected cellular toxicity. Could this be an off-target effect?
A4: Yes, unexpected toxicity can be a result of off-target effects, especially at higher concentrations of the inhibitor.[7] It is crucial to differentiate between on-target mediated cell death and non-specific toxicity. Consider performing control experiments, such as using a structurally distinct SOS1 inhibitor or a rescue experiment with a drug-resistant target mutant, to validate that the observed phenotype is due to on-target inhibition.[7]
Quantitative Data Summary
The following tables summarize the known on-target potency and off-target binding affinities of this compound.
On-Target Potency
| Target | Assay | Potency (IC50) | Reference |
| KRAS-SOS1 Interaction | Interaction Assay | 21 nM | [1][2][5] |
Off-Target Selectivity Profile
| Off-Target | Target Class | Potency (Ki) | Reference |
| HTR2A | Aminergic GPCR | 133.44 nM | [5][6] |
| ADRA2C | Aminergic GPCR | 130.87 nM | [5][6] |
| HRH2 | Aminergic GPCR | 139.82 nM | [5][6] |
| HTR1D | Aminergic GPCR | 181.12 nM | [5][6] |
| TMEM97 | Sigma-2 Receptor | 179.81 nM | [5][6] |
| CHRM1 | Muscarinic Receptor | 237.75 nM | [5][6] |
| ADRA1D | Adrenergic Receptor | 337.65 nM | [5] |
Troubleshooting Guides
Issue 1: Discrepancy between biochemical potency and cellular activity.
-
Possible Cause: Poor cell permeability, active efflux from the cell by transporters, or compound instability in cell culture media can lead to a weaker than expected effect in cellular assays.[9]
-
Troubleshooting Steps:
-
Assess Permeability: Use computational models or experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the cell permeability of this compound.[8]
-
Evaluate Stability: Incubate this compound in your cell culture medium for the duration of your experiment and then measure its concentration and integrity using analytical methods like LC-MS.
-
Check for Efflux: Use inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if the cellular potency of this compound increases.
-
Issue 2: Observed phenotype may be due to an off-target effect.
-
Possible Cause: At higher concentrations, this compound may engage off-targets, leading to a biological response that is not mediated by the inhibition of the KRAS-SOS1 interaction.[7]
-
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor: Use a structurally different inhibitor of the KRAS-SOS1 interaction. If the same phenotype is observed, it is more likely to be an on-target effect.[7]
-
Perform a Rescue Experiment: If possible, transfect cells with a mutant form of SOS1 that does not bind to this compound. If the inhibitor's effect is reversed, this strongly supports an on-target mechanism.[7]
-
Assess Downstream Signaling: Measure the phosphorylation status of downstream effectors in the MAPK pathway, such as ERK. A dose-dependent decrease in pERK levels that correlates with the observed phenotype would suggest on-target activity.[1][10]
-
Issue 3: High variability between experiments.
-
Possible Cause: Inconsistent cell culture practices, such as cell density, passage number, and confluency, can lead to variability in results. Reagent stability and preparation can also contribute.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and limited passage number range. Seed cells at a consistent density and treat them at a consistent confluency.
-
Proper Compound Handling: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
-
Minimize Plate Effects: To avoid the "edge effect" in multi-well plates, do not use the outer wells for experimental samples, or ensure they are filled with media to maintain humidity.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for troubleshooting off-target effects.
Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability
This protocol describes how to determine the IC50 value of this compound in a cancer cell line using a luminescence-based cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
Opaque-walled 96-well plates
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection capabilities
Methodology:
-
Cell Seeding: a. Harvest and count cells. b. Resuspend cells in complete medium to the desired density. c. Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. d. Incubate the plate for 24 hours to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium. A 1:3 or 1:10 dilution series is recommended. b. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubation: a. Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Data Acquisition and Analysis: a. Equilibrate the plate to room temperature. b. Add the luminescence-based cell viability reagent according to the manufacturer's instructions. c. Measure the luminescence of each well using a plate reader. d. Subtract the average luminescence of the no-cell control from all other wells. e. Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%. f. Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.
Protocol 2: Western Blotting for pERK/ERK Levels
This protocol is for assessing the on-target activity of this compound by measuring the phosphorylation of the downstream effector ERK.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-pERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
Methodology:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 1-2 hours).
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well and incubate on ice. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). d. Incubate the membrane with the primary antibody (e.g., anti-pERK1/2) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Wash the membrane again and apply the chemiluminescent substrate. g. Image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: a. Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.
-
Data Analysis: a. Quantify the band intensities for pERK and total ERK. b. Normalize the pERK signal to the total ERK signal for each sample.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapy Detail [ckb.genomenon.com]
- 4. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe BAY-293 | Chemical Probes Portal [chemicalprobes.org]
- 6. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 7. benchchem.com [benchchem.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
minimizing (S)-BAY-293 off-target effects in cell-based assays
Welcome to the technical support center for (S)-BAY-293. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects of this compound in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the protein-protein interaction between Son of Sevenless 1 (SOS1) and KRAS.[1][2] SOS1 is a guanine nucleotide exchange factor (GEF) that activates KRAS by promoting the exchange of GDP for GTP.[1] By disrupting the KRAS-SOS1 interaction, this compound blocks RAS activation and subsequent downstream signaling pathways, such as the MAPK pathway, leading to an anti-proliferative effect in various cancer cell lines.[1][3][4]
Q2: What are the known on-target and off-target activities of this compound?
A2: The primary on-target activity of this compound is the inhibition of the KRAS-SOS1 interaction with an IC50 of 21 nM.[1][2][5] While it is highly selective, off-target activities have been identified, primarily against aminergic G-protein coupled receptors (GPCRs) and transporters.[5][6] It is important to consider these off-targets when interpreting experimental results, especially at higher concentrations.
Q3: At what concentration should I use this compound in my cell-based assays?
A3: It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.[7] Start with a concentration range that brackets the on-target IC50 (21 nM) and the reported cellular IC50 values (typically in the submicromolar to low micromolar range).[1][5] Using the lowest effective concentration will help minimize off-target effects.[7][8]
Q4: I am observing unexpected cellular toxicity. Could this be an off-target effect?
A4: Yes, unexpected toxicity can be a result of off-target effects, especially at higher concentrations of the inhibitor.[7] It is crucial to differentiate between on-target mediated cell death and non-specific toxicity. Consider performing control experiments, such as using a structurally distinct SOS1 inhibitor or a rescue experiment with a drug-resistant target mutant, to validate that the observed phenotype is due to on-target inhibition.[7]
Quantitative Data Summary
The following tables summarize the known on-target potency and off-target binding affinities of this compound.
On-Target Potency
| Target | Assay | Potency (IC50) | Reference |
| KRAS-SOS1 Interaction | Interaction Assay | 21 nM | [1][2][5] |
Off-Target Selectivity Profile
| Off-Target | Target Class | Potency (Ki) | Reference |
| HTR2A | Aminergic GPCR | 133.44 nM | [5][6] |
| ADRA2C | Aminergic GPCR | 130.87 nM | [5][6] |
| HRH2 | Aminergic GPCR | 139.82 nM | [5][6] |
| HTR1D | Aminergic GPCR | 181.12 nM | [5][6] |
| TMEM97 | Sigma-2 Receptor | 179.81 nM | [5][6] |
| CHRM1 | Muscarinic Receptor | 237.75 nM | [5][6] |
| ADRA1D | Adrenergic Receptor | 337.65 nM | [5] |
Troubleshooting Guides
Issue 1: Discrepancy between biochemical potency and cellular activity.
-
Possible Cause: Poor cell permeability, active efflux from the cell by transporters, or compound instability in cell culture media can lead to a weaker than expected effect in cellular assays.[9]
-
Troubleshooting Steps:
-
Assess Permeability: Use computational models or experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the cell permeability of this compound.[8]
-
Evaluate Stability: Incubate this compound in your cell culture medium for the duration of your experiment and then measure its concentration and integrity using analytical methods like LC-MS.
-
Check for Efflux: Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if the cellular potency of this compound increases.
-
Issue 2: Observed phenotype may be due to an off-target effect.
-
Possible Cause: At higher concentrations, this compound may engage off-targets, leading to a biological response that is not mediated by the inhibition of the KRAS-SOS1 interaction.[7]
-
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor: Use a structurally different inhibitor of the KRAS-SOS1 interaction. If the same phenotype is observed, it is more likely to be an on-target effect.[7]
-
Perform a Rescue Experiment: If possible, transfect cells with a mutant form of SOS1 that does not bind to this compound. If the inhibitor's effect is reversed, this strongly supports an on-target mechanism.[7]
-
Assess Downstream Signaling: Measure the phosphorylation status of downstream effectors in the MAPK pathway, such as ERK. A dose-dependent decrease in pERK levels that correlates with the observed phenotype would suggest on-target activity.[1][10]
-
Issue 3: High variability between experiments.
-
Possible Cause: Inconsistent cell culture practices, such as cell density, passage number, and confluency, can lead to variability in results. Reagent stability and preparation can also contribute.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and limited passage number range. Seed cells at a consistent density and treat them at a consistent confluency.
-
Proper Compound Handling: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
-
Minimize Plate Effects: To avoid the "edge effect" in multi-well plates, do not use the outer wells for experimental samples, or ensure they are filled with media to maintain humidity.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for troubleshooting off-target effects.
Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability
This protocol describes how to determine the IC50 value of this compound in a cancer cell line using a luminescence-based cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
Opaque-walled 96-well plates
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection capabilities
Methodology:
-
Cell Seeding: a. Harvest and count cells. b. Resuspend cells in complete medium to the desired density. c. Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. d. Incubate the plate for 24 hours to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium. A 1:3 or 1:10 dilution series is recommended. b. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubation: a. Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Data Acquisition and Analysis: a. Equilibrate the plate to room temperature. b. Add the luminescence-based cell viability reagent according to the manufacturer's instructions. c. Measure the luminescence of each well using a plate reader. d. Subtract the average luminescence of the no-cell control from all other wells. e. Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%. f. Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.
Protocol 2: Western Blotting for pERK/ERK Levels
This protocol is for assessing the on-target activity of this compound by measuring the phosphorylation of the downstream effector ERK.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-pERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
Methodology:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 1-2 hours).
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well and incubate on ice. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). d. Incubate the membrane with the primary antibody (e.g., anti-pERK1/2) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Wash the membrane again and apply the chemiluminescent substrate. g. Image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: a. Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.
-
Data Analysis: a. Quantify the band intensities for pERK and total ERK. b. Normalize the pERK signal to the total ERK signal for each sample.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapy Detail [ckb.genomenon.com]
- 4. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe BAY-293 | Chemical Probes Portal [chemicalprobes.org]
- 6. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 7. benchchem.com [benchchem.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
optimizing (S)-BAY-293 treatment duration for maximum pERK inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the SOS1 inhibitor, (S)-BAY-293. The focus of this guide is to aid in the optimization of treatment duration for achieving maximum inhibition of phosphorylated ERK (pERK).
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration with this compound to achieve maximum pERK inhibition?
Based on available data, the optimal duration for achieving significant pERK inhibition with this compound appears to be in the range of 1 to 6 hours. One study demonstrated efficient inhibition of pERK levels in K-562 cells after a 60-minute incubation period[1]. Another study in PANC-1 cells showed inhibition of ERK phosphorylation after 3 hours of treatment[2]. However, it is crucial to consider the cell line and experimental conditions, as the optimal time may vary.
Q2: I am observing a return of pERK levels after prolonged treatment with this compound. Is this expected?
Yes, this phenomenon, often referred to as "rebound signaling" or "feedback activation," is an important consideration when working with SOS1 inhibitors. Studies have shown that while initial treatment with this compound effectively reduces pERK levels, a rebound in pERK and phosphorylated AKT (pAKT) can be observed at later time points, such as 48 to 72 hours post-treatment[2][3]. This is thought to be a compensatory mechanism within the cell. Therefore, prolonged continuous exposure may not be the most effective strategy for sustained pathway inhibition.
Q3: What concentration of this compound should I use to see an effect on pERK?
The effective concentration of this compound for pERK inhibition is cell-line dependent. For instance, in KCL-22 and KCL-22-IMR cells, concentrations ranging from 0.4 to 2.0 µM have been used to inhibit cell proliferation, a downstream effect of pERK signaling[4]. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q4: Can this compound be used in combination with other inhibitors?
Yes, this compound has been shown to have synergistic effects when used in combination with other targeted therapies. For example, it can enhance the effects of KRAS G12C inhibitors and EGFR inhibitors[5]. Combining this compound with other agents may help to overcome resistance mechanisms and enhance therapeutic efficacy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant pERK inhibition observed. | - Suboptimal treatment duration: The time point of analysis may be too early or too late. - Insufficient drug concentration: The concentration of this compound may be too low for the specific cell line. - Cell line resistance: The cell line may have intrinsic resistance mechanisms. - Technical issues with pERK detection: Problems with antibody, lysis buffer, or Western blot/assay procedure. | - Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h, 6h) to identify the optimal time point for pERK inhibition. - Conduct a dose-response experiment to determine the IC50 for pERK inhibition in your cell line. - Confirm the expression of SOS1 in your cell line. - Refer to the detailed experimental protocols for pERK detection below and ensure all steps are followed correctly. Use appropriate positive and negative controls. |
| High variability in pERK inhibition between experiments. | - Inconsistent cell culture conditions: Variations in cell density, passage number, or serum starvation can affect signaling pathways. - Inconsistent drug preparation: Issues with dissolving or diluting this compound. - Variability in lysis or sample handling: Inconsistent timing or temperature during cell lysis and sample preparation. | - Maintain consistent cell culture practices. Ensure cells are at a similar confluency and have undergone the same serum starvation protocol before treatment. - Prepare fresh dilutions of this compound for each experiment from a validated stock solution. - Standardize the lysis procedure, ensuring rapid and consistent work on ice. |
| pERK levels increase after initial inhibition (rebound effect). | - Feedback mechanisms: Cellular feedback loops can reactivate the MAPK pathway after prolonged inhibition of SOS1. | - For experiments requiring sustained pERK inhibition, consider shorter treatment durations or intermittent dosing schedules. - Investigate combination therapies to target downstream effectors or parallel pathways that may be contributing to the rebound. |
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound's effect on pERK inhibition from published studies.
| Cell Line | Treatment Duration | Observation | Reference |
| K-562 | 60 minutes | Efficiently inhibits pERK levels. | [1] |
| PANC-1 | 3 hours | Inhibited extracellular signal-regulated kinase (ERK) phosphorylation. | [2] |
| PANC-1 | 48 hours | A rebound of pERK was observed. | [2] |
| NCI-H358 | 72 hours | Combination of a KRAS G12C inhibitor with a SOS1 inhibitor largely prevented the rebound of pERK. | [3] |
Experimental Protocols
Protocol 1: Determination of pERK and Total ERK Levels by Western Blot
This protocol outlines the steps for treating cells with this compound and subsequently analyzing pERK and total ERK levels by Western blotting.
1. Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
The following day, replace the medium with a serum-free or low-serum medium for 16-24 hours to reduce basal pERK levels.
-
Treat cells with the desired concentrations of this compound for various time points (e.g., 0, 30 min, 1h, 2h, 4h, 6h). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, place the plate on ice and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Western Blotting:
-
Denature 20-30 µg of protein from each sample by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Separate the protein samples by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Stripping and Re-probing for Total ERK:
-
To normalize pERK levels, the same membrane can be stripped and re-probed for total ERK.
-
Incubate the membrane in a stripping buffer (e.g., glycine-HCl based) for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with PBS and then TBST.
-
Repeat the blocking and antibody incubation steps using a primary antibody against total ERK1/2.
Protocol 2: High-Throughput Analysis of pERK Levels using AlphaLISA SureFire Ultra Assay
This protocol provides a method for quantifying pERK levels in a 96-well or 384-well format, suitable for dose-response and time-course studies.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well tissue culture-treated plate at a density appropriate for your cell line.
-
The following day, serum-starve the cells as described in the Western blot protocol.
-
Treat cells with a serial dilution of this compound for the desired time points.
2. Cell Lysis (in-plate):
-
After treatment, remove the culture medium.
-
Add 50 µL of 1X Lysis Buffer to each well and incubate for 10-20 minutes at room temperature with gentle shaking.
3. AlphaLISA Assay:
-
Transfer 10 µL of lysate from each well to a 384-well white OptiPlate™.
-
Prepare the Acceptor Mix containing the anti-pERK antibody and add 5 µL to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
Prepare the Donor Mix containing streptavidin-coated donor beads and add 5 µL to each well.
-
Seal the plate, protect it from light, and incubate for 1 hour at room temperature.
4. Data Analysis:
-
The AlphaLISA signal is proportional to the amount of pERK in the sample.
-
For dose-response curves, plot the signal against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.
Visualizations
Caption: this compound inhibits the RAS/MAPK pathway by targeting SOS1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. agilent.com [agilent.com]
optimizing (S)-BAY-293 treatment duration for maximum pERK inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the SOS1 inhibitor, (S)-BAY-293. The focus of this guide is to aid in the optimization of treatment duration for achieving maximum inhibition of phosphorylated ERK (pERK).
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration with this compound to achieve maximum pERK inhibition?
Based on available data, the optimal duration for achieving significant pERK inhibition with this compound appears to be in the range of 1 to 6 hours. One study demonstrated efficient inhibition of pERK levels in K-562 cells after a 60-minute incubation period[1]. Another study in PANC-1 cells showed inhibition of ERK phosphorylation after 3 hours of treatment[2]. However, it is crucial to consider the cell line and experimental conditions, as the optimal time may vary.
Q2: I am observing a return of pERK levels after prolonged treatment with this compound. Is this expected?
Yes, this phenomenon, often referred to as "rebound signaling" or "feedback activation," is an important consideration when working with SOS1 inhibitors. Studies have shown that while initial treatment with this compound effectively reduces pERK levels, a rebound in pERK and phosphorylated AKT (pAKT) can be observed at later time points, such as 48 to 72 hours post-treatment[2][3]. This is thought to be a compensatory mechanism within the cell. Therefore, prolonged continuous exposure may not be the most effective strategy for sustained pathway inhibition.
Q3: What concentration of this compound should I use to see an effect on pERK?
The effective concentration of this compound for pERK inhibition is cell-line dependent. For instance, in KCL-22 and KCL-22-IMR cells, concentrations ranging from 0.4 to 2.0 µM have been used to inhibit cell proliferation, a downstream effect of pERK signaling[4]. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q4: Can this compound be used in combination with other inhibitors?
Yes, this compound has been shown to have synergistic effects when used in combination with other targeted therapies. For example, it can enhance the effects of KRAS G12C inhibitors and EGFR inhibitors[5]. Combining this compound with other agents may help to overcome resistance mechanisms and enhance therapeutic efficacy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant pERK inhibition observed. | - Suboptimal treatment duration: The time point of analysis may be too early or too late. - Insufficient drug concentration: The concentration of this compound may be too low for the specific cell line. - Cell line resistance: The cell line may have intrinsic resistance mechanisms. - Technical issues with pERK detection: Problems with antibody, lysis buffer, or Western blot/assay procedure. | - Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h, 6h) to identify the optimal time point for pERK inhibition. - Conduct a dose-response experiment to determine the IC50 for pERK inhibition in your cell line. - Confirm the expression of SOS1 in your cell line. - Refer to the detailed experimental protocols for pERK detection below and ensure all steps are followed correctly. Use appropriate positive and negative controls. |
| High variability in pERK inhibition between experiments. | - Inconsistent cell culture conditions: Variations in cell density, passage number, or serum starvation can affect signaling pathways. - Inconsistent drug preparation: Issues with dissolving or diluting this compound. - Variability in lysis or sample handling: Inconsistent timing or temperature during cell lysis and sample preparation. | - Maintain consistent cell culture practices. Ensure cells are at a similar confluency and have undergone the same serum starvation protocol before treatment. - Prepare fresh dilutions of this compound for each experiment from a validated stock solution. - Standardize the lysis procedure, ensuring rapid and consistent work on ice. |
| pERK levels increase after initial inhibition (rebound effect). | - Feedback mechanisms: Cellular feedback loops can reactivate the MAPK pathway after prolonged inhibition of SOS1. | - For experiments requiring sustained pERK inhibition, consider shorter treatment durations or intermittent dosing schedules. - Investigate combination therapies to target downstream effectors or parallel pathways that may be contributing to the rebound. |
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound's effect on pERK inhibition from published studies.
| Cell Line | Treatment Duration | Observation | Reference |
| K-562 | 60 minutes | Efficiently inhibits pERK levels. | [1] |
| PANC-1 | 3 hours | Inhibited extracellular signal-regulated kinase (ERK) phosphorylation. | [2] |
| PANC-1 | 48 hours | A rebound of pERK was observed. | [2] |
| NCI-H358 | 72 hours | Combination of a KRAS G12C inhibitor with a SOS1 inhibitor largely prevented the rebound of pERK. | [3] |
Experimental Protocols
Protocol 1: Determination of pERK and Total ERK Levels by Western Blot
This protocol outlines the steps for treating cells with this compound and subsequently analyzing pERK and total ERK levels by Western blotting.
1. Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
The following day, replace the medium with a serum-free or low-serum medium for 16-24 hours to reduce basal pERK levels.
-
Treat cells with the desired concentrations of this compound for various time points (e.g., 0, 30 min, 1h, 2h, 4h, 6h). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, place the plate on ice and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Western Blotting:
-
Denature 20-30 µg of protein from each sample by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Separate the protein samples by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Stripping and Re-probing for Total ERK:
-
To normalize pERK levels, the same membrane can be stripped and re-probed for total ERK.
-
Incubate the membrane in a stripping buffer (e.g., glycine-HCl based) for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with PBS and then TBST.
-
Repeat the blocking and antibody incubation steps using a primary antibody against total ERK1/2.
Protocol 2: High-Throughput Analysis of pERK Levels using AlphaLISA SureFire Ultra Assay
This protocol provides a method for quantifying pERK levels in a 96-well or 384-well format, suitable for dose-response and time-course studies.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well tissue culture-treated plate at a density appropriate for your cell line.
-
The following day, serum-starve the cells as described in the Western blot protocol.
-
Treat cells with a serial dilution of this compound for the desired time points.
2. Cell Lysis (in-plate):
-
After treatment, remove the culture medium.
-
Add 50 µL of 1X Lysis Buffer to each well and incubate for 10-20 minutes at room temperature with gentle shaking.
3. AlphaLISA Assay:
-
Transfer 10 µL of lysate from each well to a 384-well white OptiPlate™.
-
Prepare the Acceptor Mix containing the anti-pERK antibody and add 5 µL to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
Prepare the Donor Mix containing streptavidin-coated donor beads and add 5 µL to each well.
-
Seal the plate, protect it from light, and incubate for 1 hour at room temperature.
4. Data Analysis:
-
The AlphaLISA signal is proportional to the amount of pERK in the sample.
-
For dose-response curves, plot the signal against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.
Visualizations
Caption: this compound inhibits the RAS/MAPK pathway by targeting SOS1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. agilent.com [agilent.com]
Technical Support Center: Troubleshooting (S)-BAY-293 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving (S)-BAY-293.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
This compound is the negative control for BAY-293, a potent inhibitor of the KRAS-Son of Sevenless 1 (SOS1) interaction.[1] BAY-293 blocks RAS activation by disrupting this protein-protein interaction.[2] As the inactive enantiomer, this compound is not expected to exhibit significant inhibitory activity against the KRAS-SOS1 interaction and should therefore not affect downstream signaling pathways like the RAS-RAF-MEK-ERK pathway.[3] It is intended for use as a negative control to confirm that the observed effects of BAY-293 are due to specific inhibition of the KRAS-SOS1 interaction.
Q2: My this compound negative control is showing unexpected cytotoxicity. What are the possible causes?
Unexpected cytotoxicity from a negative control can arise from several factors:
-
Compound Purity and Integrity: The this compound sample may have degraded or could be contaminated. Ensure the compound has been stored correctly, typically at -20°C as a powder.[4] Consider obtaining a fresh batch or verifying the purity of the existing stock.
-
Contamination with the Active (R)-enantiomer: The this compound sample might contain trace amounts of the active (R)-enantiomer, BAY-293. This could lead to off-target effects that appear as low-level cytotoxicity.
-
Off-Target Effects at High Concentrations: At very high concentrations, even a negative control compound can exhibit non-specific toxicity. It is crucial to determine the optimal concentration range for your experiments.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO[4], can be toxic to cells at certain concentrations. Ensure that the final solvent concentration in your experimental wells is consistent across all conditions and is at a non-toxic level.
-
Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to the compound or solvent.
Q3: The results from my this compound experiments are not consistent between batches. How can I troubleshoot this?
Inconsistent results between batches of this compound can be due to:
-
Variability in Compound Quality: There may be batch-to-batch differences in the purity or composition of the this compound.
-
Experimental Conditions: Ensure that all experimental parameters, such as cell seeding density, passage number, and incubation times, are kept consistent.
-
Stock Solution Preparation and Storage: Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays with the Active Compound, BAY-293
While this guide focuses on the negative control, inconsistencies with the active compound can provide context.
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Optimize and standardize the number of cells seeded per well. Inconsistent cell numbers at the start of the experiment can lead to variability in results. |
| Drug Stability and Handling | Ensure the inhibitor is stored correctly. Prepare fresh dilutions for each experiment from a master stock. Avoid repeated freeze-thaw cycles of stock solutions.[4] |
| Cell Line Authenticity and Passage Number | Verify the identity of your cell line using short tandem repeat (STR) profiling. Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity. |
| Assay-Specific Variability | Ensure consistent incubation times and that the assay reagents (e.g., MTT, resazurin) are not degraded. |
Issue 2: Unexpected Downregulation of pERK with this compound Treatment
| Possible Cause | Recommended Solution |
| Contamination with Active Enantiomer | The this compound may be contaminated with the active (R)-BAY-293. Contact the supplier for a certificate of analysis or consider an independent purity assessment. |
| Antibody Specificity in Western Blot | Ensure the primary antibody for phosphorylated ERK (pERK) is specific and validated. Run appropriate controls, including a positive control for pERK induction and a negative control with no primary antibody. |
| Non-Specific Compound Effects | At high concentrations, this compound might have off-target effects. Perform a dose-response curve to see if the effect is only present at high concentrations. |
| Experimental Error | Repeat the experiment with freshly prepared reagents and carefully controlled conditions. |
Data Presentation
Table 1: Reported IC50 Values for BAY-293 in Different Contexts
| Compound | Target/Assay | Cell Line(s) | Reported IC50 |
| BAY-293 | KRAS-SOS1 Interaction | Biochemical Assay | 21 nM[2][4] |
| BAY-293 | Antiproliferative Activity | K-562, MOLM-13 (wild-type KRAS) | Efficient in the range of 595 nM - 3580 nM[2] |
| BAY-293 | Antiproliferative Activity | NCI-H358, Calu-1 (KRAS G12C) | Efficient in the range of 595 nM - 3580 nM[2] |
This compound, as the negative control, is expected to have a significantly higher or no measurable IC50 in these assays.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and the active control BAY-293 in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine IC50 values.
Protocol 2: Western Blot for pERK/ERK Levels
-
Cell Treatment: Seed cells in larger plates (e.g., 6-well plates) and treat with this compound, BAY-293, and vehicle control for the desired time (e.g., 60 minutes).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and heating.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the pERK signal to total ERK and the loading control.
Visualizations
Signaling Pathway
Caption: KRAS-SOS1 signaling pathway and the inhibitory action of BAY-293.
Experimental Workflow
Caption: General experimental workflow for testing this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound experiments.
References
Technical Support Center: Troubleshooting (S)-BAY-293 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving (S)-BAY-293.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
This compound is the negative control for BAY-293, a potent inhibitor of the KRAS-Son of Sevenless 1 (SOS1) interaction.[1] BAY-293 blocks RAS activation by disrupting this protein-protein interaction.[2] As the inactive enantiomer, this compound is not expected to exhibit significant inhibitory activity against the KRAS-SOS1 interaction and should therefore not affect downstream signaling pathways like the RAS-RAF-MEK-ERK pathway.[3] It is intended for use as a negative control to confirm that the observed effects of BAY-293 are due to specific inhibition of the KRAS-SOS1 interaction.
Q2: My this compound negative control is showing unexpected cytotoxicity. What are the possible causes?
Unexpected cytotoxicity from a negative control can arise from several factors:
-
Compound Purity and Integrity: The this compound sample may have degraded or could be contaminated. Ensure the compound has been stored correctly, typically at -20°C as a powder.[4] Consider obtaining a fresh batch or verifying the purity of the existing stock.
-
Contamination with the Active (R)-enantiomer: The this compound sample might contain trace amounts of the active (R)-enantiomer, BAY-293. This could lead to off-target effects that appear as low-level cytotoxicity.
-
Off-Target Effects at High Concentrations: At very high concentrations, even a negative control compound can exhibit non-specific toxicity. It is crucial to determine the optimal concentration range for your experiments.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO[4], can be toxic to cells at certain concentrations. Ensure that the final solvent concentration in your experimental wells is consistent across all conditions and is at a non-toxic level.
-
Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to the compound or solvent.
Q3: The results from my this compound experiments are not consistent between batches. How can I troubleshoot this?
Inconsistent results between batches of this compound can be due to:
-
Variability in Compound Quality: There may be batch-to-batch differences in the purity or composition of the this compound.
-
Experimental Conditions: Ensure that all experimental parameters, such as cell seeding density, passage number, and incubation times, are kept consistent.
-
Stock Solution Preparation and Storage: Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays with the Active Compound, BAY-293
While this guide focuses on the negative control, inconsistencies with the active compound can provide context.
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Optimize and standardize the number of cells seeded per well. Inconsistent cell numbers at the start of the experiment can lead to variability in results. |
| Drug Stability and Handling | Ensure the inhibitor is stored correctly. Prepare fresh dilutions for each experiment from a master stock. Avoid repeated freeze-thaw cycles of stock solutions.[4] |
| Cell Line Authenticity and Passage Number | Verify the identity of your cell line using short tandem repeat (STR) profiling. Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity. |
| Assay-Specific Variability | Ensure consistent incubation times and that the assay reagents (e.g., MTT, resazurin) are not degraded. |
Issue 2: Unexpected Downregulation of pERK with this compound Treatment
| Possible Cause | Recommended Solution |
| Contamination with Active Enantiomer | The this compound may be contaminated with the active (R)-BAY-293. Contact the supplier for a certificate of analysis or consider an independent purity assessment. |
| Antibody Specificity in Western Blot | Ensure the primary antibody for phosphorylated ERK (pERK) is specific and validated. Run appropriate controls, including a positive control for pERK induction and a negative control with no primary antibody. |
| Non-Specific Compound Effects | At high concentrations, this compound might have off-target effects. Perform a dose-response curve to see if the effect is only present at high concentrations. |
| Experimental Error | Repeat the experiment with freshly prepared reagents and carefully controlled conditions. |
Data Presentation
Table 1: Reported IC50 Values for BAY-293 in Different Contexts
| Compound | Target/Assay | Cell Line(s) | Reported IC50 |
| BAY-293 | KRAS-SOS1 Interaction | Biochemical Assay | 21 nM[2][4] |
| BAY-293 | Antiproliferative Activity | K-562, MOLM-13 (wild-type KRAS) | Efficient in the range of 595 nM - 3580 nM[2] |
| BAY-293 | Antiproliferative Activity | NCI-H358, Calu-1 (KRAS G12C) | Efficient in the range of 595 nM - 3580 nM[2] |
This compound, as the negative control, is expected to have a significantly higher or no measurable IC50 in these assays.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and the active control BAY-293 in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine IC50 values.
Protocol 2: Western Blot for pERK/ERK Levels
-
Cell Treatment: Seed cells in larger plates (e.g., 6-well plates) and treat with this compound, BAY-293, and vehicle control for the desired time (e.g., 60 minutes).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and heating.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the pERK signal to total ERK and the loading control.
Visualizations
Signaling Pathway
Caption: KRAS-SOS1 signaling pathway and the inhibitory action of BAY-293.
Experimental Workflow
Caption: General experimental workflow for testing this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound experiments.
References
Navigating the Challenges of Pan-KRAS Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo application of pan-KRAS inhibitors, with a specific focus on mitigating the toxicity of compounds like (S)-BAY-293.
Frequently Asked Questions (FAQs)
Q1: We are observing significant in vivo toxicity with this compound in our animal models, limiting our ability to escalate the dose. Is this expected?
A1: Yes, this is a known challenge with pan-KRAS inhibitors like this compound. These inhibitors are not specific to mutated KRAS and also inhibit wild-type KRAS, which is crucial for the normal function of healthy tissues. This on-target toxicity in normal tissues is the primary limiting factor for the in vivo administration of pan-KRAS inhibitors as single agents.[1][2][3] this compound, while a potent inhibitor of the KRAS-SOS1 interaction, is considered a valuable chemical probe for research and has not been optimized for clinical use, partly due to these toxicity concerns.[1][4]
Q2: What are the primary strategies to reduce the in vivo toxicity of this compound while maintaining anti-tumor efficacy?
A2: The most promising strategy to mitigate the toxicity of pan-KRAS inhibitors is through combination therapies.[1][2][3] By combining this compound with other therapeutic agents, it is often possible to achieve synergistic anti-tumor effects at concentrations where the individual agents are less toxic. This allows for a reduction in the required dose of the pan-KRAS inhibitor, thereby lessening the impact on normal tissues.[1]
Q3: What classes of drugs have shown synergy with this compound?
A3: Preclinical studies have demonstrated that this compound synergizes with a wide range of therapeutic agents, including:
-
Inhibitors of downstream signaling pathways: Targeting the MAPK pathway (e.g., MEK inhibitors like trametinib (B1684009) and PD98059) and the PI3K/AKT/mTOR pathway (e.g., mTOR inhibitors like rapamycin) can enhance the effects of KRAS inhibition.[1][5]
-
Modulators of glucose metabolism: Agents like 2-deoxyglucose (2-DG) and metformin (B114582) have shown synergistic effects with this compound.[1][6]
-
Cell cycle inhibitors: CDK inhibitors such as Palbociclib and Flavopiridol can work in concert with pan-KRAS inhibitors.[1]
-
Mutation-specific KRAS inhibitors: For tumors harboring specific mutations like G12C, combining a pan-KRAS inhibitor with a mutation-specific inhibitor (e.g., ARS-853) has been shown to be synergistic.[4][7]
-
Chemotherapeutics: Traditional chemotherapy agents have also been found to have enhanced efficacy when combined with this compound.[1]
-
BET protein inhibitors: The BET inhibitor ARV-771 has demonstrated marked synergy with this compound.[8]
Troubleshooting Guide
Issue: Difficulty in determining the optimal synergistic combination for our specific cancer model.
Troubleshooting Steps:
-
Characterize the genetic background of your model: The effectiveness of a particular combination can be highly dependent on the specific KRAS mutation and the overall genetic landscape of the tumor.[4][9] For instance, the synergistic response to certain combinations can differ between non-small cell lung cancer (NSCLC) and pancreatic cancer cell lines.[9]
-
Perform in vitro synergy screening: Before moving to complex in vivo studies, conduct a matrix of combination experiments in vitro using cell lines relevant to your research. The Chou-Talalay method is a standard approach to quantify synergy and calculate a Combination Index (CI), where CI < 1 indicates synergy.[2][9]
-
Consult published data: Review literature for studies that have investigated combinations in similar cancer types or with similar mutational profiles. The tables below summarize some of the reported synergistic combinations with this compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Status | IC50 (µM) | Reference |
| BH828 | NSCLC | Wild-Type | 1.7 | [1] |
| BH837 | NSCLC | Wild-Type | 3.7 | [1] |
| NCI-H23 | NSCLC | G12C | Low Sensitivity | [1] |
| BxPC3 | Pancreatic | Wild-Type | 2.07 ± 0.62 | [4] |
| MiaPaCa2 | Pancreatic | G12C | 2.90 ± 0.76 | [4] |
| ASPC1 | Pancreatic | G12D | 3.16 ± 0.78 | [4] |
Table 2: Synergistic Combinations with this compound in NSCLC and Pancreatic Cancer Models
| Combination Agent | Target/Class | Cancer Model | Effect | Reference |
| Trametinib | MEK Inhibitor | NSCLC, Pancreatic | Synergistic | [1][4] |
| PD98059 | MEK Inhibitor | NSCLC, Pancreatic | Synergistic | [1][4] |
| Rapamycin | mTOR Inhibitor | NSCLC | Synergistic | [1] |
| Palbociclib | CDK4/6 Inhibitor | NSCLC | Synergistic | [1] |
| Flavopiridol | Pan-CDK Inhibitor | NSCLC | Synergistic | [1] |
| 2-Deoxyglucose (2-DG) | Glycolysis Inhibitor | Pancreatic | Synergistic | [4] |
| Metformin | Glucose Metabolism Modulator | Pancreatic | Synergistic | [6] |
| Linsitinib | IGF-1R/IR Inhibitor | Pancreatic | Synergistic | [6] |
| ARV-771 | BET PROTAC | NSCLC, Cholangiocarcinoma | Synergistic | [8] |
Experimental Protocols
Key Experiment: Determination of Cytotoxicity and Synergy using the MTT Assay and Chou-Talalay Method
Objective: To assess the cytotoxic effects of this compound alone and in combination with other drugs and to quantify the level of synergy.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment:
-
Single Agent: Treat cells with a serial dilution of this compound to determine its IC50 (the concentration that inhibits 50% of cell growth).
-
Combination: Treat cells with serial dilutions of this compound and the combination drug, both alone and in a fixed-ratio combination.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 values for the single agents.
-
For combination studies, use the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[2][9]
-
Visualizations
Caption: KRAS signaling pathway and key points of therapeutic intervention.
Caption: Experimental workflow for synergy determination.
References
- 1. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BAY 293 | Ras GTPases | Tocris Bioscience [tocris.com]
- 8. Integration of signaling pathway and bromodomain and extra-terminal domain inhibition for the treatment of mutant Kirsten rat sarcoma viral oncogene homolog cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Pan-KRAS Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo application of pan-KRAS inhibitors, with a specific focus on mitigating the toxicity of compounds like (S)-BAY-293.
Frequently Asked Questions (FAQs)
Q1: We are observing significant in vivo toxicity with this compound in our animal models, limiting our ability to escalate the dose. Is this expected?
A1: Yes, this is a known challenge with pan-KRAS inhibitors like this compound. These inhibitors are not specific to mutated KRAS and also inhibit wild-type KRAS, which is crucial for the normal function of healthy tissues. This on-target toxicity in normal tissues is the primary limiting factor for the in vivo administration of pan-KRAS inhibitors as single agents.[1][2][3] this compound, while a potent inhibitor of the KRAS-SOS1 interaction, is considered a valuable chemical probe for research and has not been optimized for clinical use, partly due to these toxicity concerns.[1][4]
Q2: What are the primary strategies to reduce the in vivo toxicity of this compound while maintaining anti-tumor efficacy?
A2: The most promising strategy to mitigate the toxicity of pan-KRAS inhibitors is through combination therapies.[1][2][3] By combining this compound with other therapeutic agents, it is often possible to achieve synergistic anti-tumor effects at concentrations where the individual agents are less toxic. This allows for a reduction in the required dose of the pan-KRAS inhibitor, thereby lessening the impact on normal tissues.[1]
Q3: What classes of drugs have shown synergy with this compound?
A3: Preclinical studies have demonstrated that this compound synergizes with a wide range of therapeutic agents, including:
-
Inhibitors of downstream signaling pathways: Targeting the MAPK pathway (e.g., MEK inhibitors like trametinib and PD98059) and the PI3K/AKT/mTOR pathway (e.g., mTOR inhibitors like rapamycin) can enhance the effects of KRAS inhibition.[1][5]
-
Modulators of glucose metabolism: Agents like 2-deoxyglucose (2-DG) and metformin have shown synergistic effects with this compound.[1][6]
-
Cell cycle inhibitors: CDK inhibitors such as Palbociclib and Flavopiridol can work in concert with pan-KRAS inhibitors.[1]
-
Mutation-specific KRAS inhibitors: For tumors harboring specific mutations like G12C, combining a pan-KRAS inhibitor with a mutation-specific inhibitor (e.g., ARS-853) has been shown to be synergistic.[4][7]
-
Chemotherapeutics: Traditional chemotherapy agents have also been found to have enhanced efficacy when combined with this compound.[1]
-
BET protein inhibitors: The BET inhibitor ARV-771 has demonstrated marked synergy with this compound.[8]
Troubleshooting Guide
Issue: Difficulty in determining the optimal synergistic combination for our specific cancer model.
Troubleshooting Steps:
-
Characterize the genetic background of your model: The effectiveness of a particular combination can be highly dependent on the specific KRAS mutation and the overall genetic landscape of the tumor.[4][9] For instance, the synergistic response to certain combinations can differ between non-small cell lung cancer (NSCLC) and pancreatic cancer cell lines.[9]
-
Perform in vitro synergy screening: Before moving to complex in vivo studies, conduct a matrix of combination experiments in vitro using cell lines relevant to your research. The Chou-Talalay method is a standard approach to quantify synergy and calculate a Combination Index (CI), where CI < 1 indicates synergy.[2][9]
-
Consult published data: Review literature for studies that have investigated combinations in similar cancer types or with similar mutational profiles. The tables below summarize some of the reported synergistic combinations with this compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Status | IC50 (µM) | Reference |
| BH828 | NSCLC | Wild-Type | 1.7 | [1] |
| BH837 | NSCLC | Wild-Type | 3.7 | [1] |
| NCI-H23 | NSCLC | G12C | Low Sensitivity | [1] |
| BxPC3 | Pancreatic | Wild-Type | 2.07 ± 0.62 | [4] |
| MiaPaCa2 | Pancreatic | G12C | 2.90 ± 0.76 | [4] |
| ASPC1 | Pancreatic | G12D | 3.16 ± 0.78 | [4] |
Table 2: Synergistic Combinations with this compound in NSCLC and Pancreatic Cancer Models
| Combination Agent | Target/Class | Cancer Model | Effect | Reference |
| Trametinib | MEK Inhibitor | NSCLC, Pancreatic | Synergistic | [1][4] |
| PD98059 | MEK Inhibitor | NSCLC, Pancreatic | Synergistic | [1][4] |
| Rapamycin | mTOR Inhibitor | NSCLC | Synergistic | [1] |
| Palbociclib | CDK4/6 Inhibitor | NSCLC | Synergistic | [1] |
| Flavopiridol | Pan-CDK Inhibitor | NSCLC | Synergistic | [1] |
| 2-Deoxyglucose (2-DG) | Glycolysis Inhibitor | Pancreatic | Synergistic | [4] |
| Metformin | Glucose Metabolism Modulator | Pancreatic | Synergistic | [6] |
| Linsitinib | IGF-1R/IR Inhibitor | Pancreatic | Synergistic | [6] |
| ARV-771 | BET PROTAC | NSCLC, Cholangiocarcinoma | Synergistic | [8] |
Experimental Protocols
Key Experiment: Determination of Cytotoxicity and Synergy using the MTT Assay and Chou-Talalay Method
Objective: To assess the cytotoxic effects of this compound alone and in combination with other drugs and to quantify the level of synergy.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment:
-
Single Agent: Treat cells with a serial dilution of this compound to determine its IC50 (the concentration that inhibits 50% of cell growth).
-
Combination: Treat cells with serial dilutions of this compound and the combination drug, both alone and in a fixed-ratio combination.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 values for the single agents.
-
For combination studies, use the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[2][9]
-
Visualizations
Caption: KRAS signaling pathway and key points of therapeutic intervention.
Caption: Experimental workflow for synergy determination.
References
- 1. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BAY 293 | Ras GTPases | Tocris Bioscience [tocris.com]
- 8. Integration of signaling pathway and bromodomain and extra-terminal domain inhibition for the treatment of mutant Kirsten rat sarcoma viral oncogene homolog cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with reduced (S)-BAY-293 solubility in moisture-absorbing DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-BAY-293, with a specific focus on addressing solubility challenges related to the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent.
Troubleshooting Guide: Reduced Solubility and Precipitation of this compound in DMSO
This guide addresses common issues encountered during the preparation and use of this compound solutions in DMSO.
Question: I am observing precipitation or reduced solubility of this compound when preparing a stock solution in DMSO. What are the possible causes and solutions?
Answer:
Reduced solubility and precipitation of this compound in DMSO is a common issue, primarily linked to the hygroscopic nature of DMSO, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This absorbed water can significantly decrease the solubility of many small molecules, including this compound.[3][4]
Immediate Troubleshooting Steps:
-
Verify the Quality of Your DMSO: The primary suspect for reduced solubility is water content in the DMSO. It is crucial to use fresh, anhydrous (water-free) DMSO for preparing stock solutions.[5]
-
Proper Dissolution Technique: Ensure you are using appropriate methods to dissolve the compound. This includes vigorous vortexing and, if necessary, sonication in a room temperature water bath to aid dissolution.[6]
-
Avoid Repeated Freeze-Thaw Cycles: Each time a stock solution is thawed, it is exposed to atmospheric moisture, which can be absorbed by the DMSO. Aliquoting the stock solution into single-use volumes is highly recommended to minimize freeze-thaw cycles.[7]
Experimental Workflow for Troubleshooting Solubility Issues
Below is a workflow to diagnose and resolve solubility problems with this compound in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in DMSO important?
A1: this compound is the inactive enantiomer of BAY-293, a potent inhibitor of the KRAS-SOS1 interaction.[2][3] It is used as a negative control in experiments to ensure that the observed effects of BAY-293 are due to its specific activity and not off-target or non-specific effects.[2] Achieving a stable, soluble stock solution in DMSO is critical for accurate and reproducible experimental results.
Q2: What is the recommended procedure for preparing a stock solution of this compound in DMSO?
A2: To prepare a stock solution of this compound, it is recommended to use anhydrous DMSO and to weigh the compound accurately in a sterile, amber glass vial.[6] Add the calculated volume of anhydrous DMSO to achieve the desired concentration. The solution should be vortexed vigorously and, if needed, sonicated in a room temperature water bath until the compound is fully dissolved.[6] It is best practice to then aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[7]
Q3: How does water content affect the solubility of compounds in DMSO?
A3: DMSO is highly hygroscopic and readily absorbs water from the air.[1][2] The presence of water in DMSO can significantly decrease the solubility of many organic compounds.[3][4] This is because the introduction of water increases the polarity of the solvent, which can lead to the precipitation of less polar compounds.
Q4: How should I store my anhydrous DMSO to prevent moisture absorption?
A4: Anhydrous DMSO should be stored in a tightly sealed, airtight container, preferably made of glass.[8] It is advisable to store it in a dry, well-ventilated area, protected from light and at a constant room temperature.[1][2][8] For long-term storage and to maintain its anhydrous state, consider storing the DMSO bottle in a desiccator.
Q5: My this compound dissolves in DMSO, but precipitates when I dilute it into my aqueous cell culture medium. What should I do?
A5: This is a common phenomenon known as "salting out" or precipitation due to a sharp decrease in solvent polarity when a concentrated DMSO stock is diluted into an aqueous solution.[7] To mitigate this, you can try the following:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Gentle Mixing: Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or swirling the mixture.[8]
-
Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically <0.5%) that still provides the desired final concentration of this compound.[7]
Quantitative Data
| Water Content in DMSO (% v/v) | Relative Solubility of a Typical Lipophilic Compound | Notes |
| 0% (Anhydrous) | 100% | Ideal for preparing high-concentration stock solutions. |
| 5% | 70-80% | A slight decrease in solubility may be observed. |
| 10% | 40-60% | Significant reduction in solubility, increasing the risk of precipitation.[9] |
| 20% | < 30% | The compound may be largely insoluble at higher concentrations. |
Note: These are generalized values. The actual effect of water on solubility is compound-specific.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in Anhydrous DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a screw cap
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Sterile, single-use microcentrifuge tubes for aliquots
Procedure:
-
Calculate the required mass of this compound: For a 10 mM solution, you will need 4.486 mg of this compound (Molecular Weight: 448.58 g/mol ) per 1 mL of DMSO.
-
Weigh the compound: Accurately weigh the calculated mass of this compound and transfer it to the sterile amber glass vial.
-
Add anhydrous DMSO: Carefully add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a room temperature water bath for 15-30 minutes, or until the solution is clear.[6]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[5] Avoid repeated freeze-thaw cycles.[7]
Protocol 2: Kinetic Solubility Assay to Assess this compound Precipitation in Aqueous Buffer
This assay helps determine the concentration at which this compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.[6][8][10]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Clear, 96-well microplate
-
Microplate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a serial dilution of this compound in DMSO: In a separate 96-well plate, perform a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).
-
Add PBS to the assay plate: To a clear-bottom 96-well plate, add 198 µL of PBS to each well.
-
Add the compound dilutions: Transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing PBS. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Your final this compound concentrations will range from 100 µM down to ~0.2 µM.
-
Include controls:
-
Positive Control: A high concentration of a known poorly soluble compound.
-
Negative Control: PBS with 1% DMSO only.
-
Blank: PBS only.
-
-
Incubate: Cover the plate and incubate at room temperature for 1-2 hours.
-
Measure precipitation:
-
Visual Inspection: Examine the plate under a light microscope for any signs of precipitation.
-
Instrumental Analysis: Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in absorbance or scattering indicates precipitation.[8]
-
-
Determine Kinetic Solubility: The highest concentration of this compound that does not show a significant increase in absorbance/scattering compared to the negative control is considered its kinetic solubility under these conditions.[8]
Signaling Pathway
This compound serves as a negative control for BAY-293, which inhibits the interaction between KRAS and the Son of Sevenless 1 (SOS1) protein. SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that promotes the exchange of GDP for GTP on KRAS, leading to KRAS activation.[11][12] Activated KRAS then signals through downstream pathways, such as the RAF-MEK-ERK pathway, to drive cell proliferation.[9][13]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BAY-293 Datasheet DC Chemicals [dcchemicals.com]
- 4. quora.com [quora.com]
- 5. Best Practices for Handling and Storing Solvents [postapplescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. KRAS - Wikipedia [en.wikipedia.org]
- 12. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
dealing with reduced (S)-BAY-293 solubility in moisture-absorbing DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-BAY-293, with a specific focus on addressing solubility challenges related to the use of dimethyl sulfoxide (DMSO) as a solvent.
Troubleshooting Guide: Reduced Solubility and Precipitation of this compound in DMSO
This guide addresses common issues encountered during the preparation and use of this compound solutions in DMSO.
Question: I am observing precipitation or reduced solubility of this compound when preparing a stock solution in DMSO. What are the possible causes and solutions?
Answer:
Reduced solubility and precipitation of this compound in DMSO is a common issue, primarily linked to the hygroscopic nature of DMSO, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This absorbed water can significantly decrease the solubility of many small molecules, including this compound.[3][4]
Immediate Troubleshooting Steps:
-
Verify the Quality of Your DMSO: The primary suspect for reduced solubility is water content in the DMSO. It is crucial to use fresh, anhydrous (water-free) DMSO for preparing stock solutions.[5]
-
Proper Dissolution Technique: Ensure you are using appropriate methods to dissolve the compound. This includes vigorous vortexing and, if necessary, sonication in a room temperature water bath to aid dissolution.[6]
-
Avoid Repeated Freeze-Thaw Cycles: Each time a stock solution is thawed, it is exposed to atmospheric moisture, which can be absorbed by the DMSO. Aliquoting the stock solution into single-use volumes is highly recommended to minimize freeze-thaw cycles.[7]
Experimental Workflow for Troubleshooting Solubility Issues
Below is a workflow to diagnose and resolve solubility problems with this compound in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in DMSO important?
A1: this compound is the inactive enantiomer of BAY-293, a potent inhibitor of the KRAS-SOS1 interaction.[2][3] It is used as a negative control in experiments to ensure that the observed effects of BAY-293 are due to its specific activity and not off-target or non-specific effects.[2] Achieving a stable, soluble stock solution in DMSO is critical for accurate and reproducible experimental results.
Q2: What is the recommended procedure for preparing a stock solution of this compound in DMSO?
A2: To prepare a stock solution of this compound, it is recommended to use anhydrous DMSO and to weigh the compound accurately in a sterile, amber glass vial.[6] Add the calculated volume of anhydrous DMSO to achieve the desired concentration. The solution should be vortexed vigorously and, if needed, sonicated in a room temperature water bath until the compound is fully dissolved.[6] It is best practice to then aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[7]
Q3: How does water content affect the solubility of compounds in DMSO?
A3: DMSO is highly hygroscopic and readily absorbs water from the air.[1][2] The presence of water in DMSO can significantly decrease the solubility of many organic compounds.[3][4] This is because the introduction of water increases the polarity of the solvent, which can lead to the precipitation of less polar compounds.
Q4: How should I store my anhydrous DMSO to prevent moisture absorption?
A4: Anhydrous DMSO should be stored in a tightly sealed, airtight container, preferably made of glass.[8] It is advisable to store it in a dry, well-ventilated area, protected from light and at a constant room temperature.[1][2][8] For long-term storage and to maintain its anhydrous state, consider storing the DMSO bottle in a desiccator.
Q5: My this compound dissolves in DMSO, but precipitates when I dilute it into my aqueous cell culture medium. What should I do?
A5: This is a common phenomenon known as "salting out" or precipitation due to a sharp decrease in solvent polarity when a concentrated DMSO stock is diluted into an aqueous solution.[7] To mitigate this, you can try the following:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Gentle Mixing: Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or swirling the mixture.[8]
-
Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically <0.5%) that still provides the desired final concentration of this compound.[7]
Quantitative Data
| Water Content in DMSO (% v/v) | Relative Solubility of a Typical Lipophilic Compound | Notes |
| 0% (Anhydrous) | 100% | Ideal for preparing high-concentration stock solutions. |
| 5% | 70-80% | A slight decrease in solubility may be observed. |
| 10% | 40-60% | Significant reduction in solubility, increasing the risk of precipitation.[9] |
| 20% | < 30% | The compound may be largely insoluble at higher concentrations. |
Note: These are generalized values. The actual effect of water on solubility is compound-specific.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in Anhydrous DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a screw cap
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Sterile, single-use microcentrifuge tubes for aliquots
Procedure:
-
Calculate the required mass of this compound: For a 10 mM solution, you will need 4.486 mg of this compound (Molecular Weight: 448.58 g/mol ) per 1 mL of DMSO.
-
Weigh the compound: Accurately weigh the calculated mass of this compound and transfer it to the sterile amber glass vial.
-
Add anhydrous DMSO: Carefully add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a room temperature water bath for 15-30 minutes, or until the solution is clear.[6]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[5] Avoid repeated freeze-thaw cycles.[7]
Protocol 2: Kinetic Solubility Assay to Assess this compound Precipitation in Aqueous Buffer
This assay helps determine the concentration at which this compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.[6][8][10]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Clear, 96-well microplate
-
Microplate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a serial dilution of this compound in DMSO: In a separate 96-well plate, perform a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).
-
Add PBS to the assay plate: To a clear-bottom 96-well plate, add 198 µL of PBS to each well.
-
Add the compound dilutions: Transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing PBS. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Your final this compound concentrations will range from 100 µM down to ~0.2 µM.
-
Include controls:
-
Positive Control: A high concentration of a known poorly soluble compound.
-
Negative Control: PBS with 1% DMSO only.
-
Blank: PBS only.
-
-
Incubate: Cover the plate and incubate at room temperature for 1-2 hours.
-
Measure precipitation:
-
Visual Inspection: Examine the plate under a light microscope for any signs of precipitation.
-
Instrumental Analysis: Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in absorbance or scattering indicates precipitation.[8]
-
-
Determine Kinetic Solubility: The highest concentration of this compound that does not show a significant increase in absorbance/scattering compared to the negative control is considered its kinetic solubility under these conditions.[8]
Signaling Pathway
This compound serves as a negative control for BAY-293, which inhibits the interaction between KRAS and the Son of Sevenless 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor (GEF) that promotes the exchange of GDP for GTP on KRAS, leading to KRAS activation.[11][12] Activated KRAS then signals through downstream pathways, such as the RAF-MEK-ERK pathway, to drive cell proliferation.[9][13]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BAY-293 Datasheet DC Chemicals [dcchemicals.com]
- 4. quora.com [quora.com]
- 5. Best Practices for Handling and Storing Solvents [postapplescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. KRAS - Wikipedia [en.wikipedia.org]
- 12. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Combination Ratios with (S)-BAY-293 for Synergy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing drug combination ratios with (S)-BAY-293 to achieve synergistic effects.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
A1: this compound is the inactive enantiomer of BAY-293 and serves as a crucial negative control in your experiments. While BAY-293 is a potent pan-KRAS inhibitor that disrupts the KRAS-SOS1 interaction, this compound is pharmacologically inactive. Including this compound in your experimental setup helps to ensure that the observed synergistic effects are due to the specific inhibitory action of BAY-293 on the RAS signaling pathway and not due to off-target effects or the chemical scaffold itself.
Q2: We are not observing the expected synergy with our BAY-293 combination. What are the common reasons for this?
A2: Several factors can contribute to a lack of synergy. Consider the following:
-
Incorrect Drug Ratio: The synergistic effect of drug combinations is often highly dependent on the concentration ratio of the combined drugs. It is crucial to perform a thorough dose-matrix analysis to identify the optimal synergistic ratio.
-
Cell Line Specificity: The genetic background of the cell line, particularly the KRAS mutation status and the expression levels of other signaling pathway components, can significantly influence the response to KRAS inhibitors and their combinations.
-
Suboptimal Drug Concentrations: The concentrations of BAY-293 and the combination drug may not be in the effective range for the specific cell line being tested. Ensure that the concentration ranges tested bracket the IC50 values of the individual drugs.
-
Experimental Variability: Inconsistent cell seeding density, variations in incubation times, or improper drug handling can all contribute to unreliable results.
Q3: How do we interpret the Combination Index (CI) values from our Chou-Talalay analysis?
A3: The Combination Index (CI) is a quantitative measure of the interaction between two drugs. The interpretation is as follows:
-
CI < 1: Indicates synergism, meaning the effect of the combination is greater than the expected additive effect.
-
CI = 1: Indicates an additive effect, where the combined effect is what is expected from the sum of the individual drug effects.
-
CI > 1: Indicates antagonism, where the drugs inhibit each other's effects.
A CI value below 0.9 is generally considered synergistic, while a value above 1.1 is considered antagonistic. Values between 0.9 and 1.1 are typically considered additive.[1]
Q4: Should we use a constant or non-constant ratio design for our synergy experiments?
A4: For synergy analysis using the Chou-Talalay method, a constant-ratio experimental design is strongly recommended .[2][3] In this design, the ratio of the two drugs is kept constant across a range of dilutions. This approach simplifies the analysis and provides more reliable and interpretable Combination Index (CI) values. Non-constant ratio designs can complicate the interpretation of synergy.[3]
Q5: What are the best practices for preparing and storing BAY-293 and this compound stock solutions?
A5: BAY-293 is soluble in DMSO.[4] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use. Ensure that the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically <0.5%).
II. Troubleshooting Guides
Troubleshooting Poor or Inconsistent Cell Viability Assay Results
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate, pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate to minimize edge effects. Use calibrated pipettes and practice consistent pipetting techniques. |
| Low signal or poor dynamic range | Insufficient cell number, low metabolic activity of cells, incorrect assay incubation time. | Optimize cell seeding density to ensure a sufficient number of viable cells at the end of the experiment. Ensure the cell line is healthy and metabolically active. Optimize the incubation time with the viability reagent (e.g., MTT) according to the manufacturer's protocol. |
| High background signal | Contamination (e.g., mycoplasma), interference from the test compounds. | Regularly test cell cultures for mycoplasma contamination. Run a control with the test compounds in cell-free media to check for direct reduction of the viability reagent. |
| Unexpected drug toxicity or lack of effect | Incorrect drug concentration, degradation of the compound. | Verify the calculations for drug dilutions. Prepare fresh drug dilutions for each experiment from a properly stored stock solution. |
Troubleshooting Synergy Data Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent CI values across experiments | Experimental variability in single-drug and combination dose-response curves. | Standardize all experimental parameters, including cell passage number, seeding density, and incubation times. Ensure accurate and reproducible drug dilutions. |
| CI values are consistently antagonistic or additive when synergy is expected | The chosen drug ratio is not optimal for synergy. The cell line may be resistant to the drug combination. | Perform a dose-matrix experiment with a wider range of concentrations and ratios to identify the synergistic window. Consider using a different cell line with a more sensitive genetic background. |
| Difficulty in fitting dose-response curves | Poor quality of raw data (high variability), inappropriate concentration range. | Review the raw data for outliers and repeat the experiment if necessary. Ensure the concentration range tested for each drug covers from minimal to maximal effect to accurately determine the IC50. |
III. Experimental Protocols
Protocol 1: Determining IC50 Values for Single Agents (BAY-293 and Combination Drug)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for each drug individually using a standard MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
BAY-293 and the combination drug
-
This compound (for parallel negative control experiment)
-
DMSO (for vehicle control)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of 2-fold serial dilutions of BAY-293 and the combination drug in complete culture medium. Also, prepare dilutions of this compound as a negative control. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Drug Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for at least 1 hour at 37°C, protected from light.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Synergy Analysis using the Chou-Talalay Method (Constant Ratio Design)
This protocol describes how to assess the synergistic effect of combining BAY-293 with another drug using a constant-ratio experimental design.
Procedure:
-
Determine the Equipotent Ratio: Based on the IC50 values obtained from Protocol 1, determine the equipotent ratio of BAY-293 to the combination drug (e.g., if IC50 of Drug A is 10 nM and Drug B is 20 nM, the equipotent ratio is 1:2).
-
Prepare Combination Dilutions: Prepare a stock solution of the drug combination at the determined constant ratio. Then, prepare a series of 2-fold serial dilutions of this combination stock in complete culture medium.
-
Experimental Setup: In a 96-well plate, set up the following treatment groups:
-
BAY-293 alone (serial dilutions)
-
Combination drug alone (serial dilutions)
-
BAY-293 + Combination drug (serial dilutions of the constant-ratio mix)
-
This compound + Combination drug (as a negative control for the combination)
-
Vehicle control (DMSO)
-
-
Cell Treatment and MTT Assay: Follow steps 1, 3, 4, 5, and 6 from Protocol 1.
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug and the combination at each concentration (Fa = 1 - % viability).
-
Use software like CompuSyn to input the dose-effect data for the single agents and the combination.
-
The software will generate Combination Index (CI) values for different Fa levels.
-
IV. Data Presentation
Table 1: Example IC50 Values for Single Agents
| Cell Line | Drug | IC50 (µM) |
| NCI-H358 | BAY-293 | 1.5 |
| NCI-H358 | Drug X | 0.8 |
| MIA PaCa-2 | BAY-293 | 2.1 |
| MIA PaCa-2 | Drug Y | 1.2 |
Table 2: Example Combination Index (CI) Data for BAY-293 and Drug X in NCI-H358 Cells
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.85 | Synergy |
| 0.50 | 0.65 | Synergy |
| 0.75 | 0.50 | Strong Synergy |
| 0.90 | 0.40 | Strong Synergy |
V. Visualizations
Signaling Pathway
Caption: The RAS/ERK signaling pathway and the point of intervention by BAY-293.
Experimental Workflow
Caption: Experimental workflow for determining drug synergy using a constant ratio design.
References
- 1. bioconductor.statistik.tu-dortmund.de [bioconductor.statistik.tu-dortmund.de]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Drug Combination Ratios with (S)-BAY-293 for Synergy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing drug combination ratios with (S)-BAY-293 to achieve synergistic effects.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
A1: this compound is the inactive enantiomer of BAY-293 and serves as a crucial negative control in your experiments. While BAY-293 is a potent pan-KRAS inhibitor that disrupts the KRAS-SOS1 interaction, this compound is pharmacologically inactive. Including this compound in your experimental setup helps to ensure that the observed synergistic effects are due to the specific inhibitory action of BAY-293 on the RAS signaling pathway and not due to off-target effects or the chemical scaffold itself.
Q2: We are not observing the expected synergy with our BAY-293 combination. What are the common reasons for this?
A2: Several factors can contribute to a lack of synergy. Consider the following:
-
Incorrect Drug Ratio: The synergistic effect of drug combinations is often highly dependent on the concentration ratio of the combined drugs. It is crucial to perform a thorough dose-matrix analysis to identify the optimal synergistic ratio.
-
Cell Line Specificity: The genetic background of the cell line, particularly the KRAS mutation status and the expression levels of other signaling pathway components, can significantly influence the response to KRAS inhibitors and their combinations.
-
Suboptimal Drug Concentrations: The concentrations of BAY-293 and the combination drug may not be in the effective range for the specific cell line being tested. Ensure that the concentration ranges tested bracket the IC50 values of the individual drugs.
-
Experimental Variability: Inconsistent cell seeding density, variations in incubation times, or improper drug handling can all contribute to unreliable results.
Q3: How do we interpret the Combination Index (CI) values from our Chou-Talalay analysis?
A3: The Combination Index (CI) is a quantitative measure of the interaction between two drugs. The interpretation is as follows:
-
CI < 1: Indicates synergism, meaning the effect of the combination is greater than the expected additive effect.
-
CI = 1: Indicates an additive effect, where the combined effect is what is expected from the sum of the individual drug effects.
-
CI > 1: Indicates antagonism, where the drugs inhibit each other's effects.
A CI value below 0.9 is generally considered synergistic, while a value above 1.1 is considered antagonistic. Values between 0.9 and 1.1 are typically considered additive.[1]
Q4: Should we use a constant or non-constant ratio design for our synergy experiments?
A4: For synergy analysis using the Chou-Talalay method, a constant-ratio experimental design is strongly recommended .[2][3] In this design, the ratio of the two drugs is kept constant across a range of dilutions. This approach simplifies the analysis and provides more reliable and interpretable Combination Index (CI) values. Non-constant ratio designs can complicate the interpretation of synergy.[3]
Q5: What are the best practices for preparing and storing BAY-293 and this compound stock solutions?
A5: BAY-293 is soluble in DMSO.[4] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use. Ensure that the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically <0.5%).
II. Troubleshooting Guides
Troubleshooting Poor or Inconsistent Cell Viability Assay Results
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate, pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate to minimize edge effects. Use calibrated pipettes and practice consistent pipetting techniques. |
| Low signal or poor dynamic range | Insufficient cell number, low metabolic activity of cells, incorrect assay incubation time. | Optimize cell seeding density to ensure a sufficient number of viable cells at the end of the experiment. Ensure the cell line is healthy and metabolically active. Optimize the incubation time with the viability reagent (e.g., MTT) according to the manufacturer's protocol. |
| High background signal | Contamination (e.g., mycoplasma), interference from the test compounds. | Regularly test cell cultures for mycoplasma contamination. Run a control with the test compounds in cell-free media to check for direct reduction of the viability reagent. |
| Unexpected drug toxicity or lack of effect | Incorrect drug concentration, degradation of the compound. | Verify the calculations for drug dilutions. Prepare fresh drug dilutions for each experiment from a properly stored stock solution. |
Troubleshooting Synergy Data Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent CI values across experiments | Experimental variability in single-drug and combination dose-response curves. | Standardize all experimental parameters, including cell passage number, seeding density, and incubation times. Ensure accurate and reproducible drug dilutions. |
| CI values are consistently antagonistic or additive when synergy is expected | The chosen drug ratio is not optimal for synergy. The cell line may be resistant to the drug combination. | Perform a dose-matrix experiment with a wider range of concentrations and ratios to identify the synergistic window. Consider using a different cell line with a more sensitive genetic background. |
| Difficulty in fitting dose-response curves | Poor quality of raw data (high variability), inappropriate concentration range. | Review the raw data for outliers and repeat the experiment if necessary. Ensure the concentration range tested for each drug covers from minimal to maximal effect to accurately determine the IC50. |
III. Experimental Protocols
Protocol 1: Determining IC50 Values for Single Agents (BAY-293 and Combination Drug)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for each drug individually using a standard MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
BAY-293 and the combination drug
-
This compound (for parallel negative control experiment)
-
DMSO (for vehicle control)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of 2-fold serial dilutions of BAY-293 and the combination drug in complete culture medium. Also, prepare dilutions of this compound as a negative control. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Drug Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at 37°C, protected from light.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Synergy Analysis using the Chou-Talalay Method (Constant Ratio Design)
This protocol describes how to assess the synergistic effect of combining BAY-293 with another drug using a constant-ratio experimental design.
Procedure:
-
Determine the Equipotent Ratio: Based on the IC50 values obtained from Protocol 1, determine the equipotent ratio of BAY-293 to the combination drug (e.g., if IC50 of Drug A is 10 nM and Drug B is 20 nM, the equipotent ratio is 1:2).
-
Prepare Combination Dilutions: Prepare a stock solution of the drug combination at the determined constant ratio. Then, prepare a series of 2-fold serial dilutions of this combination stock in complete culture medium.
-
Experimental Setup: In a 96-well plate, set up the following treatment groups:
-
BAY-293 alone (serial dilutions)
-
Combination drug alone (serial dilutions)
-
BAY-293 + Combination drug (serial dilutions of the constant-ratio mix)
-
This compound + Combination drug (as a negative control for the combination)
-
Vehicle control (DMSO)
-
-
Cell Treatment and MTT Assay: Follow steps 1, 3, 4, 5, and 6 from Protocol 1.
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug and the combination at each concentration (Fa = 1 - % viability).
-
Use software like CompuSyn to input the dose-effect data for the single agents and the combination.
-
The software will generate Combination Index (CI) values for different Fa levels.
-
IV. Data Presentation
Table 1: Example IC50 Values for Single Agents
| Cell Line | Drug | IC50 (µM) |
| NCI-H358 | BAY-293 | 1.5 |
| NCI-H358 | Drug X | 0.8 |
| MIA PaCa-2 | BAY-293 | 2.1 |
| MIA PaCa-2 | Drug Y | 1.2 |
Table 2: Example Combination Index (CI) Data for BAY-293 and Drug X in NCI-H358 Cells
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.85 | Synergy |
| 0.50 | 0.65 | Synergy |
| 0.75 | 0.50 | Strong Synergy |
| 0.90 | 0.40 | Strong Synergy |
V. Visualizations
Signaling Pathway
Caption: The RAS/ERK signaling pathway and the point of intervention by BAY-293.
Experimental Workflow
Caption: Experimental workflow for determining drug synergy using a constant ratio design.
References
- 1. bioconductor.statistik.tu-dortmund.de [bioconductor.statistik.tu-dortmund.de]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. researchgate.net [researchgate.net]
potential mechanisms of acquired resistance to (S)-BAY-293
Welcome to the technical support center for (S)-BAY-293, a potent pan-KRAS inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the potential mechanisms of acquired resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, more commonly known as BAY-293, is an inhibitor of the Son of Sevenless 1 (SOS1) protein.[1][2] SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, including KRAS.[1][2] BAY-293 functions by disrupting the protein-protein interaction between KRAS and SOS1.[1][3] This prevents the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive state and inhibiting downstream signaling pathways, such as the RAF-MEK-ERK pathway, which are crucial for tumor cell proliferation.[4][5]
Q2: What are the potential mechanisms of acquired resistance to BAY-293?
While specific studies on acquired resistance to BAY-293 are not yet widely available, potential mechanisms can be extrapolated from research on other RAS-pathway inhibitors. These can be broadly categorized as on-target and off-target resistance.
-
On-target resistance may involve alterations in the drug's direct target. While less likely for a protein-protein interaction inhibitor compared to a direct enzymatic inhibitor, mutations in SOS1 or KRAS that alter the binding interface for BAY-293 could potentially confer resistance.
-
Off-target resistance involves the activation of bypass signaling pathways that circumvent the need for SOS1-mediated RAS activation.[6] Potential mechanisms include:
-
Mutations in downstream effectors: Activating mutations in genes downstream of KRAS, such as BRAF or MEK, could reactivate the MAPK pathway.[6]
-
Activation of parallel signaling pathways: Upregulation of alternative signaling cascades, such as the PI3K/AKT/mTOR pathway, can promote cell survival and proliferation independently of the RAS-MAPK axis.[6]
-
Receptor Tyrosine Kinase (RTK) activation: Increased expression or activating mutations in RTKs like EGFR, MET, or RET can lead to the activation of other signaling pathways that bypass the need for SOS1.[6]
-
Histological transformation: Changes in the tumor cell phenotype, such as epithelial-to-mesenchymal transition (EMT), can reduce dependence on the original oncogenic driver pathway.[6]
-
Q3: How can we experimentally generate cell lines with acquired resistance to BAY-293?
Developing cell lines with acquired resistance is a key step in understanding resistance mechanisms. A common method involves long-term, continuous exposure of a sensitive cancer cell line to increasing concentrations of BAY-293.[7][8]
Troubleshooting Guides
Problem 1: Difficulty in generating a resistant cell line.
-
Possible Cause: The starting concentration of BAY-293 is too high, leading to excessive cell death.
-
Solution: Begin with a concentration around the IC50 value of the parental cell line and gradually increase the concentration in small increments (e.g., 1.5-2 fold) as the cells adapt and resume proliferation.[7]
-
-
Possible Cause: The cell line has a low intrinsic potential to develop resistance.
-
Solution: Consider using a different parental cell line that is known to be sensitive to BAY-293. It may also be beneficial to start with a larger population of cells to increase the probability of selecting for pre-existing resistant clones.[9]
-
-
Possible Cause: The drug is unstable in the culture medium.
-
Solution: Replenish the medium with fresh BAY-293 every 2-3 days to ensure a consistent selective pressure.[10]
-
Problem 2: Inconsistent results in cell viability assays to confirm resistance.
-
Possible Cause: Variations in cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.[11]
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation. Fill the perimeter wells with sterile PBS or media.[10]
-
-
Possible Cause: Mycoplasma contamination.
-
Solution: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs.[11]
-
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for parental and BAY-293 resistant cell lines, which would be a typical outcome of a successful resistance generation experiment.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Cancer Cell Line | BAY-293 | 50 | 1 |
| BAY-293 Resistant Subline | BAY-293 | 1500 | 30 |
Experimental Protocols
Protocol 1: Generation of BAY-293 Resistant Cell Lines
-
Determine the IC50 of the parental cell line: Perform a dose-response experiment with BAY-293 to determine the half-maximal inhibitory concentration (IC50) in your chosen sensitive cancer cell line.
-
Initial Drug Exposure: Seed the parental cells at a low density and treat with BAY-293 at a concentration equal to the IC50.
-
Culture Maintenance: Maintain the cells in culture with continuous exposure to BAY-293. Replace the medium with fresh drug-containing medium every 2-3 days.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of BAY-293 by 1.5 to 2-fold.[7]
-
Repeat Dose Escalation: Continue this process of gradual dose escalation until the cells can proliferate in a significantly higher concentration of BAY-293 (e.g., 10-50 times the initial IC50).
-
Isolation of Resistant Clones: Once a resistant population is established, you can isolate single-cell clones by limiting dilution or other cloning techniques to ensure a homogenous resistant population.
-
Cryopreservation: Cryopreserve the resistant cell line at various passages.
Protocol 2: Confirmation of Resistance using a Cell Viability Assay
-
Cell Seeding: Seed both the parental and the putative BAY-293 resistant cells in 96-well plates at a predetermined optimal density.
-
Drug Treatment: The following day, treat the cells with a serial dilution of BAY-293. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for at least two cell divisions in the control wells (typically 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as an MTS or a luminescent-based assay that measures ATP content.
-
Data Analysis: Plot the cell viability against the log of the drug concentration and perform a non-linear regression analysis to determine the IC50 values for both the parental and resistant cell lines.[7] A significant increase in the IC50 value confirms the resistant phenotype.[7]
Visualizations
Caption: Mechanism of action of this compound in the RAS/MAPK signaling pathway.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Experimental workflow for generating and characterizing BAY-293 resistant cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Therapy Detail [ckb.genomenon.com]
- 5. Therapy Detail [ckb.genomenon.com]
- 6. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
potential mechanisms of acquired resistance to (S)-BAY-293
Welcome to the technical support center for (S)-BAY-293, a potent pan-KRAS inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the potential mechanisms of acquired resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, more commonly known as BAY-293, is an inhibitor of the Son of Sevenless 1 (SOS1) protein.[1][2] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, including KRAS.[1][2] BAY-293 functions by disrupting the protein-protein interaction between KRAS and SOS1.[1][3] This prevents the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive state and inhibiting downstream signaling pathways, such as the RAF-MEK-ERK pathway, which are crucial for tumor cell proliferation.[4][5]
Q2: What are the potential mechanisms of acquired resistance to BAY-293?
While specific studies on acquired resistance to BAY-293 are not yet widely available, potential mechanisms can be extrapolated from research on other RAS-pathway inhibitors. These can be broadly categorized as on-target and off-target resistance.
-
On-target resistance may involve alterations in the drug's direct target. While less likely for a protein-protein interaction inhibitor compared to a direct enzymatic inhibitor, mutations in SOS1 or KRAS that alter the binding interface for BAY-293 could potentially confer resistance.
-
Off-target resistance involves the activation of bypass signaling pathways that circumvent the need for SOS1-mediated RAS activation.[6] Potential mechanisms include:
-
Mutations in downstream effectors: Activating mutations in genes downstream of KRAS, such as BRAF or MEK, could reactivate the MAPK pathway.[6]
-
Activation of parallel signaling pathways: Upregulation of alternative signaling cascades, such as the PI3K/AKT/mTOR pathway, can promote cell survival and proliferation independently of the RAS-MAPK axis.[6]
-
Receptor Tyrosine Kinase (RTK) activation: Increased expression or activating mutations in RTKs like EGFR, MET, or RET can lead to the activation of other signaling pathways that bypass the need for SOS1.[6]
-
Histological transformation: Changes in the tumor cell phenotype, such as epithelial-to-mesenchymal transition (EMT), can reduce dependence on the original oncogenic driver pathway.[6]
-
Q3: How can we experimentally generate cell lines with acquired resistance to BAY-293?
Developing cell lines with acquired resistance is a key step in understanding resistance mechanisms. A common method involves long-term, continuous exposure of a sensitive cancer cell line to increasing concentrations of BAY-293.[7][8]
Troubleshooting Guides
Problem 1: Difficulty in generating a resistant cell line.
-
Possible Cause: The starting concentration of BAY-293 is too high, leading to excessive cell death.
-
Solution: Begin with a concentration around the IC50 value of the parental cell line and gradually increase the concentration in small increments (e.g., 1.5-2 fold) as the cells adapt and resume proliferation.[7]
-
-
Possible Cause: The cell line has a low intrinsic potential to develop resistance.
-
Solution: Consider using a different parental cell line that is known to be sensitive to BAY-293. It may also be beneficial to start with a larger population of cells to increase the probability of selecting for pre-existing resistant clones.[9]
-
-
Possible Cause: The drug is unstable in the culture medium.
-
Solution: Replenish the medium with fresh BAY-293 every 2-3 days to ensure a consistent selective pressure.[10]
-
Problem 2: Inconsistent results in cell viability assays to confirm resistance.
-
Possible Cause: Variations in cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.[11]
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation. Fill the perimeter wells with sterile PBS or media.[10]
-
-
Possible Cause: Mycoplasma contamination.
-
Solution: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs.[11]
-
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for parental and BAY-293 resistant cell lines, which would be a typical outcome of a successful resistance generation experiment.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Cancer Cell Line | BAY-293 | 50 | 1 |
| BAY-293 Resistant Subline | BAY-293 | 1500 | 30 |
Experimental Protocols
Protocol 1: Generation of BAY-293 Resistant Cell Lines
-
Determine the IC50 of the parental cell line: Perform a dose-response experiment with BAY-293 to determine the half-maximal inhibitory concentration (IC50) in your chosen sensitive cancer cell line.
-
Initial Drug Exposure: Seed the parental cells at a low density and treat with BAY-293 at a concentration equal to the IC50.
-
Culture Maintenance: Maintain the cells in culture with continuous exposure to BAY-293. Replace the medium with fresh drug-containing medium every 2-3 days.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of BAY-293 by 1.5 to 2-fold.[7]
-
Repeat Dose Escalation: Continue this process of gradual dose escalation until the cells can proliferate in a significantly higher concentration of BAY-293 (e.g., 10-50 times the initial IC50).
-
Isolation of Resistant Clones: Once a resistant population is established, you can isolate single-cell clones by limiting dilution or other cloning techniques to ensure a homogenous resistant population.
-
Cryopreservation: Cryopreserve the resistant cell line at various passages.
Protocol 2: Confirmation of Resistance using a Cell Viability Assay
-
Cell Seeding: Seed both the parental and the putative BAY-293 resistant cells in 96-well plates at a predetermined optimal density.
-
Drug Treatment: The following day, treat the cells with a serial dilution of BAY-293. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for at least two cell divisions in the control wells (typically 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as an MTS or a luminescent-based assay that measures ATP content.
-
Data Analysis: Plot the cell viability against the log of the drug concentration and perform a non-linear regression analysis to determine the IC50 values for both the parental and resistant cell lines.[7] A significant increase in the IC50 value confirms the resistant phenotype.[7]
Visualizations
Caption: Mechanism of action of this compound in the RAS/MAPK signaling pathway.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Experimental workflow for generating and characterizing BAY-293 resistant cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Therapy Detail [ckb.genomenon.com]
- 5. Therapy Detail [ckb.genomenon.com]
- 6. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head In Vitro Comparison: (S)-BAY-293 versus BI-3406 in the Inhibition of the KRAS-SOS1 Interaction
In the landscape of targeted cancer therapy, the inhibition of the KRAS signaling pathway, a critical driver in numerous malignancies, remains a paramount objective. Two prominent small molecule inhibitors, (S)-BAY-293 and BI-3406, have emerged as potent modulators of this pathway by targeting Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) essential for KRAS activation. This guide provides a detailed in vitro comparison of their efficacy, supported by experimental data, to aid researchers in the selection and application of these compounds.
Both this compound and BI-3406 function by disrupting the protein-protein interaction (PPI) between KRAS and SOS1.[1][2] This inhibitory action prevents the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive state and abrogating downstream signaling through the MAPK pathway (RAF-MEK-ERK).[3][4] While both compounds share a common mechanism, their reported in vitro potencies exhibit notable differences.
Quantitative Efficacy: A Comparative Analysis
The in vitro efficacy of this compound and BI-3406 has been characterized through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values serve as a key metric for their comparative potency.
| Inhibitor | Target Interaction / Pathway | Assay Type | Cell Line / System | IC50 | Reference |
| This compound | KRAS-SOS1 Interaction | Biochemical Assay | - | 21 nM | [1][2][5] |
| RAS Activation | Cell-based Assay | HeLa | 410 nM | [6] | |
| RAS Activation | Cell-based Assay | Calu-1 (KRAS G12C) | 200 nM | [6] | |
| pERK Inhibition | Cell-based Assay | K-562 | Submicromolar | [1][5] | |
| Cell Proliferation | 2D Cell Culture | K-562 (KRAS WT) | 1090 nM | [5] | |
| Cell Proliferation | 2D Cell Culture | MOLM-13 (KRAS WT) | 995 nM | [5] | |
| Cell Proliferation | 2D Cell Culture | NCI-H358 (KRAS G12C) | 3480 nM | [5] | |
| Cell Proliferation | 2D Cell Culture | Calu-1 (KRAS G12C) | 3190 nM | [5] | |
| BI-3406 | SOS1::KRAS Interaction | Biochemical Assay | - | 5 nM | [3] |
| pERK Inhibition | Cell-based Assay | Various RAS-mutated | 17 - 57 nM | [7] | |
| RAS-GTP Levels | Cell-based Assay | NCI-H358, A549 | 83 - 231 nM | [7] | |
| Cell Proliferation | 3D Cell Culture | Various KRAS G12/G13 | 9 - 220 nM | [7] |
Note: IC50 values can vary between different studies and experimental conditions.
BI-3406 generally demonstrates higher potency in biochemical assays targeting the direct SOS1-KRAS interaction and in cell-based assays measuring downstream signaling and proliferation, particularly in 3D culture models.[3][7] It is noteworthy that BI-3406's antiproliferative activity is more pronounced in 3D versus 2D cell culture systems, which may better mimic the tumor microenvironment.[6][8] this compound is also a potent inhibitor of the KRAS-SOS1 interaction, though its cellular activity appears to be in the higher nanomolar to low micromolar range.[5][6]
Signaling Pathway and Experimental Workflow
The mechanism of action of both inhibitors centers on the disruption of the SOS1-mediated activation of KRAS. The following diagram illustrates the targeted signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
A Head-to-Head In Vitro Comparison: (S)-BAY-293 versus BI-3406 in the Inhibition of the KRAS-SOS1 Interaction
In the landscape of targeted cancer therapy, the inhibition of the KRAS signaling pathway, a critical driver in numerous malignancies, remains a paramount objective. Two prominent small molecule inhibitors, (S)-BAY-293 and BI-3406, have emerged as potent modulators of this pathway by targeting Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) essential for KRAS activation. This guide provides a detailed in vitro comparison of their efficacy, supported by experimental data, to aid researchers in the selection and application of these compounds.
Both this compound and BI-3406 function by disrupting the protein-protein interaction (PPI) between KRAS and SOS1.[1][2] This inhibitory action prevents the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive state and abrogating downstream signaling through the MAPK pathway (RAF-MEK-ERK).[3][4] While both compounds share a common mechanism, their reported in vitro potencies exhibit notable differences.
Quantitative Efficacy: A Comparative Analysis
The in vitro efficacy of this compound and BI-3406 has been characterized through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values serve as a key metric for their comparative potency.
| Inhibitor | Target Interaction / Pathway | Assay Type | Cell Line / System | IC50 | Reference |
| This compound | KRAS-SOS1 Interaction | Biochemical Assay | - | 21 nM | [1][2][5] |
| RAS Activation | Cell-based Assay | HeLa | 410 nM | [6] | |
| RAS Activation | Cell-based Assay | Calu-1 (KRAS G12C) | 200 nM | [6] | |
| pERK Inhibition | Cell-based Assay | K-562 | Submicromolar | [1][5] | |
| Cell Proliferation | 2D Cell Culture | K-562 (KRAS WT) | 1090 nM | [5] | |
| Cell Proliferation | 2D Cell Culture | MOLM-13 (KRAS WT) | 995 nM | [5] | |
| Cell Proliferation | 2D Cell Culture | NCI-H358 (KRAS G12C) | 3480 nM | [5] | |
| Cell Proliferation | 2D Cell Culture | Calu-1 (KRAS G12C) | 3190 nM | [5] | |
| BI-3406 | SOS1::KRAS Interaction | Biochemical Assay | - | 5 nM | [3] |
| pERK Inhibition | Cell-based Assay | Various RAS-mutated | 17 - 57 nM | [7] | |
| RAS-GTP Levels | Cell-based Assay | NCI-H358, A549 | 83 - 231 nM | [7] | |
| Cell Proliferation | 3D Cell Culture | Various KRAS G12/G13 | 9 - 220 nM | [7] |
Note: IC50 values can vary between different studies and experimental conditions.
BI-3406 generally demonstrates higher potency in biochemical assays targeting the direct SOS1-KRAS interaction and in cell-based assays measuring downstream signaling and proliferation, particularly in 3D culture models.[3][7] It is noteworthy that BI-3406's antiproliferative activity is more pronounced in 3D versus 2D cell culture systems, which may better mimic the tumor microenvironment.[6][8] this compound is also a potent inhibitor of the KRAS-SOS1 interaction, though its cellular activity appears to be in the higher nanomolar to low micromolar range.[5][6]
Signaling Pathway and Experimental Workflow
The mechanism of action of both inhibitors centers on the disruption of the SOS1-mediated activation of KRAS. The following diagram illustrates the targeted signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Validating KRAS-SOS1 Interaction Inhibitors: A Comparative Guide to (S)-BAY-293 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The interaction between KRAS and Son of Sevenless 1 (SOS1) is a critical node in the RAS/MAPK signaling pathway, making it a prime target for therapeutic intervention in various cancers. (S)-BAY-293 is a potent and selective small molecule inhibitor of this protein-protein interaction. This guide provides a comparative analysis of this compound and other notable KRAS-SOS1 inhibitors, supported by experimental data and detailed protocols to aid in the validation and assessment of these compounds.
Executive Summary
This compound effectively disrupts the KRAS-SOS1 interaction with a high degree of potency. This guide compares its performance against BI-3406 and MRTX0902, two other well-characterized SOS1 inhibitors. The comparison focuses on biochemical potency, cellular activity, and the experimental methodologies used for their validation. All three compounds demonstrate nanomolar efficacy in biochemical assays, with BI-3406 showing slightly higher potency. In cellular assays, these inhibitors effectively reduce downstream signaling and inhibit the proliferation of KRAS-dependent cancer cell lines.
Comparative Performance of KRAS-SOS1 Inhibitors
The following tables summarize the quantitative data for this compound and its key alternatives, BI-3406 and MRTX0902.
| Compound | Biochemical IC50 (KRAS-SOS1 Interaction) | Cellular IC50 (pERK Inhibition) | Cellular IC50 (Anti-Proliferation) | Key Features |
| This compound | 21 nM[1][2][3] | ~180 nM (K-562 cells)[1] | ~1-3.5 µM in various cell lines[1][3] | Valuable chemical probe for in vitro studies.[2] |
| BI-3406 | 6 nM[4][5] | 83-231 nM in various cell lines | 9-220 nM in a panel of KRAS-mutant cell lines (3D assay)[4] | Orally bioavailable, potent, and selective.[4][5] |
| MRTX0902 | 3.9 nM (Ki) | 165 nM (MKN1 cells) | Not explicitly stated | Brain-penetrant and orally bioavailable.[6][7] |
Note: IC50 values can vary depending on the specific assay conditions, cell lines, and KRAS mutation status.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of KRAS-SOS1 inhibitors. Below are representative protocols for key biochemical and cellular assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KRAS-SOS1 Interaction
This assay measures the proximity of tagged KRAS and SOS1 proteins. Inhibition of their interaction leads to a decrease in the HTRF signal.
Materials:
-
Tagged recombinant human KRAS (e.g., GST-tagged) and SOS1 (e.g., His-tagged) proteins.
-
HTRF donor (e.g., anti-GST-Europium) and acceptor (e.g., anti-His-XL665) antibodies.
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA).
-
Test compounds and positive control inhibitor.
-
384-well low-volume white plates.
Protocol:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add 2 µL of the compound dilutions to the wells of the 384-well plate.
-
Prepare a mix of KRAS and SOS1 proteins in the assay buffer.
-
Add 4 µL of the protein mix to each well.
-
Incubate for 30 minutes at room temperature.
-
Prepare a mix of the HTRF donor and acceptor antibodies in the detection buffer.
-
Add 4 µL of the antibody mix to each well.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 values from the dose-response curves.
AlphaLISA Assay for KRAS-SOS1 Interaction
Similar to HTRF, this bead-based immunoassay detects the interaction between KRAS and SOS1.
Materials:
-
Biotinylated KRAS and GST-tagged SOS1 proteins.
-
Streptavidin-coated donor beads and anti-GST-conjugated acceptor beads.
-
AlphaLISA assay buffer.
-
Test compounds.
-
384-well OptiPlates.
Protocol:
-
Add 2.5 µL of 4x test compound to the wells.
-
Add 2.5 µL of 4x biotinylated KRAS to the wells.
-
Add 2.5 µL of 4x GST-SOS1 to the wells.
-
Incubate for 60 minutes at room temperature.
-
Add 2.5 µL of 4x streptavidin-donor beads and anti-GST-acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible reader.
Nucleotide Exchange Assay
This assay measures the SOS1-mediated exchange of fluorescently labeled GDP for GTP on KRAS. Inhibitors of the KRAS-SOS1 interaction will block this exchange.
Materials:
-
Recombinant KRAS protein pre-loaded with fluorescently labeled GDP (e.g., BODIPY-GDP).
-
Recombinant SOS1 protein.
-
GTP solution.
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
Test compounds.
-
Black microplates.
Protocol:
-
Add test compounds to the wells of a black microplate.
-
Add KRAS-BODIPY-GDP to the wells.
-
Initiate the reaction by adding a mixture of SOS1 and GTP.
-
Monitor the decrease in fluorescence over time using a fluorescence plate reader. The release of BODIPY-GDP upon GTP binding leads to a decrease in fluorescence.
-
Calculate the rate of nucleotide exchange and determine the inhibitory effect of the compounds.
Visualizations
KRAS Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe BAY-293 | Chemical Probes Portal [chemicalprobes.org]
- 3. caymanchem.com [caymanchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Validating KRAS-SOS1 Interaction Inhibitors: A Comparative Guide to (S)-BAY-293 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The interaction between KRAS and Son of Sevenless 1 (SOS1) is a critical node in the RAS/MAPK signaling pathway, making it a prime target for therapeutic intervention in various cancers. (S)-BAY-293 is a potent and selective small molecule inhibitor of this protein-protein interaction. This guide provides a comparative analysis of this compound and other notable KRAS-SOS1 inhibitors, supported by experimental data and detailed protocols to aid in the validation and assessment of these compounds.
Executive Summary
This compound effectively disrupts the KRAS-SOS1 interaction with a high degree of potency. This guide compares its performance against BI-3406 and MRTX0902, two other well-characterized SOS1 inhibitors. The comparison focuses on biochemical potency, cellular activity, and the experimental methodologies used for their validation. All three compounds demonstrate nanomolar efficacy in biochemical assays, with BI-3406 showing slightly higher potency. In cellular assays, these inhibitors effectively reduce downstream signaling and inhibit the proliferation of KRAS-dependent cancer cell lines.
Comparative Performance of KRAS-SOS1 Inhibitors
The following tables summarize the quantitative data for this compound and its key alternatives, BI-3406 and MRTX0902.
| Compound | Biochemical IC50 (KRAS-SOS1 Interaction) | Cellular IC50 (pERK Inhibition) | Cellular IC50 (Anti-Proliferation) | Key Features |
| This compound | 21 nM[1][2][3] | ~180 nM (K-562 cells)[1] | ~1-3.5 µM in various cell lines[1][3] | Valuable chemical probe for in vitro studies.[2] |
| BI-3406 | 6 nM[4][5] | 83-231 nM in various cell lines | 9-220 nM in a panel of KRAS-mutant cell lines (3D assay)[4] | Orally bioavailable, potent, and selective.[4][5] |
| MRTX0902 | 3.9 nM (Ki) | 165 nM (MKN1 cells) | Not explicitly stated | Brain-penetrant and orally bioavailable.[6][7] |
Note: IC50 values can vary depending on the specific assay conditions, cell lines, and KRAS mutation status.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of KRAS-SOS1 inhibitors. Below are representative protocols for key biochemical and cellular assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KRAS-SOS1 Interaction
This assay measures the proximity of tagged KRAS and SOS1 proteins. Inhibition of their interaction leads to a decrease in the HTRF signal.
Materials:
-
Tagged recombinant human KRAS (e.g., GST-tagged) and SOS1 (e.g., His-tagged) proteins.
-
HTRF donor (e.g., anti-GST-Europium) and acceptor (e.g., anti-His-XL665) antibodies.
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA).
-
Test compounds and positive control inhibitor.
-
384-well low-volume white plates.
Protocol:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add 2 µL of the compound dilutions to the wells of the 384-well plate.
-
Prepare a mix of KRAS and SOS1 proteins in the assay buffer.
-
Add 4 µL of the protein mix to each well.
-
Incubate for 30 minutes at room temperature.
-
Prepare a mix of the HTRF donor and acceptor antibodies in the detection buffer.
-
Add 4 µL of the antibody mix to each well.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 values from the dose-response curves.
AlphaLISA Assay for KRAS-SOS1 Interaction
Similar to HTRF, this bead-based immunoassay detects the interaction between KRAS and SOS1.
Materials:
-
Biotinylated KRAS and GST-tagged SOS1 proteins.
-
Streptavidin-coated donor beads and anti-GST-conjugated acceptor beads.
-
AlphaLISA assay buffer.
-
Test compounds.
-
384-well OptiPlates.
Protocol:
-
Add 2.5 µL of 4x test compound to the wells.
-
Add 2.5 µL of 4x biotinylated KRAS to the wells.
-
Add 2.5 µL of 4x GST-SOS1 to the wells.
-
Incubate for 60 minutes at room temperature.
-
Add 2.5 µL of 4x streptavidin-donor beads and anti-GST-acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible reader.
Nucleotide Exchange Assay
This assay measures the SOS1-mediated exchange of fluorescently labeled GDP for GTP on KRAS. Inhibitors of the KRAS-SOS1 interaction will block this exchange.
Materials:
-
Recombinant KRAS protein pre-loaded with fluorescently labeled GDP (e.g., BODIPY-GDP).
-
Recombinant SOS1 protein.
-
GTP solution.
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
Test compounds.
-
Black microplates.
Protocol:
-
Add test compounds to the wells of a black microplate.
-
Add KRAS-BODIPY-GDP to the wells.
-
Initiate the reaction by adding a mixture of SOS1 and GTP.
-
Monitor the decrease in fluorescence over time using a fluorescence plate reader. The release of BODIPY-GDP upon GTP binding leads to a decrease in fluorescence.
-
Calculate the rate of nucleotide exchange and determine the inhibitory effect of the compounds.
Visualizations
KRAS Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe BAY-293 | Chemical Probes Portal [chemicalprobes.org]
- 3. caymanchem.com [caymanchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of a Negative Control in (S)-BAY-293 Experiments: A Comparative Guide
In the realm of targeted cancer therapy, the precision of experimental validation is paramount. For researchers investigating the burgeoning field of KRAS inhibitors, establishing the specificity of a compound's action is a critical step. This guide provides a comprehensive comparison of the active pan-KRAS inhibitor, (R)-BAY-293, and its inactive enantiomer, (S)-BAY-293, which serves as an essential negative control. By presenting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously validate their findings.
The Stereospecificity of BAY-293: A Tale of Two Enantiomers
BAY-293 is a potent, cell-active inhibitor that disrupts the interaction between KRAS and Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS. This disruption prevents the loading of GTP onto KRAS, thereby inhibiting the downstream RAS-RAF-MEK-ERK signaling pathway, which is crucial for cell proliferation and survival.
A key characteristic of BAY-293 is its stereospecificity. The biological activity resides entirely in the (R)-enantiomer. The (S)-enantiomer, this compound, is inactive and therefore serves as an ideal negative control in experiments. The use of a stereoisomer as a negative control is a powerful tool in pharmacology, as it possesses the same physicochemical properties as the active compound but lacks its specific biological activity. This allows researchers to distinguish between the intended pharmacological effects and any potential off-target or non-specific effects of the chemical scaffold.
Comparative Efficacy of (R)-BAY-293 and this compound
The stark difference in the biological activity of the two enantiomers is evident in various assays. The following tables summarize the quantitative data comparing the performance of (R)-BAY-293 and its negative control, this compound.
| Compound | Target | Assay Type | IC50 | Reference |
| (R)-BAY-293 | KRAS-SOS1 Interaction | Biochemical Assay | 21 nM | [1] |
| This compound | KRAS-SOS1 Interaction | Biochemical Assay | > 20,000 nM | |
| Table 1: Comparison of in vitro inhibitory activity against KRAS-SOS1 interaction. |
| Cell Line | KRAS Status | Compound | IC50 (Cell Proliferation) | Reference |
| K-562 | Wild-Type | (R)-BAY-293 | 1.09 µM | [2] |
| K-562 | Wild-Type | This compound | > 10 µM | |
| MOLM-13 | Wild-Type | (R)-BAY-293 | 0.995 µM | [2] |
| MOLM-13 | Wild-Type | This compound | > 10 µM | |
| NCI-H358 | G12C Mutant | (R)-BAY-293 | 3.48 µM | [2] |
| NCI-H358 | G12C Mutant | This compound | > 10 µM | |
| Calu-1 | G12C Mutant | (R)-BAY-293 | 3.19 µM | [2] |
| Calu-1 | G12C Mutant | This compound | > 10 µM | |
| Table 2: Comparison of anti-proliferative activity in various cancer cell lines. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental design, the following diagrams are provided.
Caption: Mechanism of (R)-BAY-293 action on the RAS/MAPK pathway.
Caption: A typical experimental workflow for validating the activity and specificity of (R)-BAY-293.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
Materials:
-
Cancer cell lines (e.g., K-562, NCI-H358)
-
Complete culture medium
-
(R)-BAY-293 and this compound, dissolved in DMSO to create a stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of (R)-BAY-293 and this compound in culture medium. The final concentrations should typically range from 0.01 µM to 10 µM. A vehicle control (DMSO) should be included, with the final DMSO concentration not exceeding 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results and determine the IC₅₀ values.
Western Blot for pERK and Total ERK
Materials:
-
Cancer cell lines
-
(R)-BAY-293 and this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with (R)-BAY-293, this compound (e.g., 1 µM), or vehicle for 1-2 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped of the antibodies and re-probed for total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. The pERK signal should be normalized to the total ERK signal.
KRAS-SOS1 Interaction Assay (HTRF)
This is a biochemical assay to directly measure the inhibition of the protein-protein interaction.
Materials:
-
Tagged recombinant human KRAS and SOS1 proteins
-
HTRF detection reagents (e.g., anti-tag antibodies labeled with a FRET donor and acceptor)
-
GTP
-
Assay buffer
-
(R)-BAY-293 and this compound
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Dispensing: Dispense the compounds ((R)-BAY-293 and this compound at various concentrations) and controls into the wells of a 384-well plate.
-
Reagent Addition: Add a pre-mixed solution of GTP and tagged KRAS protein, followed by the tagged SOS1 protein.
-
Detection Reagent Addition: Add the HTRF detection reagents (anti-tag antibodies).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours or overnight), protected from light.
-
Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound concentration. Calculate the IC₅₀ values.
Alternative Pan-KRAS Inhibitors and Control Strategies
While (R)-BAY-293 is a potent tool, other pan-KRAS inhibitors are also available for comparative studies.
-
BI-3406: This is another potent and selective SOS1 inhibitor that blocks the KRAS-SOS1 interaction.[3] It has shown efficacy in KRAS-driven cancers and can be used as an alternative or for orthogonal validation.[4][5]
In addition to using this compound as a negative control, other essential controls in these experiments include:
-
Vehicle Control: Typically DMSO, used to control for any effects of the solvent in which the compounds are dissolved.
-
Untreated Control: Cells that are not exposed to any treatment, providing a baseline for cell health and signaling.
-
Positive Control: For signaling experiments, a known activator of the pathway (e.g., EGF) can be used to ensure the assay is working correctly.
By employing a rigorous experimental design that includes the inactive enantiomer this compound as a negative control, researchers can confidently attribute the observed biological effects to the specific inhibition of the KRAS-SOS1 interaction by (R)-BAY-293. This approach is fundamental to the robust validation of novel therapeutic agents in the challenging landscape of cancer research.
References
The Critical Role of a Negative Control in (S)-BAY-293 Experiments: A Comparative Guide
In the realm of targeted cancer therapy, the precision of experimental validation is paramount. For researchers investigating the burgeoning field of KRAS inhibitors, establishing the specificity of a compound's action is a critical step. This guide provides a comprehensive comparison of the active pan-KRAS inhibitor, (R)-BAY-293, and its inactive enantiomer, (S)-BAY-293, which serves as an essential negative control. By presenting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously validate their findings.
The Stereospecificity of BAY-293: A Tale of Two Enantiomers
BAY-293 is a potent, cell-active inhibitor that disrupts the interaction between KRAS and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that activates RAS. This disruption prevents the loading of GTP onto KRAS, thereby inhibiting the downstream RAS-RAF-MEK-ERK signaling pathway, which is crucial for cell proliferation and survival.
A key characteristic of BAY-293 is its stereospecificity. The biological activity resides entirely in the (R)-enantiomer. The (S)-enantiomer, this compound, is inactive and therefore serves as an ideal negative control in experiments. The use of a stereoisomer as a negative control is a powerful tool in pharmacology, as it possesses the same physicochemical properties as the active compound but lacks its specific biological activity. This allows researchers to distinguish between the intended pharmacological effects and any potential off-target or non-specific effects of the chemical scaffold.
Comparative Efficacy of (R)-BAY-293 and this compound
The stark difference in the biological activity of the two enantiomers is evident in various assays. The following tables summarize the quantitative data comparing the performance of (R)-BAY-293 and its negative control, this compound.
| Compound | Target | Assay Type | IC50 | Reference |
| (R)-BAY-293 | KRAS-SOS1 Interaction | Biochemical Assay | 21 nM | [1] |
| This compound | KRAS-SOS1 Interaction | Biochemical Assay | > 20,000 nM | |
| Table 1: Comparison of in vitro inhibitory activity against KRAS-SOS1 interaction. |
| Cell Line | KRAS Status | Compound | IC50 (Cell Proliferation) | Reference |
| K-562 | Wild-Type | (R)-BAY-293 | 1.09 µM | [2] |
| K-562 | Wild-Type | This compound | > 10 µM | |
| MOLM-13 | Wild-Type | (R)-BAY-293 | 0.995 µM | [2] |
| MOLM-13 | Wild-Type | This compound | > 10 µM | |
| NCI-H358 | G12C Mutant | (R)-BAY-293 | 3.48 µM | [2] |
| NCI-H358 | G12C Mutant | This compound | > 10 µM | |
| Calu-1 | G12C Mutant | (R)-BAY-293 | 3.19 µM | [2] |
| Calu-1 | G12C Mutant | This compound | > 10 µM | |
| Table 2: Comparison of anti-proliferative activity in various cancer cell lines. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental design, the following diagrams are provided.
Caption: Mechanism of (R)-BAY-293 action on the RAS/MAPK pathway.
Caption: A typical experimental workflow for validating the activity and specificity of (R)-BAY-293.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
Materials:
-
Cancer cell lines (e.g., K-562, NCI-H358)
-
Complete culture medium
-
(R)-BAY-293 and this compound, dissolved in DMSO to create a stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of (R)-BAY-293 and this compound in culture medium. The final concentrations should typically range from 0.01 µM to 10 µM. A vehicle control (DMSO) should be included, with the final DMSO concentration not exceeding 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results and determine the IC₅₀ values.
Western Blot for pERK and Total ERK
Materials:
-
Cancer cell lines
-
(R)-BAY-293 and this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with (R)-BAY-293, this compound (e.g., 1 µM), or vehicle for 1-2 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped of the antibodies and re-probed for total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. The pERK signal should be normalized to the total ERK signal.
KRAS-SOS1 Interaction Assay (HTRF)
This is a biochemical assay to directly measure the inhibition of the protein-protein interaction.
Materials:
-
Tagged recombinant human KRAS and SOS1 proteins
-
HTRF detection reagents (e.g., anti-tag antibodies labeled with a FRET donor and acceptor)
-
GTP
-
Assay buffer
-
(R)-BAY-293 and this compound
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Dispensing: Dispense the compounds ((R)-BAY-293 and this compound at various concentrations) and controls into the wells of a 384-well plate.
-
Reagent Addition: Add a pre-mixed solution of GTP and tagged KRAS protein, followed by the tagged SOS1 protein.
-
Detection Reagent Addition: Add the HTRF detection reagents (anti-tag antibodies).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours or overnight), protected from light.
-
Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound concentration. Calculate the IC₅₀ values.
Alternative Pan-KRAS Inhibitors and Control Strategies
While (R)-BAY-293 is a potent tool, other pan-KRAS inhibitors are also available for comparative studies.
-
BI-3406: This is another potent and selective SOS1 inhibitor that blocks the KRAS-SOS1 interaction.[3] It has shown efficacy in KRAS-driven cancers and can be used as an alternative or for orthogonal validation.[4][5]
In addition to using this compound as a negative control, other essential controls in these experiments include:
-
Vehicle Control: Typically DMSO, used to control for any effects of the solvent in which the compounds are dissolved.
-
Untreated Control: Cells that are not exposed to any treatment, providing a baseline for cell health and signaling.
-
Positive Control: For signaling experiments, a known activator of the pathway (e.g., EGF) can be used to ensure the assay is working correctly.
By employing a rigorous experimental design that includes the inactive enantiomer this compound as a negative control, researchers can confidently attribute the observed biological effects to the specific inhibition of the KRAS-SOS1 interaction by (R)-BAY-293. This approach is fundamental to the robust validation of novel therapeutic agents in the challenging landscape of cancer research.
References
A Comparative Guide to the Efficacy of (S)-BAY-293 Across KRAS-Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of (S)-BAY-293, a potent pan-KRAS inhibitor, across various KRAS mutant and wild-type cancer cell lines. This compound functions by disrupting the protein-protein interaction between KRAS and the Son of Sevenless 1 (SOS1) guanine (B1146940) nucleotide exchange factor, thereby inhibiting RAS activation and downstream signaling.[1][2][3] This guide presents quantitative data on its anti-proliferative activity, details the experimental protocols used for its evaluation, and compares its mechanism to alternative KRAS-targeted therapies.
Mechanism of Action: Targeting the KRAS-SOS1 Interaction
This compound is the active R-enantiomer of BAY-293, a selective inhibitor of the KRAS-SOS1 interaction with a reported IC₅₀ of 21 nM in biochemical assays.[1][2][4] SOS1 is a crucial guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation.[1][5] By binding to a pocket on SOS1, this compound prevents this interaction, effectively blocking the activation of both wild-type and mutant forms of KRAS.[6] This leads to the downregulation of the RAS-RAF-MEK-ERK signaling pathway, which is critical for cell proliferation and survival in many cancers.[2][5]
References
A Comparative Guide to the Efficacy of (S)-BAY-293 Across KRAS-Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of (S)-BAY-293, a potent pan-KRAS inhibitor, across various KRAS mutant and wild-type cancer cell lines. This compound functions by disrupting the protein-protein interaction between KRAS and the Son of Sevenless 1 (SOS1) guanine nucleotide exchange factor, thereby inhibiting RAS activation and downstream signaling.[1][2][3] This guide presents quantitative data on its anti-proliferative activity, details the experimental protocols used for its evaluation, and compares its mechanism to alternative KRAS-targeted therapies.
Mechanism of Action: Targeting the KRAS-SOS1 Interaction
This compound is the active R-enantiomer of BAY-293, a selective inhibitor of the KRAS-SOS1 interaction with a reported IC₅₀ of 21 nM in biochemical assays.[1][2][4] SOS1 is a crucial guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation.[1][5] By binding to a pocket on SOS1, this compound prevents this interaction, effectively blocking the activation of both wild-type and mutant forms of KRAS.[6] This leads to the downregulation of the RAS-RAF-MEK-ERK signaling pathway, which is critical for cell proliferation and survival in many cancers.[2][5]
References
A Head-to-Head Comparison: The Pan-KRAS Inhibitor (S)-BAY-293 Versus Direct KRAS G12C Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel pan-KRAS inhibitor, (S)-BAY-293, with the class of direct KRAS G12C inhibitors, exemplified by the FDA-approved drugs sotorasib (B605408) and adagrasib. This report details their distinct mechanisms of action, summarizes key experimental data, and provides an overview of the methodologies used in their evaluation.
The discovery of small molecules capable of inhibiting the once "undruggable" KRAS oncoprotein has marked a paradigm shift in targeted cancer therapy. While direct inhibitors of the KRAS G12C mutant have shown significant clinical success, the pan-KRAS inhibitor this compound presents an alternative strategy by targeting a key regulator of KRAS activation. This guide offers a comprehensive comparison to inform research and drug development decisions.
At a Glance: Key Differences
| Feature | This compound | Direct KRAS G12C Inhibitors (Sotorasib, Adagrasib) |
| Target | KRAS-SOS1 Protein-Protein Interaction | Cysteine 12 of the KRAS G12C mutant protein |
| Mechanism of Action | Prevents the exchange of GDP for GTP on KRAS, thus inhibiting the activation of both wild-type and mutant KRAS (Pan-KRAS inhibition). | Irreversibly and covalently binds to the mutant cysteine, locking KRAS G12C in an inactive, GDP-bound state. |
| Selectivity | Not mutation-specific; inhibits the activation of all KRAS isoforms. | Highly specific for the KRAS G12C mutation. |
| Binding Site | Binds to a pocket on SOS1, preventing its interaction with KRAS. | Binds to the Switch-II pocket of the KRAS G12C protein, which is accessible in the GDP-bound state. |
| Clinical Status | Preclinical research tool; not optimized for clinical use. | FDA-approved for the treatment of KRAS G12C-mutated non-small cell lung cancer (NSCLC). |
Mechanism of Action: Two Distinct Approaches to Inhibit KRAS Signaling
The fundamental difference between this compound and direct KRAS G12C inhibitors lies in their point of intervention in the KRAS signaling pathway.
This compound: Upstream Inhibition of KRAS Activation
This compound acts as an inhibitor of the interaction between KRAS and the Son of Sevenless 1 (SOS1) protein. SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a crucial role in activating RAS proteins by facilitating the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP). By binding to SOS1, this compound prevents the formation of the KRAS-SOS1 complex, thereby blocking the activation of all KRAS isoforms, regardless of their mutational status. This "pan-KRAS" inhibitory effect makes it a valuable tool for studying the broader consequences of KRAS inhibition.
Direct KRAS G12C Inhibitors: Covalent Targeting of the Mutant Protein
In contrast, direct KRAS G12C inhibitors like sotorasib and adagrasib are highly specific for the KRAS G12C mutant. The G12C mutation introduces a reactive cysteine residue at codon 12 of the KRAS protein. These inhibitors are designed to form an irreversible covalent bond with this specific cysteine. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound conformation, preventing it from engaging with downstream effector proteins and thereby shutting down the oncogenic signaling cascade.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and representative direct KRAS G12C inhibitors.
Table 1: In Vitro Potency
| Compound | Assay | Target | IC50 | Reference(s) |
| This compound | KRAS-SOS1 Interaction | KRAS-SOS1 PPI | 21 nM | |
| Cell Proliferation (K-562, WT KRAS) | Cellular Activity | 1,090 nM | ||
| Cell Proliferation (MOLM-13, WT KRAS) | Cellular Activity | 995 nM | ||
| Cell Proliferation (NCI-H358, KRAS G12C) | Cellular Activity | 3,480 nM | ||
| Cell Proliferation (Calu-1, KRAS G12C) | Cellular Activity | 3,190 nM | ||
| Sotorasib | Cell Proliferation (NCI-H358, KRAS G12C) | Cellular Activity | ~6 nM | |
| Cell Proliferation (MIA PaCa-2, KRAS G12C) | Cellular Activity | ~9 nM | ||
| Adagrasib | Cell Proliferation (KRAS G12C cell lines) | Cellular Activity | 10 - 973 nM (2D) | |
| 0.2 - 1042 nM (3D) |
Table 2: Clinical Efficacy of Direct KRAS G12C Inhibitors in NSCLC
| Drug | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Sotorasib | CodeBreaK 100 (Phase 2) | 37.1% | 6.8 months | |
| Adagrasib | KRYSTAL-1 (Phase 2) | 42.9% | 6.5 months |
Note: Clinical data for this compound is not available as it is a preclinical compound.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are overviews of the key assays used to characterize these inhibitors.
1. KRAS-SOS1 Interaction Assay (for this compound)
-
Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is commonly used to measure the proximity of two molecules. In this context, it quantifies the interaction between KRAS and SOS1.
-
Methodology:
-
Recombinant KRAS and the catalytic domain of SOS1 are labeled with a donor (e.g., Terbium) and an acceptor (e.g., a fluorescent dye) fluorophore, respectively.
-
When KRAS and SOS1 interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor.
-
This compound is added in varying concentrations to the assay mixture.
-
The ability of this compound to inhibit the KRAS-SOS1 interaction is measured by a decrease in the FRET signal.
-
The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the FRET signal.
-
2. Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Methodology:
-
Cancer cell lines (with either wild-type or mutant KRAS) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the inhibitor (this compound, sotorasib, or adagrasib) for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
3. Western Blot for Phospho-ERK (pERK) Inhibition
-
Principle: Western blotting is a technique used to detect specific proteins in a sample. To assess the inhibition of the KRAS signaling pathway, the levels of phosphorylated (activated) ERK (pERK) are measured.
-
Methodology:
-
Cells are treated with the inhibitor for a short period (e.g., 1-4 hours).
-
The cells are then lysed to extract the total protein.
-
The protein concentration of each lysate is determined to ensure equal loading.
-
The protein samples are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with a primary antibody that specifically recognizes pERK.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is then added.
-
A chemiluminescent substrate is applied, which reacts with the enzyme to produce light that can be detected on X-ray film or with a digital imager.
-
The membrane is often stripped and re-probed with an antibody for total ERK to serve as a loading control.
-
The intensity of the pERK band is quantified and normalized to the total ERK band to determine the extent of inhibition.
-
4. In Vivo Tumor Xenograft Models
-
Principle: To evaluate the anti-tumor efficacy of the inhibitors in a living organism, human cancer cells are implanted into immunocompromised mice.
-
Methodology:
-
Human cancer cell lines with the desired KRAS mutation (e.g., KRAS G12C) are injected subcutaneously into the flank of immunocompromised mice.
-
The tumors are allowed to grow to a palpable size.
-
The mice are then randomized into treatment and control (vehicle) groups.
-
The inhibitors are administered to the mice, typically orally, at a specified dose and schedule.
-
Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
At the end of the study, the tumors may be excised for further analysis, such as pharmacodynamic studies (e.g., measuring pERK levels).
-
Synergistic Potential
An important consideration for pan-KRAS inhibitors like this compound is their potential for combination therapy. Studies have shown that this compound exhibits synergistic effects when combined with the direct KRAS G12C inhibitor ARS-853. This suggests that simultaneously targeting KRAS activation and the mutant KRAS protein itself could be a more effective therapeutic strategy. The synergy is often quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Conclusion
This compound and direct KRAS G12C inhibitors represent two innovative and mechanistically distinct approaches to targeting KRAS-driven cancers. Direct KRAS G12C inhibitors have demonstrated significant clinical benefit and have become a new standard of care for patients with KRAS G12C-mutated tumors. Their high specificity for the mutant protein minimizes off-target effects.
This compound, as a pan-KRAS inhibitor, offers a broader therapeutic potential by targeting both wild-type and various mutant forms of KRAS. While not yet in clinical development, it serves as a powerful research tool to explore the biology of KRAS and the potential of pan-KRAS inhibition. Its demonstrated synergy with direct KRAS G12C inhibitors highlights a promising avenue for future combination therapies that could potentially overcome resistance and improve patient outcomes. Further research into the efficacy and safety of pan-KRAS inhibitors is warranted to determine their place in the evolving landscape of cancer therapeutics.
A Head-to-Head Comparison: The Pan-KRAS Inhibitor (S)-BAY-293 Versus Direct KRAS G12C Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel pan-KRAS inhibitor, (S)-BAY-293, with the class of direct KRAS G12C inhibitors, exemplified by the FDA-approved drugs sotorasib and adagrasib. This report details their distinct mechanisms of action, summarizes key experimental data, and provides an overview of the methodologies used in their evaluation.
The discovery of small molecules capable of inhibiting the once "undruggable" KRAS oncoprotein has marked a paradigm shift in targeted cancer therapy. While direct inhibitors of the KRAS G12C mutant have shown significant clinical success, the pan-KRAS inhibitor this compound presents an alternative strategy by targeting a key regulator of KRAS activation. This guide offers a comprehensive comparison to inform research and drug development decisions.
At a Glance: Key Differences
| Feature | This compound | Direct KRAS G12C Inhibitors (Sotorasib, Adagrasib) |
| Target | KRAS-SOS1 Protein-Protein Interaction | Cysteine 12 of the KRAS G12C mutant protein |
| Mechanism of Action | Prevents the exchange of GDP for GTP on KRAS, thus inhibiting the activation of both wild-type and mutant KRAS (Pan-KRAS inhibition). | Irreversibly and covalently binds to the mutant cysteine, locking KRAS G12C in an inactive, GDP-bound state. |
| Selectivity | Not mutation-specific; inhibits the activation of all KRAS isoforms. | Highly specific for the KRAS G12C mutation. |
| Binding Site | Binds to a pocket on SOS1, preventing its interaction with KRAS. | Binds to the Switch-II pocket of the KRAS G12C protein, which is accessible in the GDP-bound state. |
| Clinical Status | Preclinical research tool; not optimized for clinical use. | FDA-approved for the treatment of KRAS G12C-mutated non-small cell lung cancer (NSCLC). |
Mechanism of Action: Two Distinct Approaches to Inhibit KRAS Signaling
The fundamental difference between this compound and direct KRAS G12C inhibitors lies in their point of intervention in the KRAS signaling pathway.
This compound: Upstream Inhibition of KRAS Activation
This compound acts as an inhibitor of the interaction between KRAS and the Son of Sevenless 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating RAS proteins by facilitating the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP). By binding to SOS1, this compound prevents the formation of the KRAS-SOS1 complex, thereby blocking the activation of all KRAS isoforms, regardless of their mutational status. This "pan-KRAS" inhibitory effect makes it a valuable tool for studying the broader consequences of KRAS inhibition.
Direct KRAS G12C Inhibitors: Covalent Targeting of the Mutant Protein
In contrast, direct KRAS G12C inhibitors like sotorasib and adagrasib are highly specific for the KRAS G12C mutant. The G12C mutation introduces a reactive cysteine residue at codon 12 of the KRAS protein. These inhibitors are designed to form an irreversible covalent bond with this specific cysteine. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound conformation, preventing it from engaging with downstream effector proteins and thereby shutting down the oncogenic signaling cascade.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and representative direct KRAS G12C inhibitors.
Table 1: In Vitro Potency
| Compound | Assay | Target | IC50 | Reference(s) |
| This compound | KRAS-SOS1 Interaction | KRAS-SOS1 PPI | 21 nM | |
| Cell Proliferation (K-562, WT KRAS) | Cellular Activity | 1,090 nM | ||
| Cell Proliferation (MOLM-13, WT KRAS) | Cellular Activity | 995 nM | ||
| Cell Proliferation (NCI-H358, KRAS G12C) | Cellular Activity | 3,480 nM | ||
| Cell Proliferation (Calu-1, KRAS G12C) | Cellular Activity | 3,190 nM | ||
| Sotorasib | Cell Proliferation (NCI-H358, KRAS G12C) | Cellular Activity | ~6 nM | |
| Cell Proliferation (MIA PaCa-2, KRAS G12C) | Cellular Activity | ~9 nM | ||
| Adagrasib | Cell Proliferation (KRAS G12C cell lines) | Cellular Activity | 10 - 973 nM (2D) | |
| 0.2 - 1042 nM (3D) |
Table 2: Clinical Efficacy of Direct KRAS G12C Inhibitors in NSCLC
| Drug | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Sotorasib | CodeBreaK 100 (Phase 2) | 37.1% | 6.8 months | |
| Adagrasib | KRYSTAL-1 (Phase 2) | 42.9% | 6.5 months |
Note: Clinical data for this compound is not available as it is a preclinical compound.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are overviews of the key assays used to characterize these inhibitors.
1. KRAS-SOS1 Interaction Assay (for this compound)
-
Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is commonly used to measure the proximity of two molecules. In this context, it quantifies the interaction between KRAS and SOS1.
-
Methodology:
-
Recombinant KRAS and the catalytic domain of SOS1 are labeled with a donor (e.g., Terbium) and an acceptor (e.g., a fluorescent dye) fluorophore, respectively.
-
When KRAS and SOS1 interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor.
-
This compound is added in varying concentrations to the assay mixture.
-
The ability of this compound to inhibit the KRAS-SOS1 interaction is measured by a decrease in the FRET signal.
-
The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the FRET signal.
-
2. Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Methodology:
-
Cancer cell lines (with either wild-type or mutant KRAS) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the inhibitor (this compound, sotorasib, or adagrasib) for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
3. Western Blot for Phospho-ERK (pERK) Inhibition
-
Principle: Western blotting is a technique used to detect specific proteins in a sample. To assess the inhibition of the KRAS signaling pathway, the levels of phosphorylated (activated) ERK (pERK) are measured.
-
Methodology:
-
Cells are treated with the inhibitor for a short period (e.g., 1-4 hours).
-
The cells are then lysed to extract the total protein.
-
The protein concentration of each lysate is determined to ensure equal loading.
-
The protein samples are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with a primary antibody that specifically recognizes pERK.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is then added.
-
A chemiluminescent substrate is applied, which reacts with the enzyme to produce light that can be detected on X-ray film or with a digital imager.
-
The membrane is often stripped and re-probed with an antibody for total ERK to serve as a loading control.
-
The intensity of the pERK band is quantified and normalized to the total ERK band to determine the extent of inhibition.
-
4. In Vivo Tumor Xenograft Models
-
Principle: To evaluate the anti-tumor efficacy of the inhibitors in a living organism, human cancer cells are implanted into immunocompromised mice.
-
Methodology:
-
Human cancer cell lines with the desired KRAS mutation (e.g., KRAS G12C) are injected subcutaneously into the flank of immunocompromised mice.
-
The tumors are allowed to grow to a palpable size.
-
The mice are then randomized into treatment and control (vehicle) groups.
-
The inhibitors are administered to the mice, typically orally, at a specified dose and schedule.
-
Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
At the end of the study, the tumors may be excised for further analysis, such as pharmacodynamic studies (e.g., measuring pERK levels).
-
Synergistic Potential
An important consideration for pan-KRAS inhibitors like this compound is their potential for combination therapy. Studies have shown that this compound exhibits synergistic effects when combined with the direct KRAS G12C inhibitor ARS-853. This suggests that simultaneously targeting KRAS activation and the mutant KRAS protein itself could be a more effective therapeutic strategy. The synergy is often quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Conclusion
This compound and direct KRAS G12C inhibitors represent two innovative and mechanistically distinct approaches to targeting KRAS-driven cancers. Direct KRAS G12C inhibitors have demonstrated significant clinical benefit and have become a new standard of care for patients with KRAS G12C-mutated tumors. Their high specificity for the mutant protein minimizes off-target effects.
This compound, as a pan-KRAS inhibitor, offers a broader therapeutic potential by targeting both wild-type and various mutant forms of KRAS. While not yet in clinical development, it serves as a powerful research tool to explore the biology of KRAS and the potential of pan-KRAS inhibition. Its demonstrated synergy with direct KRAS G12C inhibitors highlights a promising avenue for future combination therapies that could potentially overcome resistance and improve patient outcomes. Further research into the efficacy and safety of pan-KRAS inhibitors is warranted to determine their place in the evolving landscape of cancer therapeutics.
(S)-BAY-293: A Potent and Selective Inhibitor of SOS1 Over SOS2
(S)-BAY-293 has emerged as a critical chemical probe for investigating the intricacies of RAS signaling, demonstrating remarkable selectivity for Son of Sevenless homolog 1 (SOS1) over its isoform, SOS2. This high degree of selectivity allows researchers to dissect the specific roles of SOS1 in cellular processes and its implications in RAS-driven cancers. This guide provides a comprehensive comparison of this compound's activity on SOS1 and SOS2, supported by experimental data and detailed protocols.
Unveiling the Selectivity of this compound
This compound is a potent, cell-active small molecule that effectively disrupts the protein-protein interaction between KRAS and SOS1.[1][2][3][4] This inhibitory action prevents SOS1 from functioning as a guanine (B1146940) nucleotide exchange factor (GEF) for RAS, thereby blocking the conversion of inactive RAS-GDP to its active RAS-GTP state.[5] The remarkable selectivity of this compound for SOS1 over SOS2 is a key attribute that makes it an invaluable tool for researchers.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound against SOS1 and SOS2 has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values clearly illustrate the compound's pronounced preference for SOS1.
| Target | Assay Type | IC50 Value | Reference |
| SOS1 | KRAS-SOS1 Interaction Assay | 21 nM | [1][4][6] |
| SOS2 | Guanine Nucleotide Exchange Factor (GEF) Assay | > 20,000 nM | [7][8] |
The SOS1/SOS2-RAS Signaling Pathway
SOS1 and SOS2 are key activators of the RAS-MAPK signaling cascade, a critical pathway that regulates cell proliferation, differentiation, and survival.[9] Both isoforms function as GEFs for RAS proteins. However, studies have indicated that SOS1 plays a more dominant role in RAS activation in many cellular contexts.[9] this compound's selective inhibition of SOS1 allows for the specific interrogation of its role in this pathway.
Caption: The SOS1/SOS2-RAS Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the selectivity of this compound.
SOS1-KRAS Interaction Assay (HTRF)
This assay quantifies the ability of this compound to disrupt the interaction between SOS1 and KRAS. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method for this purpose.
Principle: The assay relies on the proximity of two fluorophore-labeled binding partners (e.g., His-tagged SOS1 and GST-tagged KRAS). When in close proximity, excitation of a donor fluorophore results in energy transfer to an acceptor fluorophore, generating a specific FRET signal. A compound that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Protein Preparation: Recombinant His-tagged SOS1 and GST-tagged KRAS proteins are expressed and purified.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, and 0.01% Tween-20.
-
This compound: Prepare a serial dilution in DMSO.
-
Detection Reagents: Anti-His antibody conjugated to a donor fluorophore (e.g., Terbium cryptate) and anti-GST antibody conjugated to an acceptor fluorophore (e.g., d2).
-
-
Assay Procedure:
-
Add 2 µL of serially diluted this compound to a 384-well low-volume microplate.
-
Add 4 µL of a solution containing His-SOS1 and GST-KRAS in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of the detection reagent mixture.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
In-Cell Western Blot for Phospho-ERK (pERK)
This assay measures the downstream cellular effect of SOS1 inhibition by quantifying the levels of phosphorylated ERK (pERK), a key component of the MAPK pathway.
Principle: Western blotting is used to separate proteins by size, transfer them to a membrane, and detect a specific protein of interest using antibodies. By using an antibody specific to the phosphorylated form of ERK, the activity of the upstream signaling cascade can be assessed.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or K-562) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pERK (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK or a housekeeping protein like β-actin.
-
Quantify the band intensities to determine the relative levels of pERK.
-
Experimental Workflow for Selectivity Confirmation
The following diagram illustrates the logical workflow to confirm the selectivity of this compound for SOS1 over SOS2.
Caption: Workflow for confirming the selectivity of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 6. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
(S)-BAY-293: A Potent and Selective Inhibitor of SOS1 Over SOS2
(S)-BAY-293 has emerged as a critical chemical probe for investigating the intricacies of RAS signaling, demonstrating remarkable selectivity for Son of Sevenless homolog 1 (SOS1) over its isoform, SOS2. This high degree of selectivity allows researchers to dissect the specific roles of SOS1 in cellular processes and its implications in RAS-driven cancers. This guide provides a comprehensive comparison of this compound's activity on SOS1 and SOS2, supported by experimental data and detailed protocols.
Unveiling the Selectivity of this compound
This compound is a potent, cell-active small molecule that effectively disrupts the protein-protein interaction between KRAS and SOS1.[1][2][3][4] This inhibitory action prevents SOS1 from functioning as a guanine nucleotide exchange factor (GEF) for RAS, thereby blocking the conversion of inactive RAS-GDP to its active RAS-GTP state.[5] The remarkable selectivity of this compound for SOS1 over SOS2 is a key attribute that makes it an invaluable tool for researchers.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound against SOS1 and SOS2 has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values clearly illustrate the compound's pronounced preference for SOS1.
| Target | Assay Type | IC50 Value | Reference |
| SOS1 | KRAS-SOS1 Interaction Assay | 21 nM | [1][4][6] |
| SOS2 | Guanine Nucleotide Exchange Factor (GEF) Assay | > 20,000 nM | [7][8] |
The SOS1/SOS2-RAS Signaling Pathway
SOS1 and SOS2 are key activators of the RAS-MAPK signaling cascade, a critical pathway that regulates cell proliferation, differentiation, and survival.[9] Both isoforms function as GEFs for RAS proteins. However, studies have indicated that SOS1 plays a more dominant role in RAS activation in many cellular contexts.[9] this compound's selective inhibition of SOS1 allows for the specific interrogation of its role in this pathway.
Caption: The SOS1/SOS2-RAS Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the selectivity of this compound.
SOS1-KRAS Interaction Assay (HTRF)
This assay quantifies the ability of this compound to disrupt the interaction between SOS1 and KRAS. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method for this purpose.
Principle: The assay relies on the proximity of two fluorophore-labeled binding partners (e.g., His-tagged SOS1 and GST-tagged KRAS). When in close proximity, excitation of a donor fluorophore results in energy transfer to an acceptor fluorophore, generating a specific FRET signal. A compound that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Protein Preparation: Recombinant His-tagged SOS1 and GST-tagged KRAS proteins are expressed and purified.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, and 0.01% Tween-20.
-
This compound: Prepare a serial dilution in DMSO.
-
Detection Reagents: Anti-His antibody conjugated to a donor fluorophore (e.g., Terbium cryptate) and anti-GST antibody conjugated to an acceptor fluorophore (e.g., d2).
-
-
Assay Procedure:
-
Add 2 µL of serially diluted this compound to a 384-well low-volume microplate.
-
Add 4 µL of a solution containing His-SOS1 and GST-KRAS in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of the detection reagent mixture.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
In-Cell Western Blot for Phospho-ERK (pERK)
This assay measures the downstream cellular effect of SOS1 inhibition by quantifying the levels of phosphorylated ERK (pERK), a key component of the MAPK pathway.
Principle: Western blotting is used to separate proteins by size, transfer them to a membrane, and detect a specific protein of interest using antibodies. By using an antibody specific to the phosphorylated form of ERK, the activity of the upstream signaling cascade can be assessed.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or K-562) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pERK (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK or a housekeeping protein like β-actin.
-
Quantify the band intensities to determine the relative levels of pERK.
-
Experimental Workflow for Selectivity Confirmation
The following diagram illustrates the logical workflow to confirm the selectivity of this compound for SOS1 over SOS2.
Caption: Workflow for confirming the selectivity of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 6. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Unlocking Synergistic Anti-Cancer Effects: A Comparative Guide to (S)-BAY-293 and MEK Inhibitor Combinations
For Researchers, Scientists, and Drug Development Professionals
The intricate signaling networks within cancer cells often present formidable challenges to targeted therapies. One such network, the RAS-RAF-MEK-ERK pathway, is a critical driver of cell proliferation and survival, and its hyperactivation is a hallmark of many cancers. While MEK inhibitors have shown promise, their efficacy is frequently limited by adaptive resistance mechanisms. This guide provides a comprehensive comparison of the synergistic effects observed when combining the SOS1 inhibitor, (S)-BAY-293, with MEK inhibitors, offering a promising strategy to overcome this resistance.
Overcoming Adaptive Resistance through Dual Pathway Blockade
This compound is a potent and selective inhibitor of Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the activation of KRAS.[1] By disrupting the KRAS-SOS1 interaction, this compound prevents the loading of GTP onto KRAS, thereby inhibiting downstream signaling through the RAF-MEK-ERK cascade.[1]
MEK inhibitors, such as trametinib (B1684009) and PD98059, target MEK1 and MEK2, kinases that lie downstream of RAS and RAF. While effective in blocking this pathway, cancer cells can develop adaptive resistance, often through the reactivation of upstream signaling. This is where the combination with this compound proves advantageous. By inhibiting SOS1, this compound can prevent this feedback reactivation, leading to a more sustained and potent suppression of the entire pathway. This dual blockade has demonstrated synergistic anti-proliferative effects in various cancer models.
Quantitative Analysis of Synergism
The synergistic effect of combining this compound with MEK inhibitors has been quantitatively assessed in pancreatic cancer cell lines with varying KRAS mutation statuses. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
The following tables summarize the CI values from a study by Plangger et al., demonstrating the synergistic potential of these combinations.
Table 1: Synergistic Effect of this compound and Trametinib in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Status | Combination Index (CI) | Interpretation |
| BxPC3 | Wildtype | Synergistic | CI < 1 |
| AsPC1 | G12D | Synergistic | CI < 1 |
| MIA PaCa-2 | G12C | Antagonistic | CI > 1 |
Table 2: Synergistic Effect of this compound and PD98059 in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Status | Combination Index (CI) | Interpretation |
| BxPC3 | Wildtype | Synergistic | CI < 1 |
| AsPC1 | G12D | Synergistic | CI < 1 |
| MIA PaCa-2 | G12C | Antagonistic | CI > 1 |
These data indicate that the combination of this compound with either trametinib or PD98059 results in a synergistic reduction in cell viability in pancreatic cancer cell lines with wildtype KRAS (BxPC3) and the KRAS G12D mutation (AsPC1).[2] Interestingly, the combination was found to be antagonistic in the KRAS G12C mutant cell line MIA PaCa-2, suggesting that the synergistic effect may be dependent on the specific genetic context of the cancer cells.[2]
Comparative Landscape: Other SOS1 and SHP2 Inhibitors
While this guide focuses on this compound, it is important to consider the broader landscape of inhibitors targeting similar nodes in the RAS pathway.
-
BI-3406: Another potent and selective SOS1 inhibitor, BI-3406, has also shown strong synergistic anti-proliferative effects when combined with the MEK inhibitor trametinib in KRAS-mutant cancer cell lines, including MIA PaCa-2.[3] This suggests that different SOS1 inhibitors may have varying synergistic profiles depending on the specific cell line and its mutational landscape.
-
SHP2 Inhibitors (e.g., SHP099): SHP2 is a protein tyrosine phosphatase that acts upstream of RAS and is required for RAS activation by most receptor tyrosine kinases (RTKs). Combining the SHP2 inhibitor SHP099 with MEK inhibitors has been shown to prevent adaptive resistance and inhibit the proliferation of multiple cancer cell lines.[4] This combination has demonstrated efficacy in xenograft models of KRAS-mutant pancreatic, lung, and ovarian cancers.[4]
These findings underscore the therapeutic potential of targeting upstream nodes of the RAS pathway in combination with MEK inhibition.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: RAS-RAF-MEK-ERK signaling cascade with inhibition points.
Caption: General workflow for assessing drug synergy.
Experimental Protocols
The following is a representative protocol for assessing the synergistic effects of this compound and a MEK inhibitor on pancreatic cancer cell lines, based on commonly used methodologies.
1. Cell Culture and Seeding:
-
Pancreatic cancer cell lines (e.g., BxPC3, AsPC1, MIA PaCa-2) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.
2. Drug Preparation and Treatment:
-
Stock solutions of this compound and the MEK inhibitor (e.g., trametinib) are prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of each drug are prepared in culture media.
-
Cells are treated with either a single agent or a combination of this compound and the MEK inhibitor at various concentrations. A vehicle control (DMSO) is also included.
3. Cell Viability (MTT) Assay:
-
After a 72-hour incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis and Synergy Calculation:
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
The half-maximal inhibitory concentration (IC50) for each drug is determined.
-
The Combination Index (CI) is calculated using the Chou-Talalay method with software such as CompuSyn or CalcuSyn. This method analyzes dose-effect data for single agents and their combinations to determine the nature of the drug interaction.
Conclusion
The combination of the SOS1 inhibitor this compound with MEK inhibitors represents a compelling therapeutic strategy to overcome adaptive resistance and enhance anti-cancer efficacy, particularly in tumors with specific KRAS mutations. The quantitative data presented in this guide highlight the synergistic potential of this approach in preclinical models. Further investigation into the specific genetic contexts that determine synergy versus antagonism will be crucial for the clinical translation of this promising combination therapy. The provided experimental protocols and diagrams serve as a valuable resource for researchers aiming to validate and expand upon these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Anti-Cancer Effects: A Comparative Guide to (S)-BAY-293 and MEK Inhibitor Combinations
For Researchers, Scientists, and Drug Development Professionals
The intricate signaling networks within cancer cells often present formidable challenges to targeted therapies. One such network, the RAS-RAF-MEK-ERK pathway, is a critical driver of cell proliferation and survival, and its hyperactivation is a hallmark of many cancers. While MEK inhibitors have shown promise, their efficacy is frequently limited by adaptive resistance mechanisms. This guide provides a comprehensive comparison of the synergistic effects observed when combining the SOS1 inhibitor, (S)-BAY-293, with MEK inhibitors, offering a promising strategy to overcome this resistance.
Overcoming Adaptive Resistance through Dual Pathway Blockade
This compound is a potent and selective inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that facilitates the activation of KRAS.[1] By disrupting the KRAS-SOS1 interaction, this compound prevents the loading of GTP onto KRAS, thereby inhibiting downstream signaling through the RAF-MEK-ERK cascade.[1]
MEK inhibitors, such as trametinib and PD98059, target MEK1 and MEK2, kinases that lie downstream of RAS and RAF. While effective in blocking this pathway, cancer cells can develop adaptive resistance, often through the reactivation of upstream signaling. This is where the combination with this compound proves advantageous. By inhibiting SOS1, this compound can prevent this feedback reactivation, leading to a more sustained and potent suppression of the entire pathway. This dual blockade has demonstrated synergistic anti-proliferative effects in various cancer models.
Quantitative Analysis of Synergism
The synergistic effect of combining this compound with MEK inhibitors has been quantitatively assessed in pancreatic cancer cell lines with varying KRAS mutation statuses. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
The following tables summarize the CI values from a study by Plangger et al., demonstrating the synergistic potential of these combinations.
Table 1: Synergistic Effect of this compound and Trametinib in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Status | Combination Index (CI) | Interpretation |
| BxPC3 | Wildtype | Synergistic | CI < 1 |
| AsPC1 | G12D | Synergistic | CI < 1 |
| MIA PaCa-2 | G12C | Antagonistic | CI > 1 |
Table 2: Synergistic Effect of this compound and PD98059 in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Status | Combination Index (CI) | Interpretation |
| BxPC3 | Wildtype | Synergistic | CI < 1 |
| AsPC1 | G12D | Synergistic | CI < 1 |
| MIA PaCa-2 | G12C | Antagonistic | CI > 1 |
These data indicate that the combination of this compound with either trametinib or PD98059 results in a synergistic reduction in cell viability in pancreatic cancer cell lines with wildtype KRAS (BxPC3) and the KRAS G12D mutation (AsPC1).[2] Interestingly, the combination was found to be antagonistic in the KRAS G12C mutant cell line MIA PaCa-2, suggesting that the synergistic effect may be dependent on the specific genetic context of the cancer cells.[2]
Comparative Landscape: Other SOS1 and SHP2 Inhibitors
While this guide focuses on this compound, it is important to consider the broader landscape of inhibitors targeting similar nodes in the RAS pathway.
-
BI-3406: Another potent and selective SOS1 inhibitor, BI-3406, has also shown strong synergistic anti-proliferative effects when combined with the MEK inhibitor trametinib in KRAS-mutant cancer cell lines, including MIA PaCa-2.[3] This suggests that different SOS1 inhibitors may have varying synergistic profiles depending on the specific cell line and its mutational landscape.
-
SHP2 Inhibitors (e.g., SHP099): SHP2 is a protein tyrosine phosphatase that acts upstream of RAS and is required for RAS activation by most receptor tyrosine kinases (RTKs). Combining the SHP2 inhibitor SHP099 with MEK inhibitors has been shown to prevent adaptive resistance and inhibit the proliferation of multiple cancer cell lines.[4] This combination has demonstrated efficacy in xenograft models of KRAS-mutant pancreatic, lung, and ovarian cancers.[4]
These findings underscore the therapeutic potential of targeting upstream nodes of the RAS pathway in combination with MEK inhibition.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: RAS-RAF-MEK-ERK signaling cascade with inhibition points.
Caption: General workflow for assessing drug synergy.
Experimental Protocols
The following is a representative protocol for assessing the synergistic effects of this compound and a MEK inhibitor on pancreatic cancer cell lines, based on commonly used methodologies.
1. Cell Culture and Seeding:
-
Pancreatic cancer cell lines (e.g., BxPC3, AsPC1, MIA PaCa-2) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.
2. Drug Preparation and Treatment:
-
Stock solutions of this compound and the MEK inhibitor (e.g., trametinib) are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of each drug are prepared in culture media.
-
Cells are treated with either a single agent or a combination of this compound and the MEK inhibitor at various concentrations. A vehicle control (DMSO) is also included.
3. Cell Viability (MTT) Assay:
-
After a 72-hour incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis and Synergy Calculation:
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
The half-maximal inhibitory concentration (IC50) for each drug is determined.
-
The Combination Index (CI) is calculated using the Chou-Talalay method with software such as CompuSyn or CalcuSyn. This method analyzes dose-effect data for single agents and their combinations to determine the nature of the drug interaction.
Conclusion
The combination of the SOS1 inhibitor this compound with MEK inhibitors represents a compelling therapeutic strategy to overcome adaptive resistance and enhance anti-cancer efficacy, particularly in tumors with specific KRAS mutations. The quantitative data presented in this guide highlight the synergistic potential of this approach in preclinical models. Further investigation into the specific genetic contexts that determine synergy versus antagonism will be crucial for the clinical translation of this promising combination therapy. The provided experimental protocols and diagrams serve as a valuable resource for researchers aiming to validate and expand upon these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
(S)-BAY-293: A Comparative Analysis of its Antiproliferative Profile in KRAS Wild-Type versus Mutant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiproliferative activity of (S)-BAY-293, a potent and selective inhibitor of the Son of Sevenless 1 (SOS1)-KRAS interaction, in cancer cell lines with different KRAS mutational statuses. The data presented herein is supported by experimental findings and is intended to inform preclinical research and drug development efforts targeting RAS-driven cancers.
This compound disrupts the interaction between KRAS and its guanine (B1146940) nucleotide exchange factor, SOS1, thereby inhibiting RAS activation.[1][2] This mechanism is crucial as the RAS family of GTPases, including KRAS, are major oncogenes frequently mutated in human cancers. The activation of RAS triggers downstream signaling cascades, primarily the RAF-MEK-ERK and PI3K-AKT pathways, which are essential for cell survival and proliferation.[2] By blocking the initial activation step, this compound offers a therapeutic strategy for RAS-driven tumors.
Quantitative Analysis of Antiproliferative Activity
The antiproliferative efficacy of this compound has been evaluated across a panel of cancer cell lines, revealing a differential response based on the KRAS mutational status. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.
| Cell Line | Cancer Type | KRAS Status | This compound IC50 (nM) | Reference |
| K-562 | Chronic Myelogenous Leukemia | Wild-Type | 1,090 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 995 | [1] |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | Wild-Type | 2,070 | [3] |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C Mutant | 3,480 | [1] |
| Calu-1 | Non-Small Cell Lung Cancer | G12C Mutant | 3,190 | [1] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | G12C Mutant | 2,900 | [3] |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | G12D Mutant | 3,160 | [3] |
Interestingly, the data indicates that this compound demonstrates potent antiproliferative activity against both KRAS wild-type and mutant cell lines.[3] While initially developed as a tool to target RAS-driven tumors, its efficacy in wild-type cells suggests a broader potential therapeutic window. The slight selectivity window observed in some studies warrants further investigation into the underlying molecular determinants of sensitivity.[4]
Experimental Protocols
The following is a representative protocol for determining the antiproliferative profile of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both KRAS wild-type and mutant cancer cell lines.
Materials:
-
KRAS wild-type and mutant cancer cell lines
-
This compound compound
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine viability.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Experimental workflow for assessing antiproliferative activity.
KRAS signaling pathway and the inhibitory action of this compound.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. MTT assay protocol | Abcam [abcam.com]
(S)-BAY-293: A Comparative Analysis of its Antiproliferative Profile in KRAS Wild-Type versus Mutant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiproliferative activity of (S)-BAY-293, a potent and selective inhibitor of the Son of Sevenless 1 (SOS1)-KRAS interaction, in cancer cell lines with different KRAS mutational statuses. The data presented herein is supported by experimental findings and is intended to inform preclinical research and drug development efforts targeting RAS-driven cancers.
This compound disrupts the interaction between KRAS and its guanine nucleotide exchange factor, SOS1, thereby inhibiting RAS activation.[1][2] This mechanism is crucial as the RAS family of GTPases, including KRAS, are major oncogenes frequently mutated in human cancers. The activation of RAS triggers downstream signaling cascades, primarily the RAF-MEK-ERK and PI3K-AKT pathways, which are essential for cell survival and proliferation.[2] By blocking the initial activation step, this compound offers a therapeutic strategy for RAS-driven tumors.
Quantitative Analysis of Antiproliferative Activity
The antiproliferative efficacy of this compound has been evaluated across a panel of cancer cell lines, revealing a differential response based on the KRAS mutational status. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.
| Cell Line | Cancer Type | KRAS Status | This compound IC50 (nM) | Reference |
| K-562 | Chronic Myelogenous Leukemia | Wild-Type | 1,090 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 995 | [1] |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | Wild-Type | 2,070 | [3] |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C Mutant | 3,480 | [1] |
| Calu-1 | Non-Small Cell Lung Cancer | G12C Mutant | 3,190 | [1] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | G12C Mutant | 2,900 | [3] |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | G12D Mutant | 3,160 | [3] |
Interestingly, the data indicates that this compound demonstrates potent antiproliferative activity against both KRAS wild-type and mutant cell lines.[3] While initially developed as a tool to target RAS-driven tumors, its efficacy in wild-type cells suggests a broader potential therapeutic window. The slight selectivity window observed in some studies warrants further investigation into the underlying molecular determinants of sensitivity.[4]
Experimental Protocols
The following is a representative protocol for determining the antiproliferative profile of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both KRAS wild-type and mutant cancer cell lines.
Materials:
-
KRAS wild-type and mutant cancer cell lines
-
This compound compound
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine viability.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Experimental workflow for assessing antiproliferative activity.
KRAS signaling pathway and the inhibitory action of this compound.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. MTT assay protocol | Abcam [abcam.com]
Safety Operating Guide
Navigating the Safe Disposal of (S)-BAY-293: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling novel compounds, ensuring laboratory safety and proper chemical disposal is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of (S)-BAY-293, a research chemical. Adherence to these procedural, step-by-step instructions is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound is the inactive enantiomer and negative control for BAY-293, a potent inhibitor of the KRAS-SOS1 interaction. As with any research chemical, its full toxicological and ecological properties may not be fully characterized. Therefore, it must be handled and disposed of as hazardous waste. The following procedures are based on general best practices for laboratory chemical waste management and should be supplemented by a thorough review of the compound-specific Safety Data Sheet (SDS) provided by the supplier.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid direct contact with the skin, eyes, and clothing. In case of accidental exposure, follow standard first-aid procedures and consult the SDS.
Step-by-Step Disposal Protocol for this compound
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Identification and Classification:
-
This compound should be classified as a hazardous chemical waste. The specific hazard class (e.g., toxic, harmful if swallowed) should be confirmed from the supplier's SDS.
-
For disposal purposes, it is considered a solid chemical waste.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.
-
Keep solid waste separate from liquid waste.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container for collecting solid this compound waste.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally a suitable choice.
-
Ensure the container is kept closed except when adding waste.
-
-
Labeling:
-
Label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The quantity of waste
-
The date of accumulation
-
The name of the principal investigator and the laboratory location (building and room number)
-
Appropriate hazard pictograms as indicated in the SDS.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secure area, away from general laboratory traffic and drains.
-
Ensure incompatible wastes are segregated within the SAA.
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Disposal of Contaminated Materials
-
Empty Containers: The original container of this compound should be disposed of as hazardous waste. If the container is to be rinsed, the rinsate must be collected and treated as hazardous liquid waste.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) and PPE (e.g., gloves) that have come into contact with this compound should be collected in a designated solid hazardous waste container.
-
Spills: In the event of a spill, contain the material and clean it up using appropriate absorbent materials. The spill cleanup materials must be collected and disposed of as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is essential for risk assessment and proper handling.
| Property | Value | Source/Notes |
| Molecular Weight | 448.58 g/mol | MedchemExpress |
| CAS Number | 2244904-69-4 | MedchemExpress |
| Appearance | Solid | MedchemExpress |
| Solubility | Soluble in DMSO | Check SDS for specific concentrations |
| Storage Temperature | -20°C | Recommended for long-term stability |
| Occupational Exposure Limits | Not established. Handle with caution. | Treat as a potent compound with unknown toxicity. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within the laboratory. Always consult your institution's specific waste disposal guidelines and the manufacturer's Safety Data Sheet for the most accurate and up-to-date information.
Navigating the Safe Disposal of (S)-BAY-293: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling novel compounds, ensuring laboratory safety and proper chemical disposal is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of (S)-BAY-293, a research chemical. Adherence to these procedural, step-by-step instructions is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound is the inactive enantiomer and negative control for BAY-293, a potent inhibitor of the KRAS-SOS1 interaction. As with any research chemical, its full toxicological and ecological properties may not be fully characterized. Therefore, it must be handled and disposed of as hazardous waste. The following procedures are based on general best practices for laboratory chemical waste management and should be supplemented by a thorough review of the compound-specific Safety Data Sheet (SDS) provided by the supplier.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid direct contact with the skin, eyes, and clothing. In case of accidental exposure, follow standard first-aid procedures and consult the SDS.
Step-by-Step Disposal Protocol for this compound
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Identification and Classification:
-
This compound should be classified as a hazardous chemical waste. The specific hazard class (e.g., toxic, harmful if swallowed) should be confirmed from the supplier's SDS.
-
For disposal purposes, it is considered a solid chemical waste.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.
-
Keep solid waste separate from liquid waste.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container for collecting solid this compound waste.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally a suitable choice.
-
Ensure the container is kept closed except when adding waste.
-
-
Labeling:
-
Label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The quantity of waste
-
The date of accumulation
-
The name of the principal investigator and the laboratory location (building and room number)
-
Appropriate hazard pictograms as indicated in the SDS.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secure area, away from general laboratory traffic and drains.
-
Ensure incompatible wastes are segregated within the SAA.
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Disposal of Contaminated Materials
-
Empty Containers: The original container of this compound should be disposed of as hazardous waste. If the container is to be rinsed, the rinsate must be collected and treated as hazardous liquid waste.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) and PPE (e.g., gloves) that have come into contact with this compound should be collected in a designated solid hazardous waste container.
-
Spills: In the event of a spill, contain the material and clean it up using appropriate absorbent materials. The spill cleanup materials must be collected and disposed of as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is essential for risk assessment and proper handling.
| Property | Value | Source/Notes |
| Molecular Weight | 448.58 g/mol | MedchemExpress |
| CAS Number | 2244904-69-4 | MedchemExpress |
| Appearance | Solid | MedchemExpress |
| Solubility | Soluble in DMSO | Check SDS for specific concentrations |
| Storage Temperature | -20°C | Recommended for long-term stability |
| Occupational Exposure Limits | Not established. Handle with caution. | Treat as a potent compound with unknown toxicity. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within the laboratory. Always consult your institution's specific waste disposal guidelines and the manufacturer's Safety Data Sheet for the most accurate and up-to-date information.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
